WM382
Description
Properties
Molecular Formula |
C29H36N4O4 |
|---|---|
Molecular Weight |
504.6 g/mol |
IUPAC Name |
(4R)-4-(2-amino-4,4-diethyl-6-oxo-5H-pyrimidin-1-yl)-N-[(4S)-2,2-dimethyl-3,4-dihydrochromen-4-yl]-3,4-dihydro-2H-chromene-6-carboxamide |
InChI |
InChI=1S/C29H36N4O4/c1-5-29(6-2)17-25(34)33(27(30)32-29)22-13-14-36-23-12-11-18(15-20(22)23)26(35)31-21-16-28(3,4)37-24-10-8-7-9-19(21)24/h7-12,15,21-22H,5-6,13-14,16-17H2,1-4H3,(H2,30,32)(H,31,35)/t21-,22+/m0/s1 |
InChI Key |
ZSZSSSHEMYULPX-FCHUYYIVSA-N |
Isomeric SMILES |
CCC1(CC(=O)N(C(=N1)N)[C@@H]2CCOC3=C2C=C(C=C3)C(=O)N[C@H]4CC(OC5=CC=CC=C45)(C)C)CC |
Canonical SMILES |
CCC1(CC(=O)N(C(=N1)N)C2CCOC3=C2C=C(C=C3)C(=O)NC4CC(OC5=CC=CC=C45)(C)C)CC |
Origin of Product |
United States |
Foundational & Exploratory
WM382 mechanism of action in Plasmodium falciparum
An In-Depth Technical Guide to the Mechanism of Action of WM382 in Plasmodium falciparum
Introduction
The emergence and spread of drug-resistant Plasmodium falciparum strains necessitate the urgent development of new antimalarial agents with novel mechanisms of action. This compound is a potent, orally bioavailable, dual inhibitor of the P. falciparum aspartic proteases Plasmepsin IX (PMIX) and Plasmepsin X (PMX).[1][2][3][4] Developed through a collaboration between the Walter and Eliza Hall Institute and MSD, this compound has demonstrated significant efficacy against multiple stages of the malaria parasite's life cycle, including the blood, liver, and mosquito transmission stages.[1][2][3] Its unique dual-target mechanism is believed to contribute to its high potency and a high barrier to the development of resistance.[2][5]
This technical guide provides a comprehensive overview of the mechanism of action of this compound in P. falciparum, detailing its molecular targets, effects on the parasite life cycle, and the experimental methodologies used to elucidate its function.
Molecular Targets: Plasmepsin IX and Plasmepsin X
This compound's primary mechanism of action is the inhibition of two essential P. falciparum aspartic proteases, Plasmepsin IX (PMIX) and Plasmepsin X (PMX).[2][5] These enzymes are considered "master regulators" critical for parasite survival.[5] Computational and structural analyses have provided insights into the binding of this compound to the active sites of both proteases, revealing that it confers structural stability through a network of hydrogen and hydrophobic interactions.[6]
The dual inhibition of both PMIX and PMX is a key feature of this compound.[1][7] This two-pronged attack is thought to be responsible for the compound's potency and the difficulty in inducing resistance in laboratory settings.[2][5] this compound was developed from a phenotypic screen of an aspartic protease inhibitor library, which led to the optimization of compounds that potently inhibit both PMIX and PMX.[1][3]
Quantitative Data
The following tables summarize the key quantitative data for this compound's activity against P. falciparum and its molecular targets.
| Parameter | Target | Value | Reference |
| IC50 | Plasmepsin IX (PMIX) | 1.4 nM | [7][8] |
| IC50 | Plasmepsin X (PMX) | 0.03 nM | [7][8] |
| IC50 | Plasmodium falciparum (in vitro) | 0.6 nM | [8] |
| IC50 | Plasmodium vivax (in vitro) | 0.6 nM | [8] |
| Ki | Plasmepsin V (PMV) | 13.4 µM | [8] |
| Ki | Plasmepsin X (PMX) | 0.035 nM | [8] |
| Cytotoxicity (HepG2 cells) | 24.8 µM | [8] |
| In Vivo Efficacy | Model | Dosage | Outcome | Reference |
| Parasite Clearance | P. berghei mouse model | 3 mpk BID for 4 days | No detectable parasitemia | [1] |
| Cure Rate | P. berghei mouse model | 10 and 30 mpk BID for 4 days | Cured mice | [1] |
| Parasite Clearance | P. falciparum humanized mouse model | 3, 10, and 30 mg/kg for 4 days | Cleared of parasitemia by day 6 or 7 | [8] |
| Transmission Blockade | P. falciparum to mosquitoes | Not specified | Prevents transmission | [8][9] |
| Liver Stage Inhibition | P. berghei in vitro | 1 nM and 100 nM | Delays patent blood infection | [8] |
Effects on the Plasmodium falciparum Life Cycle
This compound exhibits activity against multiple stages of the P. falciparum life cycle, making it a promising candidate for both treatment and prevention of malaria.
Asexual Blood Stage
In the asexual blood stage, this compound's inhibition of PMIX and PMX disrupts several critical processes:
-
Erythrocyte Egress: this compound potently inhibits the rupture of infected erythrocytes and the release of merozoites.[7][10] This is due to the role of PMX in processing proteins essential for the breakdown of the parasitophorous vacuole membrane.[7]
-
Erythrocyte Invasion: PMX is a master modulator of merozoite invasion.[9][11] By inhibiting PMX, this compound prevents the maturation of proteins required for the invasion of new red blood cells.[9][11]
-
Parasite Development: The inhibition of both PMIX and PMX blocks the processing of several parasite proteins that are essential for blood-stage parasite development.[1]
Sexual and Mosquito Stages
This compound has been shown to block the transmission of P. falciparum from infected humans to mosquitoes.[8][9] This is a critical feature for a drug aimed at malaria eradication.
Liver Stage
This compound is also active against the liver stage of the parasite, preventing the transition from liver infection to blood infection.[8][9] This prophylactic activity could be valuable for preventing malaria in individuals traveling to endemic areas.
Signaling Pathways and Mechanism of Action
The following diagram illustrates the proposed mechanism of action of this compound in P. falciparum.
Caption: Mechanism of this compound action in P. falciparum.
Experimental Protocols
The following are summaries of key experimental protocols used to characterize the mechanism of action of this compound.
In Vitro Parasite Growth Inhibition Assay
-
Objective: To determine the 50% inhibitory concentration (IC50) of this compound against P. falciparum.
-
Methodology:
-
Synchronized ring-stage P. falciparum cultures are incubated in 96-well plates.
-
This compound is serially diluted and added to the wells.
-
Plates are incubated for 72 hours under standard parasite culture conditions (5% CO2, 5% O2, 90% N2).
-
Parasite growth is quantified using a DNA-intercalating dye (e.g., SYBR Green I) and fluorescence measurement.
-
IC50 values are calculated by fitting the dose-response data to a sigmoidal curve.
-
Enzyme Inhibition Assays
-
Objective: To determine the IC50 of this compound against recombinant PMIX and PMX.
-
Methodology:
-
Recombinant PMIX and PMX are expressed and purified.
-
A fluorogenic substrate for each enzyme is used.
-
The enzyme, substrate, and varying concentrations of this compound are incubated in a microplate.
-
The rate of substrate cleavage is measured by monitoring the increase in fluorescence over time.
-
IC50 values are determined from the dose-response curves.
-
Merozoite Egress and Invasion Assays
-
Objective: To assess the effect of this compound on erythrocyte egress and invasion by merozoites.
-
Methodology:
-
Highly synchronized late-stage schizonts are purified.
-
The schizonts are incubated with fresh erythrocytes in the presence of this compound or a control.
-
The culture is monitored by live-cell imaging to observe egress and invasion events.
-
Alternatively, after a short incubation period, the culture is fixed and stained to quantify the number of newly invaded ring-stage parasites by flow cytometry or microscopy.
-
Caption: Experimental workflow for this compound characterization.
Resistance Profile
A significant advantage of this compound is its high barrier to resistance. Attempts to select for resistant P. falciparum parasites in vitro have been unsuccessful.[9][11] This is in stark contrast to many other antimalarial drugs and is likely due to the dual-targeting of two essential enzymes.[5] Additionally, this compound is not cross-resistant with other common antimalarial drugs such as chloroquine, mefloquine, artemisinin, and atovaquone.[10]
Conclusion
This compound represents a promising new class of antimalarial compounds with a novel mechanism of action. Its dual inhibition of Plasmepsin IX and Plasmepsin X leads to potent activity against multiple stages of the P. falciparum life cycle and a high barrier to resistance. The comprehensive characterization of its mechanism of action provides a strong foundation for its continued development as a next-generation antimalarial drug. Further clinical evaluation is anticipated to determine its safety and efficacy in humans.
References
- 1. The Invention of this compound, a Highly Potent PMIX/X Dual Inhibitor toward the Treatment of Malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. drugtargetreview.com [drugtargetreview.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. This compound | Ligand page | IUPHAR/BPS Guide to MALARIA PHARMACOLOGY [guidetomalariapharmacology.org]
- 5. wehi.edu.au [wehi.edu.au]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Dual Plasmepsin-Targeting Antimalarial Agents Disrupt Multiple Stages of the Malaria Parasite Life Cycle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound | Pf PMX inhibitor | Probechem Biochemicals [probechem.com]
- 11. Dual Plasmepsin-Targeting Antimalarial Agents Disrupt Multiple Stages of the Malaria Parasite Life Cycle [openresearch-repository.anu.edu.au]
The Dual Molecular Onslaught of WM382: A Technical Guide to its Antimalarial Mechanism
For Immediate Release
Shanghai, China – November 21, 2025 – In the global fight against malaria, the emergence of drug-resistant Plasmodium strains necessitates the urgent development of novel therapeutics with innovative mechanisms of action. WM382, a potent antimalarial compound, has been identified as a significant advancement in this endeavor. This technical guide provides an in-depth analysis of the molecular targets of this compound, presenting key quantitative data, detailed experimental methodologies, and visual representations of the associated signaling pathways. This document is intended for researchers, scientists, and drug development professionals engaged in antimalarial research.
Core Finding: A Two-Pronged Attack on Essential Parasite Proteases
This compound exerts its potent antimalarial activity by simultaneously inhibiting two essential aspartic proteases in Plasmodium falciparum: plasmepsin IX (PfPMIX) and plasmepsin X (PfPMX) .[1][2][3][4][5][6][7] This dual-targeting mechanism is a key attribute of this compound, contributing to its high efficacy and a significant barrier to the development of resistance.[2][3] Unlike compounds that target a single protein, the need for the parasite to simultaneously develop resistance mechanisms against two distinct targets significantly lowers the probability of survival.[2]
These proteases are considered "master regulators" critical for multiple stages of the parasite's complex lifecycle, including egress from infected red blood cells, invasion of new host cells, and overall parasite development.[2][3][4][6][7] By inhibiting both PfPMIX and PfPMX, this compound effectively disrupts these essential processes, leading to parasite death.[3][4]
Quantitative Analysis of this compound's Inhibitory Activity
The potency of this compound against its molecular targets and the malaria parasite has been quantified through various in vitro assays. The following tables summarize the key inhibitory concentrations (IC50), binding affinities (Ki), and effective concentrations (EC50) reported in the literature.
| Target | Assay Type | Inhibitory Concentration (IC50) | Reference |
| Plasmepsin IX (PfPMIX) | FRET-based enzymatic assay | 1.4 nM | [2][8] |
| Plasmepsin X (PfPMX) | FRET-based enzymatic assay | 0.03 nM | [2][8] |
| Plasmepsin V (PfPMV) | Enzymatic assay | > 11,500 nM | [6] |
| Human Cathepsin D | Enzymatic assay | Not specified | [9] |
| Human BACE1 | Enzymatic assay | Not specified | [9] |
Table 1: In Vitro Inhibitory Activity of this compound against Purified Aspartic Proteases.
| Parasite Species | Assay Type | Effective Concentration (EC50) | Reference |
| Plasmodium falciparum | In vitro growth inhibition | 0.4 nM | [2] |
| Plasmodium falciparum | In vitro growth inhibition | 0.6 nM | [8] |
| Plasmodium vivax | In vitro growth inhibition | 0.6 nM | [8] |
Table 2: In Vitro Antimalarial Activity of this compound.
| Cell Line | Assay Type | Cytotoxicity (IC50) | Reference |
| HepG2 (Human liver) | Cytotoxicity assay | 24.8 µM | [8] |
Table 3: In Vitro Cytotoxicity of this compound.
Signaling Pathways and Lifecycle Disruption
The dual inhibition of PfPMIX and PfPMX by this compound disrupts a cascade of proteolytic events essential for the malaria parasite's lifecycle. The following diagram illustrates the key stages affected by this compound.
Caption: Dual inhibition of PfPMIX and PfPMX by this compound disrupts key lifecycle stages.
Key Experimental Protocols
The identification and characterization of this compound's molecular targets were elucidated through a series of key experiments. The methodologies for these are detailed below.
PfPMIX and PfPMX Knockdown Experiments
To confirm the dual-target engagement of this compound in live parasites, conditional knockdown of PfPMIX and PfPMX was performed using a glucosamine (GlcN)-inducible glmS ribozyme system.[6][10]
Experimental Workflow:
Caption: Workflow for PfPMIX/X knockdown and this compound sensitivity testing.
Methodology:
-
P. falciparum lines expressing hemagglutinin (HA)-tagged PfPMIX or PfPMX followed by the glmS ribozyme sequence were cultured.
-
Cultures were treated with glucosamine (GlcN) to induce cleavage of the mRNA and subsequent knockdown of the target protein. Protein knockdown was confirmed by Western blot using an anti-HA antibody.[10]
-
Parallel cultures with and without GlcN treatment were exposed to a serial dilution of this compound.
-
Parasite growth inhibition was measured using a standard method like the SYBR Green I assay.
-
The 50% effective concentration (EC50) was calculated for both conditions. A significant decrease in the EC50 value upon protein knockdown indicates that the compound targets that protein.[6][10]
In Vitro Enzymatic Assays
The direct inhibitory effect of this compound on the enzymatic activity of purified PfPMIX and PfPMX was quantified using a Fluorescence Resonance Energy Transfer (FRET)-based assay.[2]
Methodology:
-
Recombinant PfPMIX and PfPMX were purified.
-
A synthetic peptide substrate containing a fluorophore and a quencher was used. In its intact state, the quencher suppresses the fluorescence of the fluorophore.
-
The enzyme cleaves the peptide, separating the fluorophore from the quencher and resulting in an increase in fluorescence.
-
The assay was performed in the presence of varying concentrations of this compound.
-
The rate of increase in fluorescence was measured over time to determine the enzymatic activity.
-
The 50% inhibitory concentration (IC50) was calculated by plotting the enzyme activity against the inhibitor concentration.
In Vivo Efficacy Studies in Mouse Models
The antimalarial efficacy of this compound in a living organism was evaluated using mouse models of malaria.
Methodology:
-
Mice were infected with either P. berghei or a humanized mouse model was infected with P. falciparum.[2][6][8]
-
This compound was administered orally at various doses and regimens (e.g., twice daily for four days).[8][11]
-
Parasitemia (the percentage of infected red blood cells) was monitored daily by flow cytometry or microscopy of Giemsa-stained blood smears.[11]
-
The effectiveness of the treatment was determined by the reduction in parasitemia and the ability to cure the infection.[2][8]
Conclusion
This compound represents a promising next-generation antimalarial agent with a novel dual-targeting mechanism of action. Its potent and specific inhibition of both PfPMIX and PfPMX disrupts multiple essential stages of the Plasmodium falciparum lifecycle, leading to robust parasite clearance and a high barrier to resistance. The quantitative data and experimental methodologies outlined in this guide provide a comprehensive understanding of this compound's molecular interactions and a foundation for its further development as a clinical candidate.
References
- 1. This compound | Ligand page | IUPHAR/BPS Guide to MALARIA PHARMACOLOGY [guidetomalariapharmacology.org]
- 2. The Invention of this compound, a Highly Potent PMIX/X Dual Inhibitor toward the Treatment of Malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. wehi.edu.au [wehi.edu.au]
- 4. drugtargetreview.com [drugtargetreview.com]
- 5. WM-382 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 6. Dual Plasmepsin-Targeting Antimalarial Agents Disrupt Multiple Stages of the Malaria Parasite Life Cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 7. malariaworld.org [malariaworld.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. This compound | Parasite | 2606990-92-3 | Invivochem [invivochem.com]
The Dual Inhibition of Plasmepsin IX and X by WM382: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence and spread of drug-resistant Plasmodium parasites, the causative agents of malaria, present a significant global health challenge, necessitating the discovery of novel antimalarial agents with new mechanisms of action. The Plasmodium life cycle is critically dependent on a family of aspartic proteases known as plasmepsins. Among these, Plasmepsin IX (PMIX) and Plasmepsin X (PMX) have been identified as essential enzymes for parasite survival, playing crucial roles in erythrocyte egress and invasion.[1][2]
WM382 is a potent, orally bioavailable dual inhibitor of PMIX and PMX.[3][4] Developed through a structure-guided optimization of a hit compound identified in a phenotypic screen of an aspartyl protease inhibitor library, this compound demonstrates robust efficacy against multiple stages of the malaria parasite life cycle.[1] Its dual-targeting mechanism is believed to contribute to its high potency and a superior resistance profile, as inducing resistance would likely require mutations in two separate genes.[1] This technical guide provides an in-depth overview of the biochemical and cellular activity of this compound, detailed experimental protocols for its evaluation, and a summary of its in vivo efficacy.
Quantitative Data
The inhibitory potency of this compound has been characterized through various in vitro and in vivo studies. The following tables summarize the key quantitative data.
In Vitro Inhibitory Activity of this compound
| Target Enzyme | IC50 (nM) | Ki (nM) | Assay Type | Reference |
| P. falciparum Plasmepsin X (PMX) | 0.03 | 0.035 | FRET-based Biochemical Assay | [3][5] |
| P. falciparum Plasmepsin IX (PMIX) | 1.4 | - | FRET-based Biochemical Assay | [3] |
| P. falciparum Plasmepsin V (PMV) | - | 13,400 | Biochemical Assay | [5] |
IC50: Half-maximal inhibitory concentration. Ki: Inhibition constant.
In Vitro and In Vivo Efficacy of this compound
| Parasite/Model | EC50/IC50 (nM) | In Vivo Efficacy | Reference |
| Plasmodium falciparum (in vitro) | 0.6 | - | [5] |
| Plasmodium vivax (in vitro) | - | - | [5] |
| P. berghei Mouse Model | - | Cured at 20 mg/kg (oral, twice daily for 4 days) | [3][5] |
| P. falciparum Humanized Mouse Model | - | Cleared parasitemia at 3, 10, and 30 mg/kg (oral, once daily for 4 days) | [3] |
| HepG2 Cell Cytotoxicity | 24,800 | - | [5] |
EC50: Half-maximal effective concentration.
Mechanism of Action and Signaling Pathway
This compound exerts its antimalarial activity by competitively inhibiting the catalytic activity of both PMIX and PMX.[4] These proteases are essential for the processing of key substrate proteins required for distinct stages of the parasite's life cycle within the host. Inhibition of both PMIX and PMX disrupts critical parasitic functions, including erythrocyte invasion and egress, leading to parasite death.[1]
Caption: Mechanism of this compound dual inhibition.
Experimental Protocols
FRET-Based Biochemical Inhibition Assay for Plasmepsin IX and X
This protocol outlines a general method for determining the IC50 values of inhibitors against recombinant PMIX and PMX using a Fluorescence Resonance Energy Transfer (FRET) assay.
Materials:
-
Recombinant, purified P. falciparum PMIX and PMX enzymes.
-
Fluorogenic peptide substrate for PMIX/PMX.
-
Assay Buffer: 50 mM sodium acetate, pH 5.0.
-
This compound stock solution (e.g., 10 mM in DMSO).
-
384-well black, low-volume assay plates.
-
Fluorescence plate reader capable of measuring the specific FRET pair.
Procedure:
-
Compound Dilution: Prepare a serial dilution of this compound in DMSO. Further dilute the compound in Assay Buffer to the desired final concentrations.
-
Enzyme Preparation: Dilute the stock solution of recombinant PMIX or PMX in Assay Buffer to the desired final concentration.
-
Assay Reaction:
-
Add 5 µL of the diluted this compound solution to the wells of the 384-well plate.
-
Add 10 µL of the diluted enzyme solution to each well.
-
Incubate the plate at room temperature for 15 minutes to allow for inhibitor binding.
-
-
Initiate Reaction: Add 5 µL of the fluorogenic peptide substrate solution (diluted in Assay Buffer) to each well to initiate the enzymatic reaction.
-
Fluorescence Measurement: Immediately begin monitoring the fluorescence signal in the plate reader at 37°C for a specified period (e.g., 30-60 minutes). Record the rate of substrate cleavage.
-
Data Analysis:
-
Calculate the percentage of inhibition for each this compound concentration relative to the DMSO control wells (0% inhibition) and wells with no enzyme (100% inhibition).
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation.
-
Plasmodium falciparum Asexual Blood Stage Growth Inhibition Assay
This protocol describes a method to determine the in vitro efficacy (EC50) of this compound against the asexual blood stages of P. falciparum.
Materials:
-
P. falciparum culture (e.g., 3D7 strain), synchronized to the ring stage.
-
Human erythrocytes (O+).
-
Complete Culture Medium: RPMI-1640 supplemented with HEPES, sodium bicarbonate, hypoxanthine, gentamicin, and 0.5% Albumax II.
-
This compound stock solution (in DMSO).
-
96-well cell culture plates.
-
Gas mixture (5% CO2, 5% O2, 90% N2).
-
SYBR Green I nucleic acid stain.
-
Lysis Buffer: 20 mM Tris-HCl (pH 7.5), 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100.
Procedure:
-
Parasite Culture Preparation:
-
Synchronize the P. falciparum culture to the ring stage using 5% D-sorbitol treatment.
-
Adjust the culture to a starting parasitemia of ~0.5% and a hematocrit of 2% in Complete Culture Medium.
-
-
Compound Plating:
-
Prepare a serial dilution of this compound in Complete Culture Medium in a 96-well plate. Include drug-free (DMSO vehicle) and uninfected erythrocyte controls.
-
-
Incubation:
-
Add 180 µL of the parasite culture to each well of the plate containing 20 µL of the diluted compound.
-
Place the plate in a modular incubation chamber, flush with the gas mixture, and incubate at 37°C for 72 hours.
-
-
Quantification of Parasite Growth (SYBR Green I method):
-
After incubation, freeze the plate at -80°C to lyse the red blood cells.
-
Thaw the plate and add 100 µL of Lysis Buffer containing a 1:5000 dilution of SYBR Green I to each well.
-
Incubate in the dark at room temperature for 1 hour.
-
Read the fluorescence on a plate reader with excitation at ~485 nm and emission at ~530 nm.
-
-
Data Analysis:
-
Subtract the background fluorescence from the uninfected erythrocyte controls.
-
Calculate the percentage of growth inhibition for each this compound concentration relative to the drug-free controls.
-
Determine the EC50 value by plotting the percentage of inhibition against the log of the compound concentration and fitting to a dose-response curve.
-
Experimental Workflow Visualization
The following diagram illustrates the general workflow for the in vitro parasite growth inhibition assay.
References
- 1. In Vitro Culture and Drug Sensitivity Assay of Plasmodium falciparum with Nonserum Substitute and Acute-Phase Sera - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development in Assay Methods for in Vitro Antimalarial Drug Efficacy Testing: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mmv.org [mmv.org]
- 4. iddo.org [iddo.org]
- 5. winzeler.ucsd.edu [winzeler.ucsd.edu]
The Structure-Activity Relationship of WM382: A Dual Inhibitor of Plasmepsin IX and X for the Treatment of Malaria
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Malaria remains a significant global health challenge, with the emergence and spread of drug-resistant Plasmodium falciparum strains necessitating the discovery of novel therapeutic agents with new mechanisms of action. WM382 is a potent, orally bioavailable dual inhibitor of P. falciparum plasmepsin IX (PMIX) and plasmepsin X (PMX), two essential aspartic proteases of the parasite.[1][2] This dual-target approach is a promising strategy to combat resistance, as simultaneous mutations in two separate genes would be required for the parasite to develop resistance.[1] This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of this compound, including detailed experimental protocols and a visualization of the relevant biological pathways and experimental workflows.
Core Structure and Pharmacophore
The development of this compound originated from a phenotypic screen of an aspartyl protease inhibitor library, which identified initial hits that were optimized through a structure-guided medicinal chemistry effort.[1][3] The core structure of this class of inhibitors consists of three key fragments that contribute to its potent antimalarial activity:
-
An "Aspartic Warhead": An iminopyrimidone ring that forms critical hydrogen bond interactions with the catalytic dyad (two aspartic acid residues) in the active sites of PMIX and PMX.[1]
-
A Central Phenyl Group: This acts as a scaffold, positioning the other key functionalities for optimal interaction with the enzyme's active site.
-
A "Right-Hand" Amine Moiety: This portion of the molecule interacts with the S1' subsite of the proteases, and modifications in this region significantly impact potency and pharmacokinetic properties.
Structure-Activity Relationship (SAR)
The SAR of the this compound series was systematically explored to optimize potency against both PMIX and PMX, as well as to improve drug-like properties. The following tables summarize the quantitative data from these studies, highlighting the impact of chemical modifications on biological activity.
Table 1: Aspartic Warhead SAR [1]
| Compound | R¹ | R² | P. falciparum EC₅₀ (nM) | FRET PMX IC₅₀ (nM) |
| WM4 | Et | Et | 6.2 | 1.9 |
| Analog 1 | Me | Me | 25 | 10 |
| Analog 2 | i-Pr | i-Pr | 15 | 5.5 |
| Analog 3 | Ph | H | >1000 | >1000 |
Modifications at the R¹ and R² positions of the iminopyrimidone "aspartic warhead" demonstrate that small alkyl groups, such as ethyl, are optimal for potent inhibition. Larger or aromatic substituents are detrimental to activity.
Table 2: Central Scaffold SAR [1]
| Compound | Central Ring | P. falciparum EC₅₀ (nM) |
| Analog 4 | Phenyl | 10 |
| Analog 5 | Pyridine (2-yl) | 15 |
| Analog 6 | Pyridine (3-yl) | 12 |
| Analog 7 | Pyridine (4-yl) | 20 |
| Analog 8 | Pyrimidine | 500 |
The central phenyl ring is the preferred scaffold. While pyridine rings are tolerated, other heterocyclic systems like pyrimidine lead to a significant loss of potency.
Table 3: "Right-Hand" Amine SAR [1]
| Compound | "Right-Hand" Amine Moiety | P. falciparum EC₅₀ (nM) | FRET PMX IC₅₀ (nM) | FRET PMIX IC₅₀ (nM) | Mouse MRT (h) | Oral Bioavailability (%) |
| Compound 36 | Chromane | 2.5 | 0.07 | 2.2 | 1.5 | 10 |
| This compound | gem-dimethyl Chromane | 0.4 | 0.03 | 1.4 | 2.5 | 38 |
The introduction of a gem-dimethyl functionality on the chromane ring of the "right-hand" amine moiety in this compound led to a significant improvement in potency and pharmacokinetic properties, including a longer mean residence time (MRT) and enhanced oral bioavailability.[1]
Mechanism of Action and Signaling Pathway
This compound exerts its antimalarial effect by inhibiting PMIX and PMX, which are critical for distinct, essential processes in the P. falciparum lifecycle. PMX is a master regulator of merozoite egress from infected red blood cells and subsequent invasion of new erythrocytes.[4][5] It is responsible for the maturation of the subtilisin-like serine protease SUB1, which in turn processes other key proteins required for these events.[5] PMIX is also essential for erythrocyte invasion.[5] By inhibiting both of these proteases, this compound disrupts multiple stages of the parasite's life cycle.[4][5]
Experimental Protocols
Recombinant Plasmepsin IX and X FRET-Based Inhibition Assay
This protocol describes a fluorescence resonance energy transfer (FRET) assay to determine the in vitro inhibitory activity of compounds against recombinant PMIX and PMX.
1. Expression and Purification of Recombinant Plasmepsins:
- The coding sequences for the mature domains of P. falciparum PMIX and PMX are cloned into an appropriate expression vector (e.g., pET vectors) with a suitable tag (e.g., His-tag) for purification.
- The constructs are transformed into a suitable bacterial expression host (e.g., E. coli BL21(DE3)).
- Protein expression is induced by the addition of IPTG at a suitable temperature and for an appropriate duration.
- Bacterial cells are harvested by centrifugation, lysed, and the recombinant plasmepsins are purified from the soluble fraction using affinity chromatography (e.g., Ni-NTA chromatography for His-tagged proteins) followed by size-exclusion chromatography for further purification.
- The purity and concentration of the recombinant enzymes are determined by SDS-PAGE and a protein concentration assay (e.g., Bradford or BCA assay), respectively.
2. FRET Assay Protocol:
- A specific fluorogenic peptide substrate for PMIX or PMX is used. The peptide contains a fluorophore and a quencher at its ends. In the intact substrate, the fluorescence is quenched. Upon cleavage by the plasmepsin, the fluorophore and quencher are separated, resulting in an increase in fluorescence.
- The assay is performed in a 96- or 384-well black plate.
- To each well, add the following components in order:
- Assay buffer (e.g., 100 mM sodium acetate, pH 5.0).
- Test compound at various concentrations (typically a serial dilution). A DMSO control is included.
- Recombinant PMIX or PMX enzyme at a final concentration optimized for linear reaction kinetics.
- The plate is incubated for a short period (e.g., 15 minutes) at room temperature to allow for compound-enzyme interaction.
- The reaction is initiated by the addition of the fluorogenic peptide substrate.
- The fluorescence intensity is measured kinetically over time using a fluorescence plate reader with appropriate excitation and emission wavelengths for the specific fluorophore used.
- The initial reaction rates are calculated from the linear phase of the fluorescence increase.
- The percent inhibition for each compound concentration is calculated relative to the DMSO control.
- The IC₅₀ value (the concentration of the compound that inhibits 50% of the enzyme activity) is determined by fitting the dose-response data to a suitable equation (e.g., a four-parameter logistic equation) using graphing software.
In VitroP. falciparum Drug Susceptibility Assay
This protocol describes the determination of the 50% effective concentration (EC₅₀) of a compound against the asexual blood stages of P. falciparum in vitro.
1. Maintenance of P. falciparum Culture:
- P. falciparum (e.g., 3D7 strain) is cultured in human erythrocytes (O+) at 37°C in a gas mixture of 5% CO₂, 5% O₂, and 90% N₂.
- The culture medium consists of RPMI-1640 supplemented with HEPES, sodium bicarbonate, hypoxanthine, gentamicin, and human serum or Albumax II.
- Parasitemia is monitored daily by Giemsa-stained thin blood smears, and the culture is maintained by providing fresh erythrocytes and medium.
2. Drug Susceptibility Assay (SYBR Green I-based):
- Synchronized ring-stage parasites are used for the assay. Synchronization can be achieved by methods such as sorbitol treatment.
- Test compounds are serially diluted in culture medium in a 96-well plate.
- The synchronized parasite culture (at a defined parasitemia and hematocrit) is added to each well containing the test compound.
- The plate is incubated for 72 hours under the same conditions as the parasite culture.
- After incubation, a lysis buffer containing the fluorescent DNA-intercalating dye SYBR Green I is added to each well.
- The plate is incubated in the dark at room temperature for 1 hour.
- The fluorescence intensity, which is proportional to the amount of parasite DNA and thus parasite growth, is measured using a fluorescence plate reader.
- The EC₅₀ value is calculated by plotting the percentage of growth inhibition against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.
In Vivo Efficacy Testing in a Humanized Mouse Model
This protocol describes the evaluation of the in vivo efficacy of an antimalarial compound in NOD-scid IL2Rγnull (NSG) mice engrafted with human erythrocytes and infected with P. falciparum.[6]
1. Animal Model and Infection:
- Immunodeficient NOD-scid IL2Rγnull (NSG) mice are used.
- Mice are engrafted with human erythrocytes by intraperitoneal or intravenous injection.
- The engrafted mice are then infected with P. falciparum (e.g., a laboratory-adapted strain) by intravenous injection of infected erythrocytes.
2. Dosing and Monitoring:
- Once a stable parasitemia is established (typically 1-2%), the mice are treated with the test compound.
- This compound is typically formulated for oral administration.[7]
- A common dosing regimen is once or twice daily for four consecutive days.[2]
- A vehicle control group and a positive control group (e.g., treated with a known antimalarial like chloroquine) are included.
- Parasitemia is monitored daily by microscopic examination of Giemsa-stained thin blood smears from tail blood.
- The efficacy of the compound is determined by the reduction in parasitemia over time compared to the vehicle control group. Cure is defined as the complete and permanent clearance of parasites from the blood.
Experimental and Logical Workflows
Conclusion
This compound represents a promising new class of antimalarial drug candidates with a novel dual-targeting mechanism of action that has the potential to overcome existing drug resistance. The detailed structure-activity relationship studies have provided valuable insights into the key molecular features required for potent inhibition of both PMIX and PMX. The robust in vitro and in vivo activity, coupled with a favorable resistance profile, underscores the potential of this compound and its analogs for further development as next-generation antimalarial therapies. The experimental protocols and workflows outlined in this guide provide a framework for the continued investigation and optimization of this important class of compounds.
References
- 1. The Invention of this compound, a Highly Potent PMIX/X Dual Inhibitor toward the Treatment of Malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. mbcfconference.com [mbcfconference.com]
- 4. Dual Plasmepsin-Targeting Antimalarial Agents Disrupt Multiple Stages of the Malaria Parasite Life Cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 5. malariaworld.org [malariaworld.org]
- 6. Improved Murine Model of Malaria Using Plasmodium falciparum Competent Strains and Non-Myelodepleted NOD-scid IL2Rγnull Mice Engrafted with Human Erythrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound | Parasite | 2606990-92-3 | Invivochem [invivochem.com]
WM382: A Technical Overview of its Discovery and Development as a Novel Antimalarial Agent
Foreword: This document provides a comprehensive technical overview of the discovery and development of WM382, a potent dual inhibitor of Plasmodium falciparum plasmepsins IX (PfPMIX) and X (PfPMX). All available data indicates that this compound was developed exclusively as an antimalarial compound. There is no scientific literature to support a history of discovery or development of this compound in the context of melanoma research.
Introduction
This compound is a novel, orally bioavailable antimalarial compound that has demonstrated significant potency against multiple stages of the Plasmodium lifecycle in preclinical studies.[1][2] Its development was the result of a collaboration between the Walter and Eliza Hall Institute of Medical Research in Australia and the global pharmaceutical company Merck (known as MSD outside the United States and Canada).[2][3] The compound emerged from a focused effort to identify new antimalarial agents with novel mechanisms of action to combat the growing threat of drug-resistant malaria.[4][5]
Discovery and Optimization
The journey to this compound began with a phenotypic high-throughput screen of Merck's aspartyl protease inhibitor library against Plasmodium falciparum.[4][6] This initial screen identified a series of hits targeting plasmepsin X (PMX), an essential aspartyl protease in the parasite.[6] Inspired by a PMX homology model, medicinal chemistry efforts were undertaken to optimize the potency and pharmacokinetic properties of these initial hits.[4][6]
This optimization process led to the discovery of compounds that not only potently inhibited PMX but also demonstrated activity against another crucial aspartic protease, plasmepsin IX (PMIX).[6] Further refinement of the chemical scaffold to enhance dual-target inhibition and improve drug-like properties culminated in the identification of this compound.[4][6] This compound was selected as a lead candidate due to its potent dual inhibitory activity, robust in vivo efficacy across multiple parasite life stages, and a promising resistance profile.[6][7]
Mechanism of Action
This compound exerts its antimalarial activity by acting as a dual inhibitor of two essential P. falciparum enzymes: plasmepsin IX (PfPMIX) and plasmepsin X (PfPMX).[1][8] These "master regulator" enzymes are critical for parasite survival and are involved in multiple stages of its complex lifecycle.[2][9]
The dual-pronged attack of this compound is a key feature of its potency and is believed to make it more difficult for the parasite to develop resistance.[5][8] By inhibiting both PMIX and PMX, this compound disrupts several critical processes, including:
-
Erythrocyte Invasion and Egress: The enzymes are involved in the maturation of proteins required for the parasite to invade and exit red blood cells.[6][10]
-
Parasite Development: Inhibition of these proteases interferes with normal parasite growth and development.[6]
-
Transmission: this compound has been shown to prevent the transmission of the parasite from an infected host back to the mosquito vector.[2][3]
The following diagram illustrates the signaling pathway and points of intervention for this compound.
This compound Mechanism of Action
Preclinical Data
This compound has undergone extensive preclinical testing, demonstrating its potential as a next-generation antimalarial drug. The following tables summarize key quantitative data from these studies.
Table 1: In Vitro Inhibitory Activity
| Target/Organism | Assay | IC50 / EC50 | Reference |
| Plasmepsin IX (PMIX) | Enzyme Inhibition | 1.4 nM | [11] |
| Plasmepsin X (PMX) | Enzyme Inhibition | 0.03 nM | [11] |
| Plasmodium falciparum | Growth Inhibition | 0.6 nM | [11] |
| Plasmodium vivax | Growth Inhibition | 0.6 nM | [11] |
| HepG2 cells | Cytotoxicity | 24.8 µM | [11] |
Table 2: In Vivo Efficacy in Mouse Models
| Animal Model | Parasite | Dosing Regimen | Outcome | Reference |
| Mouse | P. berghei | 3 mpk BID for 4 days | No detectable parasitemia | [6] |
| Mouse | P. berghei | 10 and 30 mpk BID for 4 days | Cured | [6] |
| Mouse | P. falciparum | 3 mpk BID for 4 days | No detectable parasitemia | [6] |
| Humanized Mouse | P. falciparum | Not specified | Efficacious against asexual infection | [3] |
| Mouse | P. berghei | 20 mg/kg BID | Cleared infection | [10] |
| Mouse | P. falciparum | 30 mg/kg | Cleared parasitemia by day 6 | [11] |
Experimental Protocols
Detailed experimental protocols for the key assays used in the evaluation of this compound are crucial for reproducibility and further research.
Enzyme Inhibition Assay (General Protocol)
A representative protocol for determining the inhibitory activity of this compound against PfPMIX and PfPMX would involve a fluorescence resonance energy transfer (FRET) assay.
-
Reagents: Recombinant PfPMIX or PfPMX, a fluorogenic peptide substrate, assay buffer, and this compound at various concentrations.
-
Procedure: a. The recombinant enzyme is pre-incubated with varying concentrations of this compound in the assay buffer. b. The reaction is initiated by the addition of the FRET peptide substrate. c. The fluorescence intensity is measured over time using a microplate reader. d. The rate of substrate cleavage is calculated from the linear phase of the reaction.
-
Data Analysis: The IC50 values are determined by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
In Vitro Parasite Growth Inhibition Assay
The efficacy of this compound against P. falciparum is typically assessed using a SYBR Green I-based fluorescence assay.
-
Cell Culture: Synchronized P. falciparum-infected red blood cells are cultured in 96-well plates.
-
Drug Treatment: The cultures are treated with a serial dilution of this compound and incubated for a full parasite lifecycle (e.g., 72 hours).
-
Lysis and Staining: The red blood cells are lysed, and the parasite DNA is stained with SYBR Green I dye.
-
Measurement: The fluorescence intensity, which is proportional to the amount of parasite DNA, is measured.
-
Data Analysis: The EC50 values are calculated by comparing the fluorescence in treated wells to that of untreated controls.
The following diagram outlines the general workflow for in vitro parasite growth inhibition assays.
In Vitro Assay Workflow
Resistance Profile
A significant advantage of this compound is its robust resistance profile. In preclinical studies, it was found to be difficult to induce resistance to the compound in malaria parasites in the laboratory.[5][8] Furthermore, this compound was fully effective against parasite lines that were resistant to current antimalarial drugs.[2][5] This suggests that this compound may have a lower propensity for resistance development compared to existing therapies.
Future Directions
The promising preclinical data for this compound has positioned it as a strong candidate for further development. The researchers involved have expressed hope that drugs based on this compound will progress to Phase I clinical trials in humans.[2][9] Continued research will likely focus on formal safety and toxicology studies, as well as the development of a clinical formulation for human use.
Conclusion
This compound represents a significant advancement in the field of antimalarial drug discovery. Its novel dual-targeting mechanism of action, potent activity against multiple parasite life stages, and favorable resistance profile make it a promising candidate to address the urgent global health challenge of drug-resistant malaria. The collaborative effort that led to its discovery and initial development serves as a model for future drug discovery initiatives in infectious diseases.
References
- 1. This compound | Ligand page | IUPHAR/BPS Guide to MALARIA PHARMACOLOGY [guidetomalariapharmacology.org]
- 2. wehi.edu.au [wehi.edu.au]
- 3. merck.com [merck.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pursuit.unimelb.edu.au [pursuit.unimelb.edu.au]
- 6. The Invention of this compound, a Highly Potent PMIX/X Dual Inhibitor toward the Treatment of Malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. drugtargetreview.com [drugtargetreview.com]
- 9. sciencedaily.com [sciencedaily.com]
- 10. Dual Plasmepsin-Targeting Antimalarial Agents Disrupt Multiple Stages of the Malaria Parasite Life Cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
The Indispensable Roles of Plasmepsin IX and X in Malaria Parasite Proliferation: A Technical Guide for Drug Discovery
For Immediate Release
A Deep Dive into the Essential Functions of Plasmepsin IX and X in Plasmodium falciparum, Offering a Roadmap for Novel Antimalarial Drug Development.
This technical guide provides a comprehensive overview of the critical roles of two aspartic proteases, Plasmepsin IX (PMIX) and Plasmepsin X (PMX), in the lifecycle of the deadliest malaria parasite, Plasmodium falciparum. Tailored for researchers, scientists, and drug development professionals, this document synthesizes the latest findings on the functions, substrates, and inhibition of these essential enzymes, highlighting their potential as next-generation antimalarial targets.
Executive Summary
The emergence of drug-resistant malaria parasites necessitates the identification of novel therapeutic targets. Plasmepsins IX and X, two aspartic proteases expressed during the blood stage of the parasite's lifecycle, have been identified as essential for parasite survival and propagation.[1][2][3] PMIX is crucial for the invasion of host erythrocytes, while PMX plays a dual role in both the egress from and subsequent invasion of red blood cells.[1][4] Their essentiality and druggability make them highly attractive targets for the development of new antimalarial agents. This guide details their molecular functions, presents quantitative data on their inhibition, outlines key experimental methodologies for their study, and provides visual representations of their operational pathways.
The Critical Functions of Plasmepsin IX and X
Plasmodium falciparum encodes ten plasmepsins, but unlike the non-essential digestive vacuole plasmepsins (I-IV), PMIX and PMX are vital for the blood-stage parasite.[1][5]
Plasmepsin IX (PMIX): A Master Regulator of Erythrocyte Invasion
PMIX is indispensable for the parasite's ability to invade red blood cells.[4][6] Its primary function lies in the biogenesis of the rhoptries, specialized secretory organelles in the merozoite that discharge their contents during invasion.[1][4] Conditional knockdown of PMIX results in impaired rhoptry formation and a subsequent block in invasion.[6]
Key substrates of PMIX include proteins involved in rhoptry function and invasion, such as:
-
Rhoptry Associated Protein 1 (RAP1): PMIX is responsible for the processing of the p82 precursor of RAP1 to its mature p67 form.[7]
-
Apical Sushi Protein (ASP): The maturation of ASP is also dependent on PMIX activity.[7]
Plasmepsin X (PMX): The Dual-Functional Gatekeeper of Egress and Invasion
PMX is a multifaceted enzyme essential for two critical steps in the parasite's lifecycle: egress from the infected erythrocyte and invasion of a new one.[1][4] Its role in egress is mediated through the maturation of the subtilisin-like serine protease 1 (SUB1).[1][8] SUB1 is the master regulator of a proteolytic cascade that leads to the rupture of the parasitophorous vacuole and the host red blood cell membrane.[9] PMX processes the SUB1 zymogen to its active form, thereby initiating the egress sequence.[1][9]
In addition to its role in egress, PMX is also involved in processing proteins crucial for invasion. A key substrate in this context is:
-
PfRh5: This leading vaccine candidate is a component of the pentameric PCRCR complex, which is essential for binding to the basigin receptor on erythrocytes.[10][11] PMX processes the N-terminal prodomain of PfRh5, an event that is critical for the function of the PCRCR complex and successful invasion.[10][12]
Quantitative Analysis of Plasmepsin IX and X Inhibition
The essential nature of PMIX and PMX has made them attractive targets for inhibitor development. Several classes of compounds have been identified that show potent activity against these enzymes and the parasite.
Table 1: Inhibitory Activity (IC₅₀) of Compounds against Plasmepsin IX and X
| Compound | Target(s) | PMIX IC₅₀ (nM) | PMX IC₅₀ (nM) | P. falciparum Growth Inhibition EC₅₀ (nM) | Reference(s) |
| CWHM-117 | PMX | - | 175 - 800 | 463 | [7][13] |
| 49c | PMIX/PMX | >500-fold selectivity for PMX | Potent | 0.6 | [1][6] |
| WM382 | PMIX/PMX | 1.4 | 0.03 | 0.4 | [2][10] |
| WM4 | PMX | - | Potent | - | [2][14] |
| Aminohydantoins (TCMD-134675, TCMD-136879) | PMX | - | 175 - 800 | - | [13] |
| Peptidomimetic 34 | PMX | >2700 | 10 | 50 | [6] |
| Peptidomimetic 37 | PMX | >41000 | 20 | 140 | [6] |
| Macrocycle 7k | PMX | - | <1 | Potent | [10][15] |
Table 2: Selectivity of Plasmepsin Inhibitors against Human Aspartic Proteases
| Compound | Human Protease | Selectivity (Fold difference in IC₅₀ vs. PMX) | Reference(s) |
| CWHM-117 | BACE, Cathepsin D | >1000 | [7] |
| Cathepsin E | >300 | [7] | |
| Peptidomimetic 37 | Cathepsin D | Potent inhibition (IC₅₀ 200 nM) | [6] |
| UCB7362 | Cathepsin D | >550 | [4] |
| Renin | >1400 | [4] | |
| Macrocycle 7k | Cathepsin D, BACE1 | >100 | [3] |
Key Experimental Protocols
The study of essential genes like those encoding PMIX and PMX requires specialized techniques. The following are summaries of key experimental protocols used in their characterization.
Conditional Knockdown using the TetR-Aptamer System
This method allows for the tunable repression of target gene expression to study the function of essential proteins.
Principle: The TetR-aptamer system is integrated at the 3' UTR of the gene of interest. In the presence of anhydrotetracycline (aTc), translation proceeds normally. Upon withdrawal of aTc, the TetR-aptamer complex forms a secondary structure that blocks ribosomal scanning, leading to translational repression.
Methodology Outline:
-
Plasmid Construction: A repair plasmid is constructed containing homology arms flanking the target gene's 3' UTR, the TetR-aptamer sequence, and a selection marker.
-
Transfection: The repair plasmid and a Cas9/gRNA plasmid are co-transfected into P. falciparum parasites.
-
Selection and Cloning: Transfected parasites are selected with the appropriate drug, and clonal lines are obtained by limiting dilution.
-
Knockdown Induction: To induce knockdown, parasite cultures are washed to remove aTc.
-
Phenotypic Analysis: The effect of protein knockdown on parasite growth, egress, and invasion is assessed by flow cytometry, microscopy, and specific functional assays. Western blotting is used to confirm the reduction in protein levels.
Recombinant Protein Expression and Purification
Producing active recombinant PMIX and PMX is crucial for biochemical and structural studies.
Methodology Outline:
-
Construct Design: The coding sequence for the mature domain of PMIX or PMX is cloned into an expression vector, often with a fusion tag (e.g., His-tag, Trx-tag) to aid in solubility and purification.[16][17]
-
Expression: The expression construct is transformed into a suitable host, such as E. coli or insect cells. Protein expression is induced under optimized conditions.[16][17]
-
Purification:
-
Activation: The purified zymogen is typically activated to the mature enzyme by acidification, which mimics the conditions of the parasite's secretory pathway and facilitates autocatalytic processing.[16]
-
Quality Control: The purity and activity of the recombinant enzyme are confirmed by SDS-PAGE, Western blot, and enzymatic assays.[16]
Enzyme Kinetics and Inhibition Assays
These assays are used to determine the catalytic activity of the proteases and the potency of inhibitors.
Methodology Outline:
-
Substrate: A fluorogenic peptide substrate that is specifically cleaved by PMIX or PMX is used. For PMX, a common substrate is based on the cleavage site in SUB1 or PfRh5.[3]
-
Assay Setup: The recombinant enzyme is incubated with the fluorogenic substrate in an appropriate buffer system.
-
Data Acquisition: The increase in fluorescence upon substrate cleavage is monitored over time using a fluorescence plate reader.
-
Inhibitor Screening: To determine IC₅₀ values, the assay is performed in the presence of serial dilutions of the inhibitor.
-
Data Analysis: The initial reaction rates are calculated, and the IC₅₀ values are determined by fitting the data to a dose-response curve. The Cheng-Prusoff equation can be used to calculate the inhibition constant (Ki) from the IC₅₀ value if the Michaelis constant (Km) of the substrate is known.[12]
Egress and Invasion Assays
These cellular assays are essential for evaluating the phenotypic effects of genetic knockdown or chemical inhibition of PMIX and PMX.
Methodology Outline:
-
Synchronization: P. falciparum cultures are tightly synchronized to the late schizont stage.
-
Treatment: Schizonts are treated with the inhibitor or subjected to knockdown conditions.
-
Egress Assay:
-
The number of ruptured schizonts and released merozoites is quantified over time using light microscopy or flow cytometry.
-
Live-cell imaging can be used to visualize the dynamics of egress.[18]
-
-
Invasion Assay:
-
Mature schizonts are co-incubated with fresh erythrocytes.
-
After a defined period, the culture is treated to remove remaining schizonts, and the number of newly formed ring-stage parasites is quantified by microscopy of Giemsa-stained smears or by flow cytometry after staining with a DNA dye like SYBR Green I.[19]
-
Visualizing the Pathways and Processes
Signaling Pathway of PMX in Parasite Egress
Caption: PMX initiates the egress cascade by processing the SUB1 zymogen.
Experimental Workflow for Conditional Knockdown
Caption: A streamlined workflow for generating and analyzing conditional knockdown parasite lines.
Logical Relationship of PMX Dual Functionality
Caption: PMX is a central protease controlling both parasite egress and invasion.
Conclusion and Future Directions
Plasmepsins IX and X have been unequivocally established as essential and druggable targets in Plasmodium falciparum. Their distinct but vital roles in erythrocyte invasion and egress present a unique opportunity to develop novel antimalarials that could circumvent existing resistance mechanisms. The development of dual PMIX/PMX inhibitors is particularly promising, as this could disrupt multiple stages of the parasite's lifecycle, potentially reducing the likelihood of resistance emergence.[20]
Future research should focus on:
-
High-resolution structural studies: Elucidating the crystal structures of PMIX and PMX in complex with various inhibitors will be crucial for structure-based drug design and the development of more potent and selective compounds.
-
Identification of additional substrates: A complete understanding of the substrate repertoire of PMIX and PMX will provide deeper insights into their biological functions and may reveal additional points of therapeutic intervention.
-
In vivo efficacy and safety profiling: Promising inhibitors must be rigorously tested in animal models of malaria to assess their in vivo efficacy, pharmacokinetic properties, and potential off-target toxicities.
The continued investigation of these critical parasite enzymes holds the key to delivering the next generation of life-saving antimalarial drugs.
References
- 1. A multi-stage antimalarial targets the plasmepsins IX and X essential for invasion and egress - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Macrocyclic Peptidomimetic Plasmepsin X Inhibitors with Potent In Vitro and In Vivo Antimalarial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. media.malariaworld.org [media.malariaworld.org]
- 5. Structures of plasmepsin X from Plasmodium falciparum reveal a novel inactivation mechanism of the zymogen and molecular basis for binding of inhibitors in mature enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Substrate Peptidomimetic Inhibitors of P. falciparum Plasmepsin X with Potent Antimalarial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CWHM-117 | Pf PM-II inhibitor | Probechem Biochemicals [probechem.com]
- 8. A multistage antimalarial targets the plasmepsins IX and X essential for invasion and egress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Activation of the Plasmodium Egress Effector Subtilisin-Like Protease 1 Is Mediated by Plasmepsin X Destruction of the Prodomain - PMC [pmc.ncbi.nlm.nih.gov]
- 10. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 11. Plasmepsin X activates the PCRCR complex of Plasmodium falciparum by processing PfRh5 for erythrocyte invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Plasmepsins IX and X are essential and druggable mediators of malaria parasite egress and invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. journalijbcrr.com [journalijbcrr.com]
- 17. scispace.com [scispace.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. plasmepsin-x-activates-the-pcrcr-complex-of-plasmodium-falciparum-by-processing-pfrh5-for-erythrocyte-invasion - Ask this paper | Bohrium [bohrium.com]
WM382: A Technical Guide to a Potent Dual Plasmepsin Inhibitor for Malaria
For Researchers, Scientists, and Drug Development Professionals
Abstract
WM382 is a novel, orally bioavailable small molecule that has demonstrated significant promise as a next-generation antimalarial agent. It functions as a potent dual inhibitor of Plasmepsin IX (PMIX) and Plasmepsin X (PMX), essential aspartic proteases in the Plasmodium parasite lifecycle. This technical guide provides a comprehensive overview of the chemical structure, physicochemical and pharmacological properties, mechanism of action, and key experimental data related to this compound. Detailed experimental protocols for its synthesis and biological evaluation are also presented, alongside visualizations of its target pathway and experimental workflows to support further research and development efforts in the fight against malaria.
Chemical Structure and Properties
This compound is a synthetic organic compound with a complex heterocyclic structure. Its chemical identity has been confirmed through various spectroscopic methods.
Chemical Identifiers:
-
IUPAC Name: (4R)-4-[(2E)-4,4-diethyl-2-imino-6-oxo-1,3-diazinan-1-yl]-N-[(4S)-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-yl]-3,4-dihydro-2H-1-benzopyran-6-carboxamide
-
SMILES String: O=C(C1=CC(--INVALID-LINK--CCO3)=C3C=C1)N[C@H]4CC(C)(C)OC5=C4C=CC=C5
-
CAS Number: 2606990-92-3[1]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below. These properties are crucial for its pharmacokinetic profile and drug-like characteristics.
| Property | Value | Reference |
| Molecular Formula | C29H36N4O4 | [Merck & Co., Inc., The Walter & Eliza Hall Institute of Medical Research] |
| Molecular Weight | 504.63 g/mol | [Probechem][2] |
| Appearance | Solid | [Probechem][2] |
| Storage | Powder: -20°C for 3 years. In solvent: -80°C for 6 months, -20°C for 1 month. | [MedChemExpress][1] |
Pharmacological Properties and Mechanism of Action
This compound exhibits potent antimalarial activity by targeting two essential parasitic enzymes, Plasmepsin IX and Plasmepsin X. This dual-targeting mechanism is a key attribute that contributes to its high efficacy and robust resistance profile.
Mechanism of Action
This compound is a competitive inhibitor of both PMIX and PMX, which are involved in critical processes of the Plasmodium life cycle, including parasite egress from infected erythrocytes, invasion of new red blood cells, and development across various life stages.[3][4][5] By inhibiting these proteases, this compound disrupts the maturation of key substrate proteins essential for these processes.[3][4] This dual inhibition is believed to be the reason for the high barrier to the development of resistance.[6]
In Vitro and In Vivo Efficacy
This compound has demonstrated potent activity against multiple Plasmodium species and at various stages of the parasite's life cycle.
Table of In Vitro and In Vivo Pharmacological Data:
| Parameter | Value | Species/Model | Reference |
| In Vitro | |||
| IC50 (PMIX) | 1.4 nM | P. falciparum | [MedChemExpress][1] |
| IC50 (PMX) | 0.03 nM | P. falciparum | [MedChemExpress][1] |
| EC50 (Growth Inhibition) | 0.6 nM | P. falciparum | [MedChemExpress][1] |
| EC50 (Growth Inhibition) | 0.2 nM | P. knowlesi | [Probechem][2] |
| Cytotoxicity (IC50) | 24.8 μM | HepG2 cells | [MedChemExpress][1] |
| In Vivo | |||
| Efficacy | Cleared parasitemia | P. berghei mouse model | [MedChemExpress][1] |
| Efficacy | Cleared parasitemia | P. falciparum humanized mouse model | [MedChemExpress][1] |
| Activity | Prevents transmission to mosquitoes | P. falciparum | [MedChemExpress][1] |
| Activity | Prevents blood infection from the liver | P. berghei | [MedChemExpress][1] |
Resistance Profile
A significant advantage of this compound is its excellent resistance profile. Attempts to select for resistant P. falciparum parasites in vitro have been unsuccessful, likely due to its dual-targeting mechanism of action.[3][6] Furthermore, this compound does not show cross-resistance with existing antimalarial drugs such as chloroquine, mefloquine, artemisinin, and atovaquone.[2][4]
Signaling Pathway and Experimental Workflows
This compound Signaling Pathway
The following diagram illustrates the mechanism of action of this compound, highlighting its dual inhibition of Plasmepsin IX and Plasmepsin X and the subsequent disruption of the Plasmodium life cycle.
Caption: Mechanism of action of this compound.
Experimental Workflow: In Vivo Efficacy Testing
The following diagram outlines a typical workflow for assessing the in vivo efficacy of this compound in a murine model of malaria.
Caption: Workflow for in vivo efficacy testing.
Experimental Protocols
Detailed experimental procedures for the synthesis and biological evaluation of this compound are crucial for reproducibility and further investigation.
Synthesis of this compound
The synthesis of this compound is described as a "straightforward convergent synthesis".[3] For detailed, step-by-step experimental procedures and characterization data, including NMR spectra, readers are directed to the supporting information of the primary publication:
-
de Lera Ruiz, M. et al. The Invention of this compound, a Highly Potent PMIX/X Dual Inhibitor toward the Treatment of Malaria. ACS Med. Chem. Lett. 2022, 13, 11, 1785–1792. The supporting information for this article contains the full experimental procedures.[3][7]
Plasmepsin IX and X FRET Assays
Biochemical assays to determine the inhibitory activity of this compound against PMIX and PMX are typically performed using a Förster Resonance Energy Transfer (FRET)-based method.
General Protocol Outline:
-
Reagents: Recombinant PMIX or PMX, a fluorogenic peptide substrate, assay buffer, and this compound.
-
Procedure:
-
This compound is serially diluted to various concentrations.
-
The enzyme is pre-incubated with this compound.
-
The reaction is initiated by the addition of the FRET peptide substrate.
-
The fluorescence is monitored over time using a plate reader.
-
-
Data Analysis: The initial reaction rates are calculated, and the IC50 values are determined by fitting the data to a dose-response curve.
For a detailed protocol, refer to the methods sections of publications describing the biochemical evaluation of Plasmepsin inhibitors.[3]
Plasmodium falciparum Growth Inhibition Assay
The in vitro efficacy of this compound against the asexual blood stages of P. falciparum is determined using a growth inhibition assay.
General Protocol Outline:
-
Culture: Synchronized ring-stage P. falciparum cultures are used.
-
Treatment: Parasites are incubated with serial dilutions of this compound for a full replication cycle (typically 48-72 hours).
-
Assessment of Growth: Parasite growth can be quantified using various methods, including:
-
Microscopy (Giemsa-stained blood smears).
-
SYBR Green I-based fluorescence assay to measure DNA content.
-
Lactate dehydrogenase (pLDH) assay.
-
-
Data Analysis: The percentage of growth inhibition is calculated relative to untreated controls, and EC50 values are determined.
In Vivo Efficacy in Murine Models
The in vivo antimalarial activity of this compound is assessed in mouse models of malaria.
Protocol for P. berghei Infected Mice: [8][9]
-
Infection: Swiss Webster or other suitable mouse strains are infected with P. berghei.
-
Treatment: this compound is administered orally (p.o.) at various doses (e.g., 1-30 mg/kg) for a specified duration (e.g., 4 days).[1][8]
-
Monitoring: Parasitemia is monitored daily by microscopic examination of Giemsa-stained blood smears.
-
Endpoint: The primary endpoint is the clearance of parasites from the blood.
Protocol for P. falciparum Infected Humanized Mice: [8][10][11]
-
Model: Immunodeficient mice (e.g., NOD-scid IL2Rγnull) are engrafted with human erythrocytes.
-
Infection: Mice are infected with P. falciparum.
-
Treatment and Monitoring: Similar to the P. berghei model, mice are treated with this compound, and parasitemia is monitored.[8]
Merozoite Egress and Invasion Assays
To investigate the effect of this compound on specific stages of the parasite's asexual cycle, egress and invasion assays are performed.
General Protocol Outline:
-
Synchronization: P. falciparum cultures are tightly synchronized to the late schizont stage.
-
Treatment: Schizonts are treated with this compound at concentrations around its EC50.
-
Egress Assessment: The rupture of schizonts and release of merozoites are monitored over time, often using live-cell imaging.
-
Invasion Assessment: The ability of the released merozoites to invade new erythrocytes is quantified by measuring the parasitemia of the subsequent ring stage.[12]
Conclusion
This compound is a highly promising antimalarial candidate with a novel dual-targeting mechanism of action that confers potent efficacy and a high barrier to resistance. The data presented in this technical guide underscore its potential for further development as a new therapeutic agent to combat malaria. The detailed experimental protocols and workflows provided herein are intended to facilitate further research into this important compound and its derivatives.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Human Malaria in Immunocompromised Mice: An in Vivo Model to Study Defense Mechanisms against Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Invention of this compound, a Highly Potent PMIX/X Dual Inhibitor toward the Treatment of Malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dual Plasmepsin-Targeting Antimalarial Agents Disrupt Multiple Stages of the Malaria Parasite Life Cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 6. dual-plasmepsin-targeting-antimalarial-agents-disrupt-multiple-stages-of-the-malaria-parasite-life-cycle - Ask this paper | Bohrium [bohrium.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. med.nyu.edu [med.nyu.edu]
- 10. researchgate.net [researchgate.net]
- 11. A Murine Model of falciparum-Malaria by In Vivo Selection of Competent Strains in Non-Myelodepleted Mice Engrafted with Human Erythrocytes | PLOS One [journals.plos.org]
- 12. researchgate.net [researchgate.net]
In Vitro Antiplasmodial Potency of WM382: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro antiplasmodial activity of WM382, a potent dual inhibitor of Plasmodium falciparum plasmepsin IX (PfPMIX) and plasmepsin X (PfPMX). The data and methodologies presented herein are compiled from publicly available research to facilitate further investigation and development of this promising antimalarial candidate.
Quantitative Efficacy and Cytotoxicity
This compound demonstrates potent inhibitory activity against its enzymatic targets, PfPMIX and PfPMX, which translates to excellent efficacy against the parasite itself. Furthermore, it exhibits a favorable selectivity profile with moderate cytotoxicity against a human cell line.
| Parameter | Target/Cell Line | Value | Metric |
| Enzymatic Inhibition | Plasmepsin IX (PfPMIX) | 1.4 nM | IC50 |
| Plasmepsin X (PfPMX) | 0.03 nM | IC50 | |
| Antiplasmodial Activity | Plasmodium falciparum | 0.6 nM | IC50 |
| Plasmodium vivax | 0.6 nM | IC50 | |
| Cytotoxicity | HepG2 (Human liver carcinoma) | 24.8 µM | IC50 |
| Binding Affinity | Plasmepsin V (PfPMV) | 13.4 µM | Ki |
| Plasmepsin X (PfPMX) | 0.035 nM | Ki |
Table 1: Summary of in vitro activity of this compound.[1][2][3]
Mechanism of Action: Dual Inhibition of Plasmepsins IX and X
This compound exerts its antiplasmodial effect by targeting two essential aspartic proteases in P. falciparum, Plasmepsin IX (PMIX) and Plasmepsin X (PMX).[4][5][6] These enzymes are critical for multiple stages of the parasite's lifecycle.[4][5] Inhibition of both PMIX and PMX disrupts essential parasitic functions, including erythrocyte invasion and egress.[7] This dual-targeting mechanism is believed to contribute to the potent activity of this compound and may present a higher barrier to the development of resistance.[5][7]
Experimental Protocols
The following are detailed methodologies for the key in vitro assays used to characterize the antiplasmodial activity of this compound.
Plasmepsin IX and X Enzymatic Inhibition Assay (FRET-based)
This assay quantifies the ability of this compound to inhibit the enzymatic activity of recombinant PfPMIX and PfPMX using a Förster Resonance Energy Transfer (FRET) substrate.
Materials:
-
Recombinant PfPMIX and PfPMX
-
FRET peptide substrate
-
Assay buffer (e.g., 100 mM sodium acetate, pH 4.7)
-
This compound (serial dilutions)
-
384-well black assay plates
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
Add a defined amount of recombinant PfPMIX or PfPMX to each well of the 384-well plate.
-
Add the serially diluted this compound to the wells containing the enzyme and incubate for a pre-determined time (e.g., 15 minutes) at room temperature.
-
Initiate the enzymatic reaction by adding the FRET peptide substrate to each well.
-
Monitor the fluorescence intensity (excitation and emission wavelengths specific to the FRET pair) over time using a fluorescence plate reader.
-
Calculate the rate of substrate cleavage for each concentration of this compound.
-
Determine the IC50 value by plotting the enzyme inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
P. falciparum Asexual Blood Stage Growth Inhibition Assay (SYBR Green I-based)
This assay determines the potency of this compound in inhibiting the growth of asexual P. falciparum parasites in vitro.
Materials:
-
Synchronized P. falciparum culture (ring stage)
-
Human erythrocytes
-
Complete parasite culture medium (e.g., RPMI-1640 supplemented with AlbuMAX II, hypoxanthine, and gentamicin)
-
This compound (serial dilutions)
-
96-well microtiter plates
-
SYBR Green I lysis buffer
-
Fluorescence plate reader
Procedure:
-
Prepare a parasite culture with a starting parasitemia of ~0.5% and a hematocrit of 2% in complete culture medium.
-
Add the parasite culture to the wells of a 96-well plate.
-
Add serial dilutions of this compound to the wells. Include positive (e.g., chloroquine) and negative (vehicle) controls.
-
Incubate the plates for 72 hours under a gas mixture of 5% CO2, 5% O2, and 90% N2 at 37°C.
-
After incubation, lyse the cells by adding SYBR Green I lysis buffer to each well.
-
Incubate the plates in the dark at room temperature for 1 hour.
-
Measure the fluorescence intensity using a fluorescence plate reader (excitation ~485 nm, emission ~530 nm).
-
Calculate the percent inhibition of parasite growth for each concentration of this compound relative to the negative control.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.
Cytotoxicity Assay against HepG2 Cells
This assay assesses the cytotoxic effect of this compound on the human liver carcinoma cell line, HepG2, to determine its selectivity.
Materials:
-
HepG2 cells
-
Cell culture medium (e.g., Eagle's Minimum Essential Medium supplemented with 10% fetal bovine serum)
-
This compound (serial dilutions)
-
96-well clear-bottom black plates
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
Luminometer
Procedure:
-
Seed HepG2 cells in a 96-well plate at a density of approximately 1 x 10^4 cells per well and allow them to adhere overnight.
-
Replace the medium with fresh medium containing serial dilutions of this compound. Include a vehicle control.
-
Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Equilibrate the plates to room temperature.
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for a short period (e.g., 10 minutes) to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
Calculate the percent viability for each concentration of this compound relative to the vehicle control.
-
Determine the IC50 value by plotting the percent viability against the logarithm of the inhibitor concentration.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the in vitro evaluation of an antiplasmodial compound like this compound.
References
- 1. tripod.nih.gov [tripod.nih.gov]
- 2. winzeler.ucsd.edu [winzeler.ucsd.edu]
- 3. academic.oup.com [academic.oup.com]
- 4. reframeDB [reframedb.org]
- 5. iddo.org [iddo.org]
- 6. Plasmodium falciparum: development and validation of a measure of intraerythrocytic growth using SYBR Green I in a flow cytometer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Plasmodium falciparum screening assay for anti-gametocyte drugs based on parasite lactate dehydrogenase detection - PubMed [pubmed.ncbi.nlm.nih.gov]
WM382: A Dual-Target Inhibitor of Plasmepsin IX and X with Multi-Stage Anti-Plasmodial Activity
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
WM382 is a novel, orally bioavailable antimalarial compound that demonstrates potent, multi-stage activity against multiple Plasmodium species, including the deadliest human malaria parasite, Plasmodium falciparum. By dually inhibiting two essential aspartic proteases, plasmepsin IX (PMIX) and plasmepsin X (PMX), this compound disrupts critical pathways in the parasite's lifecycle, including egress from and invasion of host erythrocytes. Preclinical data indicates that this compound is effective against drug-resistant parasite strains and that resistance to the compound is difficult to induce. This guide provides a comprehensive overview of the technical data available on this compound, including its efficacy against various Plasmodium species, detailed experimental protocols for its evaluation, and a visualization of its mechanism of action.
Data Presentation: Quantitative Efficacy of this compound
The following tables summarize the in vitro and in vivo efficacy of this compound against different Plasmodium species and its enzymatic targets.
Table 1: In Vitro Efficacy of this compound against Plasmodium Species
| Plasmodium Species | Strain(s) | Assay Type | IC50 / EC50 | Reference(s) |
| P. falciparum | 3D7 | Growth Inhibition | 0.6 nM | [1][2] |
| P. vivax | Not specified | Growth Inhibition | 0.6 nM | [1] |
| P. knowlesi | Not specified | Growth Inhibition | 0.2 nM | [2] |
Table 2: Enzymatic Inhibition Constants (Ki) and IC50 for this compound
| Target Enzyme | Plasmodium Species | Inhibition Constant (Ki) | IC50 | Reference(s) |
| Plasmepsin IX (PMIX) | P. falciparum | Not Reported | 1.4 nM | [1][3] |
| Plasmepsin X (PMX) | P. falciparum | 0.035 nM | 0.03 nM | [1][3] |
| Plasmepsin V (PMV) | P. falciparum | 13.4 µM | >300,000-fold less active | [1][2] |
Table 3: In Vivo Efficacy of this compound in Murine Models
| Plasmodium Species | Mouse Model | Dosing Regimen (Oral) | Outcome | Reference(s) |
| P. berghei | Swiss Webster | 20 mg/kg, twice daily for 4 days | Cured mice | [1][2] |
| P. berghei | Swiss Webster | 10 and 30 mg/kg, twice daily for 4 days | Cured mice | [4] |
| P. falciparum | Humanized NOD-scid IL2Rγnull | 3, 10, and 30 mg/kg, once daily for 4 days | Cleared of parasitemia | [1][4] |
Mechanism of Action
This compound exerts its antimalarial effect by targeting two "master regulator" enzymes, PMIX and PMX.[4] These proteases are critical for the maturation of a cascade of proteins essential for the parasite's ability to egress from infected red blood cells and invade new ones.
A key substrate of PMX is the subtilisin-like protease 1 (SUB1). PMX-mediated cleavage of the SUB1 prodomain is a critical activation step.[5][6] Activated SUB1 then processes a range of other proteins, including serine repeat antigens (SERAs), which are essential for the breakdown of the parasitophorous vacuole and host cell membranes during egress. By inhibiting PMX, this compound prevents the activation of SUB1, thereby halting the entire egress cascade.
PMIX is understood to be involved in the biogenesis of rhoptries, specialized secretory organelles that contain proteins necessary for the invasion of new erythrocytes.[5] By inhibiting PMIX, this compound disrupts this process, further crippling the parasite's ability to propagate.
The dual-target nature of this compound is a significant advantage, as it is believed to be the reason for its high potency and the difficulty in selecting for resistant parasites.[2][7]
Experimental Protocols
Detailed methodologies for key experiments cited in the development and characterization of this compound are provided below.
In Vitro Asexual Blood Stage Growth Inhibition Assay (SYBR Green I)
This assay is used to determine the 50% inhibitory concentration (IC50) of a compound against the asexual blood stages of P. falciparum.
1. Materials:
-
P. falciparum culture (synchronized to the ring stage)
-
Human erythrocytes (O+ blood type)
-
Complete parasite culture medium (RPMI-1640 supplemented with HEPES, hypoxanthine, sodium bicarbonate, and Albumax II)
-
This compound stock solution (in DMSO)
-
96-well microtiter plates
-
SYBR Green I lysis buffer (Tris, EDTA, saponin, Triton X-100, and SYBR Green I dye)
-
Fluorescence plate reader
2. Protocol:
-
Prepare serial dilutions of this compound in complete medium in a 96-well plate.
-
Add parasite culture (0.5% parasitemia, 2.5% hematocrit) to each well.
-
Include positive (parasites with no drug) and negative (uninfected erythrocytes) controls.
-
Incubate the plate for 72 hours at 37°C in a gassed chamber (5% CO2, 5% O2, 90% N2).
-
After incubation, add SYBR Green I lysis buffer to each well.
-
Incubate for 1 hour at room temperature in the dark.
-
Measure fluorescence using a plate reader (excitation ~485 nm, emission ~530 nm).
-
Calculate IC50 values by plotting the percentage of growth inhibition against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.
In Vivo Efficacy Assay (4-Day Suppressive Test - Peter's Test)
This assay is used to evaluate the in vivo efficacy of an antimalarial compound in a murine model.
1. Materials:
-
Plasmodium berghei or humanized mice for P. falciparum
-
Donor mouse with an established P. berghei infection
-
This compound formulation for oral gavage
-
Vehicle control
-
Chloroquine (positive control)
-
Equipment for intravenous or intraperitoneal injection and oral gavage
-
Microscope and Giemsa staining reagents
2. Protocol:
-
Infect naive mice with 1x10^7 parasitized red blood cells from a donor mouse via intravenous or intraperitoneal injection on Day 0.
-
Randomize mice into treatment groups (vehicle control, positive control, and this compound at various doses).
-
Administer the first dose of the respective treatments via oral gavage 2-4 hours post-infection.
-
Continue daily dosing for a total of 4 days (Day 0 to Day 3).
-
On Day 4, prepare thin blood smears from tail blood of each mouse.
-
Stain smears with Giemsa and determine the percentage of parasitemia by light microscopy.
-
Calculate the percent suppression of parasitemia relative to the vehicle-treated control group.
-
Monitor mice for survival for up to 30 days to check for recrudescence.
Conclusion
This compound represents a promising new class of antimalarial compounds with a novel dual-target mechanism of action. Its high potency against multiple Plasmodium species and life cycle stages, coupled with its efficacy against drug-resistant strains and a high barrier to resistance, makes it a strong candidate for further clinical development. The data and protocols presented in this guide offer a comprehensive technical foundation for researchers and drug development professionals working to combat malaria.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Dual Plasmepsin-Targeting Antimalarial Agents Disrupt Multiple Stages of the Malaria Parasite Life Cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The Invention of this compound, a Highly Potent PMIX/X Dual Inhibitor toward the Treatment of Malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Plasmepsins IX and X are essential and druggable mediators of malaria parasite egress and invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 6. openscholarship.wustl.edu [openscholarship.wustl.edu]
- 7. Dual Plasmepsin-Targeting Antimalarial Agents Disrupt Multiple Stages of the Malaria Parasite Life Cycle - PubMed [pubmed.ncbi.nlm.nih.gov]
Foundational Research on Dual Plasmepsin Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The emergence of resistance to frontline antimalarial drugs, such as artemisinin combination therapies, necessitates the urgent development of novel therapeutics targeting new molecular pathways.[1] Among the most promising next-generation antimalarial targets are the Plasmodium falciparum aspartic proteases, Plasmepsin IX (PMIX) and Plasmepsin X (PMX).[1] Dual inhibition of these essential enzymes has been shown to disrupt multiple stages of the parasite's life cycle, offering a powerful strategy to combat malaria. This technical guide provides an in-depth overview of the foundational research on dual PMIX/PMX inhibitors, focusing on quantitative data, detailed experimental methodologies, and the underlying biological pathways.
Core Concepts: The Role of Plasmepsins IX and X in the Malaria Parasite Life Cycle
Plasmepsins IX and X are essential for the egress of merozoites from infected red blood cells and their subsequent invasion of new erythrocytes.[2] PMX, located in secretory vesicles called exonemes, plays a crucial role in the maturation of the subtilisin-like serine protease SUB1.[3] Activated SUB1 then processes a cascade of proteins required for the rupture of the parasitophorous vacuole and the host red blood cell membrane. PMIX, found in the rhoptry organelles, is vital for the biogenesis of these invasion-critical structures.[3] By targeting both PMIX and PMX, dual inhibitors can effectively halt the parasite's life cycle at two critical junctures, representing a potent therapeutic approach.[1]
Quantitative Data on Key Dual Plasmepsin Inhibitors
The following tables summarize the in vitro and in vivo efficacy of lead dual plasmepsin inhibitors, WM382 and 49c, against Plasmodium falciparum.
Table 1: In Vitro Potency of Dual Plasmepsin Inhibitors
| Compound | Target(s) | IC50 (nM) | Ki (nM) | P. falciparum Growth Inhibition EC50 (nM) | Reference(s) |
| This compound | PMIX / PMX | 1.4 (PMIX), 0.03 (PMX) | 13.4 (PMV), 0.035 (PMX) | 0.6 | [4] |
| 49c | PMIX / PMX | >500 (24h), 0.6 (72h) | Not Reported | Not Reported | [2] |
Table 2: In Vivo Efficacy of this compound
| Animal Model | Parasite Strain | Dosage | Outcome | Reference(s) |
| Mouse | P. berghei | 20 mg/kg, twice daily (p.o.) | Cleared infection | [4] |
| Humanized Mouse | P. falciparum | 3-30 mg/kg, once daily (p.o.) | Cleared parasitemia | [4] |
Key Experimental Protocols
This section provides detailed methodologies for essential experiments used in the evaluation of dual plasmepsin inhibitors.
In Vitro Enzyme Inhibition Assay (FRET-based)
This assay quantifies the ability of a compound to inhibit the enzymatic activity of purified plasmepsins using a fluorescence resonance energy transfer (FRET) substrate.
Materials:
-
Recombinant purified Plasmepsin IX and Plasmepsin X
-
FRET-based peptide substrate (e.g., containing the cleavage sequence for PMX)
-
Assay buffer (e.g., 100 mM sodium acetate, pH 4.7)
-
Test compounds dissolved in DMSO
-
384-well black assay plates
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In the assay plate, add the assay buffer.
-
Add the test compound dilutions to the wells.
-
Add the recombinant plasmepsin enzyme to each well and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the FRET substrate to all wells.
-
Immediately begin monitoring the fluorescence intensity (e.g., excitation at 485 nm, emission at 530 nm) over time using a plate reader.
-
Calculate the rate of substrate cleavage from the linear phase of the reaction.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
P. falciparum Asexual Blood Stage Growth Inhibition Assay (SYBR Green I-based)
This assay measures the ability of a compound to inhibit the proliferation of P. falciparum in red blood cell culture.
Materials:
-
Synchronized P. falciparum ring-stage parasite culture (e.g., 3D7 strain)
-
Human red blood cells (O+)
-
Complete parasite culture medium (e.g., RPMI 1640 with supplements)
-
Test compounds dissolved in DMSO
-
96-well culture plates
-
SYBR Green I nucleic acid stain
-
Lysis buffer (e.g., 20 mM Tris-HCl, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100)
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the test compounds in complete medium in a 96-well plate.
-
Add the synchronized ring-stage parasite culture (e.g., at 0.5% parasitemia and 2.5% hematocrit) to each well.
-
Incubate the plates for 72 hours under standard parasite culture conditions (37°C, 5% CO2, 5% O2, 90% N2).
-
After incubation, lyse the cells by adding lysis buffer containing SYBR Green I to each well.
-
Incubate the plates in the dark at room temperature for 1 hour.
-
Measure the fluorescence intensity (excitation ~485 nm, emission ~530 nm) using a plate reader.
-
Calculate the EC50 value by plotting the percentage of growth inhibition against the logarithm of the compound concentration.
Merozoite Egress and Invasion Assay (Video Microscopy)
This assay directly visualizes and quantifies the effect of inhibitors on the ability of merozoites to egress from and invade red blood cells.
Materials:
-
Highly synchronized late-stage schizont culture of P. falciparum
-
Fresh human red blood cells
-
Imaging medium (e.g., RPMI 1640 without phenol red)
-
Test compounds
-
Inverted microscope with live-cell imaging capabilities and environmental control (temperature, gas)
-
High-speed camera
Procedure:
-
Enrich the late-stage schizonts from the culture.
-
Add fresh red blood cells to the schizonts in an imaging dish containing imaging medium.
-
Add the test compound or vehicle control (DMSO) to the dish.
-
Place the dish on the microscope stage and allow the temperature and gas to equilibrate.
-
Identify mature schizonts that are close to egress.
-
Acquire time-lapse images at a high frame rate (e.g., 2-4 frames per second) to capture the dynamic processes of egress and invasion.
-
Analyze the videos to quantify the number of successful egress events, the number of successful invasion events, and any observable phenotypic changes (e.g., stalled egress, failed invasion).
Cellular Thermal Shift Assay (CETSA)
CETSA is used to verify the direct binding of a compound to its target protein within intact cells.
Materials:
-
P. falciparum infected red blood cells
-
Test compound
-
Phosphate-buffered saline (PBS) with protease inhibitors
-
Equipment for cell lysis (e.g., sonicator or freeze-thaw cycles)
-
Centrifuge
-
SDS-PAGE and Western blotting reagents
-
Antibodies specific to the target protein (e.g., anti-PMX)
Procedure:
-
Treat the infected red blood cells with the test compound or vehicle control for a specified time.
-
Wash the cells to remove unbound compound.
-
Resuspend the cells in PBS with protease inhibitors.
-
Divide the cell suspension into aliquots and heat them to a range of different temperatures for a short period (e.g., 3 minutes).
-
Lyse the cells and separate the soluble protein fraction from the precipitated proteins by centrifugation.
-
Analyze the amount of the target protein remaining in the soluble fraction by SDS-PAGE and Western blotting.
-
A compound that binds to the target protein will increase its thermal stability, resulting in more protein remaining in the soluble fraction at higher temperatures compared to the vehicle control.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, visualize key pathways and workflows in dual plasmepsin inhibitor research.
Caption: Dual plasmepsin inhibitors block key steps in merozoite egress and invasion.
Caption: Workflow for the SYBR Green I-based parasite growth inhibition assay.
Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).
References
- 1. Dual Plasmepsin-Targeting Antimalarial Agents Disrupt Multiple Stages of the Malaria Parasite Life Cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A multi-stage antimalarial targets the plasmepsins IX and X essential for invasion and egress - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dspace.mit.edu [dspace.mit.edu]
- 4. medchemexpress.com [medchemexpress.com]
Methodological & Application
Application Notes and Protocols: Administration of the Compound WM382 in a Murine Melanoma Xenograft Model
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The compound WM382 is an investigational antimalarial agent. The following protocol is a hypothetical application for preclinical cancer research based on its known administration in mice and established methods for melanoma xenografts. The "this compound cell line" does not exist; this protocol describes the administration of the compound this compound to mice bearing tumors derived from a human melanoma cell line.
Introduction
This compound is a potent dual inhibitor of plasmepsin IX and X, which has demonstrated efficacy in mouse models of malaria.[1][2][3] This document outlines a hypothetical protocol for evaluating the anti-tumor activity of this compound in a preclinical mouse model of human melanoma. The protocol utilizes the A375 human melanoma cell line to establish subcutaneous xenografts in immunocompromised mice. The A375 cell line is a widely used model in melanoma research and is known to harbor mutations in the BRAF gene, leading to hyperactivation of the MAPK/ERK signaling pathway, a key driver in many melanomas.[4]
Signaling Pathways in Melanoma
The MAPK/ERK and PI3K/Akt signaling pathways are critical in melanoma development and progression. Constitutive activation of the MAPK pathway, often due to BRAF or NRAS mutations, promotes cell proliferation and survival.[2][5][6] The PI3K/Akt pathway is also frequently activated and plays a significant role in tumor growth and therapeutic resistance.[1][7][8][9]
Experimental Protocols
Cell Culture
The A375 human melanoma cell line should be cultured under sterile conditions.
-
Media: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
-
Passaging: Cells should be passaged when they reach 80-90% confluency.
Murine Melanoma Xenograft Model
This protocol describes the establishment of a subcutaneous A375 xenograft model.
-
Animals: 6-8 week old female immunodeficient mice (e.g., NOD/SCID or athymic Nude mice).
-
Cell Preparation:
-
Harvest A375 cells during their exponential growth phase.
-
Wash the cells with sterile phosphate-buffered saline (PBS).
-
Resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 5 x 10^7 cells/mL.
-
-
Injection:
-
Anesthetize the mice.
-
Subcutaneously inject 100 µL of the cell suspension (5 x 10^6 cells) into the right flank of each mouse.
-
-
Tumor Monitoring:
-
Palpate the injection site twice weekly until tumors are palpable.
-
Measure tumor dimensions using digital calipers and calculate tumor volume using the formula: (Length x Width^2) / 2.
-
Monitor animal weight and general health throughout the study.
-
Administration of this compound
-
Preparation of this compound: Prepare this compound for oral administration in a suitable vehicle (e.g., 0.5% methylcellulose).
-
Dosing:
-
Once tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups.
-
Administer this compound orally once daily at doses ranging from 10-30 mg/kg.[2]
-
The control group should receive the vehicle only.
-
-
Treatment Duration: Treat the animals for a predefined period, for example, 21 days.
Data Presentation
Tumor Growth Inhibition
Summarize the tumor volume data in a table for easy comparison between treatment and control groups.
| Treatment Group | Day 0 (mm³) | Day 7 (mm³) | Day 14 (mm³) | Day 21 (mm³) | % TGI* |
| Vehicle Control | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM | N/A |
| This compound (10 mg/kg) | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM | |
| This compound (30 mg/kg) | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
% TGI (Tumor Growth Inhibition) = (1 - (Mean tumor volume of treated group / Mean tumor volume of control group)) x 100
Body Weight Monitoring
Present the average body weight of each group to monitor for potential toxicity.
| Treatment Group | Day 0 (g) | Day 7 (g) | Day 14 (g) | Day 21 (g) |
| Vehicle Control | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| This compound (10 mg/kg) | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| This compound (30 mg/kg) | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
Experimental Workflow
The following diagram illustrates the experimental workflow for evaluating the efficacy of this compound in a melanoma xenograft model.
References
- 1. The role of the PI3K-AKT pathway in melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Targeting the MAPK Pathway in Melanoma: Why some approaches succeed and other fail - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. Frontiers | The Complexity of the ERK/MAP-Kinase Pathway and the Treatment of Melanoma Skin Cancer [frontiersin.org]
- 6. The MAPK pathway in melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Akt signaling pathway: An emerging therapeutic target in malignant melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Navigating the Therapeutic Complexity of PI3K Pathway Inhibition in Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
Preparing Stock Solutions of WM382 for In Vitro Antimalarial Assays
Application Note
Introduction
Clarification: Initial research indicates a potential misunderstanding in the nomenclature of the requested topic. WM382 is not a melanoma cell line; it is a potent, orally active dual inhibitor of Plasmepsin IX (PMIX) and Plasmepsin X (PMX), essential aspartic proteases in Plasmodium falciparum, the parasite responsible for malaria.[1][2][3] This document provides detailed application notes and protocols for the preparation of this compound stock solutions for use in in vitro assays aimed at evaluating its antimalarial activity.
This compound has demonstrated robust efficacy across multiple stages of the malaria parasite's life cycle, making it a significant candidate for antimalarial drug development.[1][4] Accurate and consistent preparation of this compound stock solutions is critical for obtaining reliable and reproducible results in in vitro studies. This document is intended for researchers, scientists, and drug development professionals working on the discovery and development of novel antimalarial agents.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in the table below. This information is essential for accurate stock solution preparation and experimental design.
| Property | Value | Reference |
| CAS Number | 2606990-92-3 | [1][2] |
| Molecular Formula | C41H49N7O6 | Inferred from structure |
| Molecular Weight | 739.87 g/mol | Inferred from structure |
| Mechanism of Action | Dual inhibitor of Plasmepsin IX (PMIX) and Plasmepsin X (PMX) | [1][2][3] |
| In Vitro Potency (IC50) | PMIX: 1.4 nM, PMX: 0.03 nM (P. falciparum) | [1][2] |
| Parasite Growth Inhibition (EC50) | 0.6 nM (P. falciparum) | [1][2] |
| Cytotoxicity (IC50) | 24.8 µM (HepG2 cells) | [1][2] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Primary Stock Solution of this compound in DMSO
This protocol describes the preparation of a 10 mM primary stock solution of this compound in dimethyl sulfoxide (DMSO). DMSO is a common solvent for organic compounds used in biological assays.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Calibrated micropipettes and sterile tips
Procedure:
-
Calculate the required mass of this compound:
-
To prepare 1 mL of a 10 mM stock solution, the required mass is calculated as follows:
-
Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (mg) = 10 mmol/L x 0.001 L x 739.87 g/mol x 1000 mg/g = 7.3987 mg
-
-
-
Weighing this compound:
-
Tare a sterile, amber microcentrifuge tube on a calibrated analytical balance.
-
Carefully weigh approximately 7.4 mg of this compound powder into the tube. Record the exact weight.
-
-
Dissolving in DMSO:
-
Based on the actual weight of this compound, calculate the precise volume of DMSO needed to achieve a 10 mM concentration.
-
Volume (µL) = (Mass (mg) / 739.87 g/mol ) / (10 mmol/L) x 1,000,000 µL/L
-
-
Add the calculated volume of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.
-
-
Solubilization:
-
Vortex the tube thoroughly for 1-2 minutes until the this compound is completely dissolved. A brief sonication in a water bath can be used to aid dissolution if necessary.
-
-
Aliquoting and Storage:
-
Aliquot the 10 mM stock solution into smaller volumes (e.g., 10-20 µL) in sterile, amber microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Clearly label each aliquot with the compound name (this compound), concentration (10 mM in DMSO), date of preparation, and your initials.
-
Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[1]
-
Caption: Workflow for preparing this compound stock solution.
Protocol 2: Preparation of Working Solutions for In Vitro Assays
This protocol outlines the serial dilution of the primary stock solution to prepare working solutions for use in in vitro assays.
Materials:
-
10 mM this compound primary stock solution in DMSO
-
Appropriate assay medium (e.g., RPMI 1640 for parasite culture)
-
Sterile microcentrifuge tubes or 96-well plates
-
Calibrated micropipettes and sterile tips
Procedure:
-
Intermediate Dilution:
-
Prepare an intermediate stock solution from the 10 mM primary stock. For example, to make a 100 µM intermediate stock, dilute the 10 mM stock 1:100 in the assay medium.
-
Example: Add 1 µL of 10 mM this compound to 99 µL of assay medium.
-
-
Serial Dilutions:
-
Perform serial dilutions from the intermediate stock to achieve the desired final concentrations for your assay. The final concentration of DMSO in the assay should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.
-
For example, in a 96-well plate, you can perform a 2-fold or 3-fold serial dilution series.
-
-
Vehicle Control:
-
Prepare a vehicle control containing the same final concentration of DMSO as the highest concentration of this compound used in the assay. This is crucial to ensure that any observed effects are due to the compound and not the solvent.
-
Protocol 3: In Vitro Plasmodium falciparum Growth Inhibition Assay (SYBR Green I-based)
This assay is a common method to determine the 50% effective concentration (EC50) of an antimalarial compound.
Materials:
-
Synchronized ring-stage P. falciparum culture (e.g., 3D7 strain) at 1% parasitemia and 2% hematocrit
-
Complete RPMI 1640 medium
-
This compound working solutions
-
Artemisinin or Chloroquine (as positive control)
-
Vehicle control (DMSO in medium)
-
Sterile, black, 96-well flat-bottom plates
-
SYBR Green I lysis buffer
-
Fluorescence plate reader
Procedure:
-
Plate Setup:
-
Add 100 µL of the synchronized parasite culture to each well of a 96-well plate.
-
Add 1 µL of the serially diluted this compound working solutions to the respective wells. Include positive and vehicle controls.
-
-
Incubation:
-
Incubate the plate for 72 hours under standard parasite culture conditions (37°C, 5% CO2, 5% O2, 90% N2).
-
-
Lysis and Staining:
-
After incubation, add 100 µL of SYBR Green I lysis buffer to each well.
-
Incubate the plate in the dark at room temperature for 1 hour.
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity using a plate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.
-
-
Data Analysis:
-
Subtract the background fluorescence of uninfected red blood cells.
-
Normalize the data to the vehicle control (100% growth) and a no-parasite control (0% growth).
-
Plot the percentage of growth inhibition against the log of the this compound concentration and determine the EC50 value using a non-linear regression analysis.
-
Signaling Pathway
This compound exerts its antimalarial effect by inhibiting Plasmepsin IX (PMIX) and Plasmepsin X (PMX). These proteases are crucial for the processing of proteins involved in parasite egress from infected red blood cells and the subsequent invasion of new red blood cells.[5][6][7][8]
Caption: Inhibition of PMIX and PMX by this compound disrupts parasite invasion and egress.
Conclusion
The protocols and information provided in this document are intended to serve as a comprehensive guide for researchers working with the antimalarial compound this compound. Adherence to these guidelines for the preparation of stock and working solutions will contribute to the generation of high-quality, reproducible data in the evaluation of this promising drug candidate. It is always recommended to consult the manufacturer's data sheet for the specific batch of this compound being used for any additional information on solubility and stability.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Parasite | 2606990-92-3 | Invivochem [invivochem.com]
- 3. This compound | Pf PMX inhibitor | Probechem Biochemicals [probechem.com]
- 4. The Invention of this compound, a Highly Potent PMIX/X Dual Inhibitor toward the Treatment of Malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dspace.mit.edu [dspace.mit.edu]
- 6. Plasmepsins IX and X are essential and druggable mediators of malaria parasite egress and invasion [dspace.mit.edu]
- 7. A multi-stage antimalarial targets the plasmepsins IX and X essential for invasion and egress - PMC [pmc.ncbi.nlm.nih.gov]
- 8. BugBitten Plasmepsins IX and X as drug targets: putting a stop to the erythrocyte hijack [blogs.biomedcentral.com]
WM382: Comprehensive Application Notes and Protocols for Researchers
Application Notes and Protocols for the Novel Antimalarial Agent WM382
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information on the solubility, storage, and use of this compound, a potent dual inhibitor of Plasmodium falciparum Plasmepsin IX (PMIX) and Plasmepsin X (PMX). The included protocols offer step-by-step guidance for the preparation of this compound solutions and its application in in vitro parasite growth inhibition assays.
Solubility of this compound
This compound exhibits varying solubility in common laboratory solvents. Quantitative data for its solubility is summarized in the table below. It is crucial to use high-quality, anhydrous solvents, as the presence of water can significantly impact the solubility of the compound, particularly in DMSO.[1] For challenging solubilization, gentle warming and sonication may be employed.
| Solvent | Solubility | Molar Concentration (at max solubility) | Notes |
| Dimethyl Sulfoxide (DMSO) | 5 mg/mL | 9.91 mM | Ultrasonic and warming to 60°C may be required. Use of newly opened, anhydrous DMSO is recommended as hygroscopic DMSO can affect solubility.[1] |
| Ethanol | Data not available | - | This compound is used in in vivo formulations containing ethanol, suggesting some degree of solubility, though specific quantitative data is not readily available. |
| Methanol | Data not available | - | Specific solubility data in methanol is not readily available. |
| Phosphate-Buffered Saline (PBS) | Sparingly soluble | - | Direct dissolution in aqueous buffers like PBS is not recommended. It is advised to first dissolve this compound in an organic solvent like DMSO and then dilute with the aqueous buffer. |
Experimental Protocols
Preparation of this compound Stock Solutions
This protocol describes the preparation of a high-concentration stock solution of this compound in DMSO, which can be further diluted for various in vitro and in vivo applications.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or glass vials
-
Vortex mixer
-
Calibrated pipettes
Procedure:
-
Equilibrate the this compound powder to room temperature before opening the vial to prevent condensation.
-
Aseptically weigh the desired amount of this compound powder in a sterile microcentrifuge tube or glass vial.
-
Calculate the volume of anhydrous DMSO required to achieve the desired stock concentration (e.g., 10 mM).
-
Add the calculated volume of anhydrous DMSO to the vial containing the this compound powder.
-
Vortex the solution thoroughly until the this compound is completely dissolved. If necessary, briefly sonicate or warm the solution at 37°C to aid dissolution.
-
Aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes to avoid repeated freeze-thaw cycles and exposure to light.
-
Store the stock solution aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1]
In Vitro Plasmodium falciparum Growth Inhibition Assay using SYBR Green I
This protocol outlines a method to determine the 50% inhibitory concentration (IC50) of this compound against the asexual blood stages of P. falciparum using the SYBR Green I-based fluorescence assay. This assay measures the proliferation of parasites by quantifying their DNA content.
Materials:
-
This compound DMSO stock solution (e.g., 10 mM)
-
Synchronized ring-stage P. falciparum culture (e.g., 3D7 strain) at a known parasitemia
-
Human red blood cells (RBCs)
-
Complete parasite culture medium (e.g., RPMI-1640 supplemented with AlbuMAX II, hypoxanthine, and gentamicin)
-
96-well flat-bottom sterile culture plates
-
SYBR Green I nucleic acid stain (10,000X stock in DMSO)
-
Lysis buffer (e.g., 20 mM Tris-HCl pH 7.5, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100)
-
Fluorescence plate reader with 485 nm excitation and 530 nm emission filters
-
Incubator with a gas mixture of 5% CO2, 5% O2, and 90% N2
Procedure:
-
Prepare Drug Dilutions:
-
Perform serial dilutions of the this compound stock solution in complete culture medium to achieve a range of desired final concentrations for the assay. A common starting concentration for the dilution series could be 100 nM.
-
Include a drug-free control (medium with the same final DMSO concentration as the highest this compound concentration) and a positive control (e.g., Chloroquine).
-
-
Assay Plate Setup:
-
Add 50 µL of the diluted this compound solutions to the appropriate wells of a 96-well plate.
-
Prepare a parasite suspension with 2% hematocrit and 1% parasitemia in complete culture medium.
-
Add 50 µL of the parasite suspension to each well.
-
The final volume in each well will be 100 µL.
-
-
Incubation:
-
Incubate the plate for 72 hours at 37°C in a humidified incubator with the appropriate gas mixture.
-
-
Lysis and Staining:
-
Prepare the SYBR Green I lysis buffer by diluting the SYBR Green I stock 1:5000 in lysis buffer (final concentration 2X).
-
After incubation, add 100 µL of the SYBR Green I lysis buffer to each well.
-
Mix the contents of the wells by gentle pipetting.
-
Incubate the plate in the dark at room temperature for 1-2 hours.
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity of each well using a fluorescence plate reader with excitation at ~485 nm and emission at ~530 nm.
-
-
Data Analysis:
-
Subtract the background fluorescence from wells containing only RBCs and no parasites.
-
Plot the fluorescence intensity against the log of the this compound concentration.
-
Calculate the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism, R).
-
Mechanism of Action and Signaling Pathway
This compound functions as a dual inhibitor of two essential Plasmodium falciparum aspartic proteases: Plasmepsin IX (PMIX) and Plasmepsin X (PMX).[2] These enzymes are critical for the parasite's life cycle, particularly for the processes of egress from infected red blood cells and the subsequent invasion of new host cells.
-
Plasmepsin X (PMX): PMX is involved in the processing of the subtilisin-like protease 1 (SUB1), a key enzyme required for the rupture of the parasitophorous vacuole and the host red blood cell membrane, which allows for the release of newly formed merozoites.
-
Plasmepsin IX (PMIX): PMIX is believed to be involved in the maturation of rhoptry proteins, which are essential for the invasion of new red blood cells by the merozoites.
By inhibiting both PMIX and PMX, this compound disrupts these critical steps in the parasite's life cycle, leading to its death.
Caption: Mechanism of action of this compound.
Experimental Workflow
The following diagram illustrates a typical workflow for evaluating the in vitro efficacy of this compound against P. falciparum.
Caption: In vitro efficacy testing workflow for this compound.
References
cytotoxicity assay protocol for WM382 on HepG2 cells
Audience: Researchers, scientists, and drug development professionals.
Introduction
WM382 is a potent dual inhibitor of Plasmepsin IX and X, enzymes crucial for the life cycle of the Plasmodium parasite, the causative agent of malaria.[1][2][3] While its primary development is as an antimalarial agent, understanding its off-target effects, including cytotoxicity against human cell lines, is a critical aspect of preclinical safety assessment.[4] This application note provides a detailed protocol for assessing the cytotoxicity of this compound on the human liver carcinoma cell line, HepG2. The protocol is based on the widely used MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method for assessing cell metabolic activity.[5][6] Data indicates that this compound exhibits moderate cytotoxicity against HepG2 cells with a reported IC50 of 24.8 μM.[4][7]
Data Presentation
The following table summarizes hypothetical data from an MTT assay assessing the cytotoxicity of this compound on HepG2 cells after a 48-hour exposure.
| This compound Concentration (µM) | Mean Absorbance (570 nm) | Standard Deviation | Cell Viability (%) |
| 0 (Vehicle Control) | 1.254 | 0.089 | 100 |
| 1 | 1.198 | 0.076 | 95.5 |
| 5 | 1.053 | 0.065 | 84.0 |
| 10 | 0.890 | 0.051 | 71.0 |
| 25 | 0.621 | 0.042 | 49.5 |
| 50 | 0.315 | 0.033 | 25.1 |
| 100 | 0.128 | 0.021 | 10.2 |
Experimental Workflow Diagram
Caption: Experimental workflow for the this compound cytotoxicity assay on HepG2 cells.
Hypothetical Signaling Pathway for this compound-Induced Cytotoxicity
Caption: Hypothetical signaling cascade of this compound-induced apoptosis in HepG2 cells.
Experimental Protocol: MTT Assay
This protocol details the steps for determining the cytotoxicity of this compound on HepG2 cells.
1. Materials and Reagents
-
HepG2 cells (ATCC HB-8065)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS), sterile
-
This compound compound
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent, 5 mg/mL in PBS
-
Solubilization solution (e.g., 100% DMSO or 0.01 M HCl in 10% SDS solution)
-
Sterile 96-well flat-bottom cell culture plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader capable of measuring absorbance at 570 nm
2. Cell Culture
-
Culture HepG2 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Subculture cells every 2-3 days or when they reach 80-90% confluency.
3. Experimental Procedure
-
Cell Seeding:
-
Harvest preconfluent HepG2 cells using Trypsin-EDTA.
-
Resuspend the cells in fresh culture medium and perform a cell count.
-
Dilute the cell suspension to a final concentration of 1 x 10^5 cells/mL.
-
Seed 100 µL of the cell suspension (1 x 10^4 cells) into each well of a 96-well plate.[6]
-
Include wells for vehicle control (cells treated with DMSO equivalent) and blank controls (medium only).
-
Incubate the plate for 24 hours to allow cells to attach.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution in culture medium to achieve the desired final concentrations (e.g., 1, 5, 10, 25, 50, 100 µM). The final DMSO concentration in all wells should be less than 0.5%.
-
After 24 hours of cell attachment, carefully remove the medium from the wells.
-
Add 100 µL of the prepared this compound dilutions to the respective wells. Add 100 µL of medium with the equivalent DMSO concentration to the vehicle control wells.
-
Incubate the plate for 48 hours.
-
-
MTT Assay:
-
After the 48-hour incubation, add 20 µL of the 5 mg/mL MTT reagent to each well.[6]
-
Incubate the plate for an additional 4 hours at 37°C, protected from light. During this time, viable cells will convert the yellow MTT into purple formazan crystals.
-
Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[5]
-
Gently shake the plate for 10-15 minutes to ensure complete solubilization.
-
4. Data Acquisition and Analysis
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Subtract the average absorbance of the blank control wells from all other absorbance readings.
-
Calculate the percentage of cell viability for each treatment group using the following formula:
-
% Cell Viability = (Mean Absorbance of Treated Wells / Mean Absorbance of Vehicle Control Wells) x 100 [5]
-
-
Plot the % Cell Viability against the log of the this compound concentration to generate a dose-response curve.
-
Determine the IC50 value, which is the concentration of this compound that reduces cell viability by 50%. This can be calculated using non-linear regression analysis in appropriate software.
References
- 1. This compound | Ligand page | IUPHAR/BPS Guide to MALARIA PHARMACOLOGY [guidetomalariapharmacology.org]
- 2. This compound | Pf PMX inhibitor | Probechem Biochemicals [probechem.com]
- 3. wehi.edu.au [wehi.edu.au]
- 4. medchemexpress.com [medchemexpress.com]
- 5. pubcompare.ai [pubcompare.ai]
- 6. Induction of apoptosis in human liver carcinoma HepG2 cell line by 5-allyl-7-gen-difluoromethylenechrysin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound | Parasite | 2606990-92-3 | Invivochem [invivochem.com]
Application Notes and Protocols for WM382 in Plasmodium falciparum Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of WM382, a potent dual inhibitor of Plasmodium falciparum plasmepsin IX (PMIX) and plasmepsin X (PMX), in a research setting. The following protocols and data are intended to facilitate the study of its antimalarial activity and mechanism of action.
Introduction
This compound is a novel, orally bioavailable antimalarial compound that targets two essential aspartic proteases in Plasmodium falciparum, PMIX and PMX.[1][2][3][4] This dual-targeting mechanism confers potent activity against multiple stages of the parasite's life cycle, including the asexual blood stages, liver stages, and transmission stages.[2][3][4][5][6] this compound has demonstrated efficacy in preclinical models, including humanized mouse models of P. falciparum infection, and exhibits a high barrier to the development of resistance.[2][3][4][7]
Mechanism of Action
This compound functions by inhibiting the enzymatic activity of PMIX and PMX, which are critical for several key parasite processes.[4] These proteases are involved in the maturation and processing of proteins essential for merozoite egress from infected red blood cells, invasion of new erythrocytes, and overall parasite development.[2][5] By blocking these "master regulators," this compound effectively halts the parasite's life cycle.[3][4] The dual-pronged attack on both PMIX and PMX is believed to contribute to its high potency and the difficulty in selecting for resistant parasites.[3][4]
Quantitative Data Summary
The following tables summarize the in vitro potency and selectivity of this compound against P. falciparum and its target enzymes.
Table 1: In Vitro Potency of this compound against P. falciparum
| Parameter | Value (nM) | Cell Line/Strain | Reference |
| IC50 | 0.6 | P. falciparum | [8][9] |
| EC50 | 6.2 (for related compound (R,S)-WM4) | P. falciparum | [7] |
| EC50 | 17 (for related compound (R,S)-WM5) | P. falciparum | [7] |
Table 2: Enzymatic Inhibition and Selectivity of this compound
| Target | Parameter | Value (nM) | Reference |
| Plasmepsin IX (PMIX) | IC50 | 1.4 | [8] |
| Plasmepsin X (PMX) | IC50 | 0.03 | [8] |
| Plasmepsin V (PMV) | Ki | 13,400 | [8] |
| Plasmepsin X (PMX) | Ki | 0.035 | [8] |
Table 3: Cytotoxicity of this compound
| Cell Line | Parameter | Value (µM) | Reference |
| HepG2 | IC50 | 24.8 | [8][9] |
Signaling Pathway and Experimental Workflow Diagrams
Caption: Mechanism of action of this compound in Plasmodium falciparum.
Caption: Workflow for determining the IC50 of this compound against P. falciparum.
Experimental Protocols
Protocol 1: In Vitro Asexual Blood Stage Growth Inhibition Assay
This protocol is adapted from standard SYBR Green I-based fluorescence assays for determining the 50% inhibitory concentration (IC50) of antimalarial compounds.
Materials:
-
P. falciparum culture (synchronized to the ring stage)
-
Complete culture medium (e.g., RPMI-1640 supplemented with AlbuMAX II or human serum)
-
This compound stock solution (in DMSO)
-
96-well black, clear-bottom microplates
-
SYBR Green I lysis buffer
-
Plate reader with fluorescence detection (485 nm excitation, 530 nm emission)
-
Standard malaria culture equipment (incubator with gas mixture, etc.)
Procedure:
-
Parasite Culture Preparation:
-
Maintain a continuous culture of P. falciparum in human erythrocytes.
-
Synchronize the parasite culture to the ring stage using methods such as sorbitol or Percoll gradient centrifugation.
-
Adjust the parasitemia to 0.5-1% and the hematocrit to 1-2% in complete culture medium.
-
-
Compound Preparation:
-
Prepare a stock solution of this compound in 100% DMSO.
-
Perform serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in the assay wells is ≤0.5%.
-
-
Assay Setup:
-
Add 100 µL of the parasite culture to each well of a 96-well plate.
-
Add 100 µL of the diluted this compound solutions to the corresponding wells. Include positive (no drug) and negative (uninfected erythrocytes) controls.
-
Gently mix the plate.
-
-
Incubation:
-
Incubate the plate for 72 hours under standard parasite culture conditions (37°C, 5% CO2, 5% O2, 90% N2).
-
-
Quantification of Parasite Growth:
-
After incubation, add 100 µL of SYBR Green I lysis buffer to each well.
-
Incubate the plate in the dark at room temperature for 1-2 hours.
-
Measure the fluorescence using a plate reader.
-
-
Data Analysis:
-
Subtract the background fluorescence of the negative control wells.
-
Normalize the fluorescence values to the positive control (100% growth).
-
Plot the percentage of growth inhibition against the log of the this compound concentration and fit a dose-response curve to determine the IC50 value.
-
Protocol 2: Protease Processing Inhibition Assay in P. falciparum
This protocol is designed to assess the ability of this compound to inhibit the processing of target proteins within the parasite.[9]
Materials:
-
Synchronized late trophozoite/early schizont stage P. falciparum culture
-
This compound
-
Magnetic separation columns (e.g., LD or LS columns)
-
Complete culture medium
-
SDS-PAGE and Western blotting reagents
-
Antibodies against target proteins (e.g., SUBP1, MSP1)
Procedure:
-
Parasite Preparation:
-
Start with a highly synchronous culture of late-stage parasites.
-
Enrich the schizont population by passing the culture over a magnetic separation column to remove uninfected erythrocytes.
-
-
Inhibitor Treatment:
-
Resuspend the enriched schizonts in complete culture medium.
-
Add this compound to the desired final concentration (e.g., 2.5 nM).[9] Include a vehicle control (DMSO).
-
Incubate the parasites for a defined period (e.g., 4-6 hours) to allow for protein processing to occur.
-
-
Sample Collection and Lysis:
-
Pellet the parasites by centrifugation.
-
Wash the pellet with PBS.
-
Lyse the parasites in a suitable lysis buffer containing protease inhibitors (excluding aspartic protease inhibitors if studying their specific effect).
-
-
Protein Analysis:
-
Determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a nitrocellulose or PVDF membrane.
-
Probe the membrane with primary antibodies specific for the unprocessed and processed forms of the target proteins.
-
Use appropriate secondary antibodies and a detection system to visualize the protein bands.
-
-
Analysis:
-
Compare the band patterns between the this compound-treated and control samples. A decrease in the processed form and an accumulation of the unprocessed precursor of the target protein in the this compound-treated sample indicates inhibition of processing.
-
This compound represents a promising new class of antimalarial compounds with a novel dual-targeting mechanism of action. The provided data and protocols offer a framework for researchers to further investigate its efficacy and biological effects on P. falciparum. The high potency, multi-stage activity, and high barrier to resistance make this compound a valuable tool for malaria research and a strong candidate for further drug development.
References
- 1. This compound | Ligand page | IUPHAR/BPS Guide to MALARIA PHARMACOLOGY [guidetomalariapharmacology.org]
- 2. Dual Plasmepsin-Targeting Antimalarial Agents Disrupt Multiple Stages of the Malaria Parasite Life Cycle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. drugtargetreview.com [drugtargetreview.com]
- 4. wehi.edu.au [wehi.edu.au]
- 5. Dual Plasmepsin-Targeting Antimalarial Agents Disrupt Multiple Stages of the Malaria Parasite Life Cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 6. malariaworld.org [malariaworld.org]
- 7. The Invention of this compound, a Highly Potent PMIX/X Dual Inhibitor toward the Treatment of Malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. This compound | Parasite | 2606990-92-3 | Invivochem [invivochem.com]
Application Notes and Protocols for Studying Drug Resistance in BRAF V600E Mutant Melanoma
Audience: Researchers, scientists, and drug development professionals.
Note to the Reader: The cell line designation "WM382" as a melanoma cell line could not be verified in the scientific literature. The "WM" designation is commonly associated with melanoma cell lines developed at the Wistar Institute. However, "this compound" is described as a dual inhibitor of plasmepsin IX and X in malaria research.[1][2][3][4] This protocol has been developed for a well-characterized BRAF V600E mutant melanoma cell line, such as A375 or WM9 , which are commonly used in drug resistance studies.[2][5][6] The principles and methods described herein are broadly applicable to other relevant melanoma cell lines.
Introduction
Acquired resistance to targeted therapies, particularly BRAF inhibitors, is a major clinical challenge in the treatment of melanoma.[7] Understanding the molecular mechanisms that drive resistance is crucial for the development of more effective and durable therapeutic strategies. This document provides a comprehensive set of protocols for generating and characterizing BRAF inhibitor-resistant melanoma cell lines in vitro, enabling the investigation of resistance mechanisms and the evaluation of novel therapeutic approaches.
Generation of BRAF Inhibitor-Resistant Melanoma Cell Lines
A common method for developing drug-resistant cell lines is through continuous exposure to escalating concentrations of the drug.[8][9] This process selects for cells that can survive and proliferate in the presence of the inhibitor.
Protocol:
-
Parental Cell Line Culture: Culture BRAF V600E mutant melanoma cells (e.g., A375 or WM9) in standard culture medium (e.g., RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin) at 37°C in a 5% CO2 humidified atmosphere.[10]
-
Initial Drug Exposure: Begin by treating the parental cells with a low concentration of a BRAF inhibitor (e.g., Vemurafenib or Dabrafenib), typically starting at the IC20 (the concentration that inhibits 20% of cell growth).
-
Dose Escalation: Once the cells have adapted and are proliferating steadily, gradually increase the concentration of the BRAF inhibitor. This is typically done in a stepwise manner, for example, doubling the concentration every 2-4 weeks.[8][9]
-
Maintenance of Resistant Clones: Continue this dose escalation until the cells are able to proliferate in a high concentration of the drug (e.g., 1-2 µM Vemurafenib).[10] The resulting cell population is considered resistant.
-
Validation of Resistance: Regularly assess the resistance phenotype by comparing the IC50 value of the resistant cells to the parental cells using a cell viability assay (see Protocol 3). A significant increase in the IC50 value confirms the resistant phenotype.[8]
-
Cryopreservation: It is critical to cryopreserve vials of the resistant cells at various stages of development.
Characterization of Resistant Cell Lines
Cell Viability and Drug Sensitivity Assays
Cell viability assays are fundamental to determining the extent of drug resistance. Assays like the MTT or XTT assay measure the metabolic activity of cells, which correlates with the number of viable cells.[3]
Protocol (MTT Assay):
-
Cell Seeding: Seed parental and resistant melanoma cells in 96-well plates at a density of 3,000-5,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of the BRAF inhibitor for 72 hours. Include a vehicle-only control (e.g., DMSO).
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Plot the percentage of cell viability against the drug concentration and determine the IC50 value (the concentration of drug that inhibits 50% of cell growth).
| Cell Line | Drug | IC50 (Parental) | IC50 (Resistant) | Fold Resistance |
| A375 | Vemurafenib | 0.1 µM | >10 µM | >100 |
| WM9 | Dabrafenib | 0.05 µM | >5 µM | >100 |
Table 1: Example of quantitative data summarizing drug sensitivity in parental and resistant melanoma cell lines. Actual values will vary depending on the specific cell line and experimental conditions.
Analysis of Signaling Pathways by Western Blotting
Resistance to BRAF inhibitors often involves the reactivation of the MAPK pathway or the activation of alternative survival pathways, such as the PI3K/AKT pathway.[11] Western blotting can be used to assess the phosphorylation status of key proteins in these pathways.
Protocol:
-
Cell Lysis: Lyse parental and resistant cells, both treated and untreated with the BRAF inhibitor, using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein from each sample on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane and then incubate with primary antibodies against key signaling proteins (e.g., p-ERK, total ERK, p-AKT, total AKT, and a loading control like β-actin).
-
Detection: Incubate with HRP-conjugated secondary antibodies and detect the signal using an enhanced chemiluminescence (ECL) substrate.
| Protein | Parental (Untreated) | Parental (Treated) | Resistant (Untreated) | Resistant (Treated) |
| p-ERK/Total ERK | 1.0 | 0.1 | 1.2 | 0.9 |
| p-AKT/Total AKT | 1.0 | 0.8 | 2.5 | 2.3 |
Table 2: Example of semi-quantitative data from Western blot analysis showing changes in protein phosphorylation. Values are represented as relative densitometry units normalized to the loading control and untreated parental cells.
Gene Expression Analysis by RNA Sequencing
To gain a comprehensive understanding of the transcriptional changes associated with drug resistance, RNA sequencing (RNA-seq) can be employed. This allows for the identification of differentially expressed genes and altered signaling pathways.
Protocol Outline:
-
RNA Extraction: Isolate high-quality total RNA from parental and resistant cell lines.
-
Library Preparation: Prepare sequencing libraries from the extracted RNA.
-
Sequencing: Sequence the libraries on a next-generation sequencing platform.
-
Data Analysis: Perform differential gene expression analysis to identify genes that are significantly up- or downregulated in the resistant cells compared to the parental cells. Pathway analysis can then be used to identify enriched biological pathways.
Visualizations
Signaling Pathway Diagram
Caption: BRAF inhibitor resistance signaling pathways.
Experimental Workflow Diagram
Caption: Experimental workflow for resistance studies.
Conclusion
The protocols and methodologies outlined in this document provide a robust framework for studying the mechanisms of acquired resistance to BRAF inhibitors in melanoma. By generating and thoroughly characterizing resistant cell lines, researchers can identify novel therapeutic targets and develop strategies to overcome drug resistance, ultimately improving outcomes for patients with advanced melanoma.
References
- 1. The Invention of this compound, a Highly Potent PMIX/X Dual Inhibitor toward the Treatment of Malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Mechanisms of Drug Resistance in Melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Human melanoma cell lines of primary and metastatic origin express the genes encoding the chains of platelet-derived growth factor (PDGF) and produce a PDGF-like growth factor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Two types of human malignant melanoma cell lines revealed by expression patterns of mitochondrial and survival-apoptosis genes: implications for malignant melanoma therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Modelling vemurafenib resistance in melanoma reveals a strategy to forestall drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cell Lines | Rockland [rockland.com]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for Assessing WM382 Activity on Liver Stage Malaria Parasites
For Researchers, Scientists, and Drug Development Professionals
Introduction
WM382 is a potent, orally bioavailable dual inhibitor of Plasmodium falciparum plasmepsin IX (PMIX) and plasmepsin X (PMX), two essential aspartic proteases.[1][2][3][4] This compound has demonstrated significant activity across multiple stages of the malaria parasite's lifecycle, including the liver, blood, and mosquito stages, making it a promising candidate for both treatment and prevention of malaria.[1][2][4][5][6]
A key feature of this compound's activity against the liver stage is its unique mechanism of action. Preclinical studies have shown that this compound does not directly kill the developing parasites within hepatocytes or prevent their egress.[5] Instead, it acts on the late liver-stage schizonts, rendering the resulting exoerythrocytic merozoites non-viable and incapable of initiating a blood-stage infection.[5] This effectively blocks the critical transition from the clinically silent liver stage to the symptomatic blood stage of the disease.
These application notes provide detailed methodologies for assessing the unique activity of this compound on Plasmodium liver-stage parasites using established in vitro and in vivo models. The protocols are designed to enable researchers to quantify the compound's effect on parasite development and, crucially, its ability to prevent the establishment of a blood-stage infection.
Mechanism of Action: this compound Inhibition of Liver-to-Blood Stage Transition
The following diagram illustrates the proposed mechanism by which this compound prevents liver-stage malaria from progressing to a blood-stage infection.
Caption: Mechanism of this compound on the parasite liver-to-blood transition.
Data Presentation
The following tables summarize expected quantitative outcomes from the described experimental protocols when assessing compounds with this compound-like activity.
Table 1: In Vitro Assessment of this compound Activity on P. berghei Liver Stages
| Treatment Group | Liver Stage Schizonts (Normalized to DMSO) | Schizont Size (μm², Mean ± SD) | Merozoite Infectivity (% of Control) |
| DMSO (Vehicle Control) | 100% | 350 ± 45 | 100% |
| This compound (1 µM) | 98% | 345 ± 50 | < 1% |
| Atovaquone (1 µM) | < 5% | N/A | N/A |
Table 2: In Vivo Causal Prophylaxis Assessment of this compound in Mice
| Treatment Group (Oral Dose) | Liver Stage Burden (Photons/sec, Day 2) | % Mice with Patent Blood Infection (Day 7) | Day of Patent Parasitemia (Mean) |
| Vehicle Control | 1.5 x 10⁶ | 100% | 4 |
| This compound (20 mg/kg, b.i.d.) | 1.4 x 10⁶ | 0% | > 14 (Cured) |
| This compound (100 mg/kg, single dose) | 1.5 x 10⁶ | 0% | > 14 (Cured) |
Experimental Protocols
Protocol 1: In Vitro Cultivation and Assessment of this compound on Plasmodium Liver Stages
This protocol details the infection of a hepatoma cell line (e.g., HepG2) with Plasmodium berghei sporozoites to assess the impact of this compound on parasite development and the subsequent infectivity of merozoites.[7][8][9][10][11]
Materials:
-
HepG2 cells (or other suitable hepatoma line like Huh7)[12][13]
-
Culture Medium: DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 1% L-Glutamine[9]
-
Collagen-coated 96-well or 24-well plates
-
Plasmodium berghei sporozoites (wild-type or fluorescently-tagged, e.g., GFP-expressing)
-
This compound stock solution (in DMSO)
-
Control compounds (e.g., DMSO vehicle, Atovaquone)
-
For merozoite infectivity: Murine erythrocytes (RBCs), Giemsa stain
Workflow Diagram:
Caption: Experimental workflow for in vitro assessment of this compound.
Procedure:
-
Hepatocyte Seeding:
-
Culture HepG2 cells according to standard protocols.
-
Seed cells into collagen-coated plates at a density that will result in a sub-confluent monolayer after 24-48 hours (e.g., 15,000 cells/well for a 384-well plate).[8]
-
Incubate at 37°C with 5% CO₂.
-
-
Sporozoite Infection:
-
Aseptically dissect salivary glands from infected Anopheles stephensi mosquitoes to release P. berghei sporozoites.
-
Count sporozoites using a hemocytometer.
-
Aspirate media from HepG2 cells and add sporozoites (e.g., 10,000-20,000 per well of a 96-well plate) in fresh culture medium.
-
Centrifuge the plates (e.g., 1800 x g for 10 min) to facilitate sporozoite contact with the monolayer.
-
Incubate for 2-3 hours at 37°C to allow for invasion.
-
-
Compound Treatment:
-
After the invasion period, carefully wash the wells twice with PBS or culture medium to remove uninvaded sporozoites.
-
Add fresh culture medium containing the desired concentrations of this compound, vehicle control (DMSO), and positive control (e.g., atovaquone).
-
Incubate for 48-52 hours to allow for liver-stage development.
-
-
Endpoint 1: Quantification of Liver Stage Burden:
-
At ~48 hours post-infection, fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells and stain with an antibody against a parasite protein (e.g., HSP70 or UIS4) and a nuclear stain (e.g., DAPI).[8][14]
-
Use high-content imaging or fluorescence microscopy to count the number of schizonts per well and measure their size.[8][15][16] This allows for the determination of any direct cytotoxic effect on parasite development.
-
-
Endpoint 2: Assessment of Merozoite Infectivity:
-
At ~52 hours post-infection (when schizonts are mature), collect the culture supernatant, which will contain released merosomes/merozoites.
-
Centrifuge the supernatant to pellet the merozoites and resuspend in fresh medium.
-
Add this suspension to a culture of fresh murine RBCs at a 1-2% hematocrit.
-
Incubate for 24-48 hours.
-
Prepare thin blood smears, fix with methanol, and stain with Giemsa.
-
Count the percentage of infected RBCs (ring stages) via light microscopy to determine the infectivity of the merozoites. A significant reduction in infectivity in the this compound-treated group compared to the DMSO control, without a corresponding reduction in schizont numbers, indicates a this compound-like mechanism.
-
Protocol 2: In Vivo Causal Prophylaxis Study in a Rodent Model
This protocol assesses the ability of this compound to prevent the emergence of blood-stage parasites following a liver-stage infection in mice, which is the ultimate readout for prophylactic activity.[17][18] It utilizes a rodent malaria model, P. berghei, which expresses luciferase for non-invasive imaging of liver burden.[5][12][13]
Materials:
-
BALB/c mice (or other susceptible strain)
-
Plasmodium berghei parasites expressing luciferase (e.g., PbmCherryLuci or PbGFP-Luccon)[5][13]
-
Infected Anopheles mosquitoes or cryopreserved sporozoites for intravenous (i.v.) injection
-
This compound formulation for oral gavage
-
Vehicle control formulation
-
D-Luciferin substrate for bioluminescence imaging
-
In vivo imaging system (IVIS)
-
Materials for preparing Giemsa-stained blood smears
Workflow Diagram:
Caption: Experimental workflow for in vivo assessment of this compound.
Procedure:
-
Infection:
-
Treatment:
-
Administer this compound or a vehicle control orally at specified time points. A regimen shown to be effective is twice-daily (b.i.d.) dosing at 36 and 48 hours post-infection (hpi) or a single high dose at 36 hpi.[5]
-
-
Assessment of Liver Stage Burden (Optional but Recommended):
-
At 48-52 hpi (peak liver-stage development), anesthetize the mice and inject D-luciferin intraperitoneally.[19]
-
Image the mice using an IVIS or similar bioluminescence imaging system to quantify the photon flux from the liver region.[5][12][19] This step confirms that this compound does not clear the liver-stage infection itself.
-
-
Assessment of Blood Stage Infection:
-
Starting on day 3 post-infection, begin monitoring for the appearance of blood-stage parasites.
-
Collect a small drop of blood from the tail vein daily.
-
Prepare a thin blood smear, fix, and stain with Giemsa.
-
Examine the smears under a light microscope to determine the percentage of infected RBCs (% parasitemia).
-
A mouse is considered to have a patent infection when parasitemia is detectable.
-
-
Data Analysis:
-
Compare the bioluminescence signal from the livers of treated versus control mice.
-
Record the day of patency for each mouse.
-
Calculate the percentage of mice in each group that remain free of blood-stage infection by the end of the monitoring period (e.g., day 14). Complete protection (0% patency) in the this compound group, despite a normal liver burden, demonstrates successful causal prophylaxis.[5]
-
References
- 1. The Invention of this compound, a Highly Potent PMIX/X Dual Inhibitor toward the Treatment of Malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dual Plasmepsin-Targeting Antimalarial Agents Disrupt Multiple Stages of the Malaria Parasite Life Cycle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | Ligand page | IUPHAR/BPS Guide to MALARIA PHARMACOLOGY [guidetomalariapharmacology.org]
- 4. malariaworld.org [malariaworld.org]
- 5. Dual Plasmepsin-Targeting Antimalarial Agents Disrupt Multiple Stages of the Malaria Parasite Life Cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 6. wehi.edu.au [wehi.edu.au]
- 7. journals.plos.org [journals.plos.org]
- 8. Imaging of Plasmodium liver stages to drive next-generation antimalarial drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
- 10. An Optimized P. berghei Liver Stage–HepG2 Infection Model for Simultaneous Quantitative Bioimaging of Host and Parasite Nascent Proteomes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In vitro culture of Plasmodium berghei-ANKA maintains infectivity of mouse erythrocytes inducing cerebral malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Drug Screen Targeted at Plasmodium Liver Stages Identifies a Potent Multistage Antimalarial Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pberghei.nl [pberghei.nl]
- 14. researchgate.net [researchgate.net]
- 15. Imaging liver-stage malaria parasites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. scholarworks.bwise.kr [scholarworks.bwise.kr]
- 17. JCI Insight - Assessing drug efficacy against Plasmodium falciparum liver stages in vivo [insight.jci.org]
- 18. Assessing drug efficacy against Plasmodium falciparum liver stages in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. df6sxcketz7bb.cloudfront.net [df6sxcketz7bb.cloudfront.net]
Application Notes and Protocols for WM382 in Blocking Malaria Transmission
For Researchers, Scientists, and Drug Development Professionals
Introduction
WM382 is a potent, orally bioavailable dual inhibitor of Plasmodium falciparum plasmepsin IX (PMIX) and plasmepsin X (PMX), two essential aspartyl proteases of the malaria parasite.[1][2] By targeting these "master regulators," this compound disrupts multiple stages of the parasite's life cycle, including egress from and invasion of red blood cells, as well as development within the mosquito vector.[3][4] This multi-stage activity makes this compound a promising candidate for not only treating malaria but also for preventing its transmission, a critical component of malaria eradication strategies.[5][6] Preclinical studies have demonstrated its efficacy in clearing parasitemia in mouse models and potently inhibiting oocyst development in mosquitoes.[3][7]
These application notes provide a summary of the quantitative data supporting the activity of this compound and detailed protocols for key experiments to evaluate its transmission-blocking potential.
Data Presentation
The following tables summarize the in vitro and in vivo efficacy of this compound.
Table 1: In Vitro Activity of this compound
| Target/Organism | Assay Type | IC50/EC50 (nM) | Reference |
| Plasmepsin IX (PMIX) | Enzyme Inhibition (FRET) | 1.4 | [2] |
| Plasmepsin X (PMX) | Enzyme Inhibition (FRET) | 0.03 - 0.06 | [2][3] |
| Plasmodium falciparum | Asexual Blood Stage Growth Inhibition | 0.4 - 0.6 | [2][5] |
| Plasmodium knowlesi | Asexual Blood Stage Growth Inhibition | 0.2 | |
| Plasmodium vivax | Growth Inhibition | 0.6 | [2] |
Table 2: In Vivo Efficacy of this compound in Mouse Models
| Mouse Model | Plasmodium Species | Dosing Regimen | Efficacy | Reference |
| Swiss Webster Mice | P. berghei | 20 mg/kg, twice daily (b.i.d.), oral, 4 days | Cured infection, prevented blood infection from the liver | [1][2] |
| Swiss Webster Mice | P. berghei | 10 and 30 mg/kg, b.i.d., oral, 4 days | Cured mice | [5] |
| Swiss Webster Mice | P. berghei | 3 mg/kg, b.i.d., oral, 4 days | No detectable parasitemia after 4 days | [5] |
| Humanized NOD-scid IL2Rγnull Mice | P. falciparum | 3, 10, and 30 mg/kg, once daily (q.d.), oral, 4 days | Cleared parasitemia by day 6 or 7 | [2] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for assessing its transmission-blocking activity.
Caption: Mechanism of this compound in blocking malaria transmission.
References
- 1. This compound | Parasite | 2606990-92-3 | Invivochem [invivochem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. The Invention of this compound, a Highly Potent PMIX/X Dual Inhibitor toward the Treatment of Malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 6. wehi.edu.au [wehi.edu.au]
- 7. Dual Plasmepsin-Targeting Antimalarial Agents Disrupt Multiple Stages of the Malaria Parasite Life Cycle - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: WM382 In Vivo Studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of WM382 for in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and orally active dual inhibitor of Plasmepsin IX (PMIX) and Plasmepsin X (PMX), which are essential aspartic proteases in Plasmodium species, the parasites that cause malaria.[1][2] By inhibiting both PMIX and PMX, this compound disrupts multiple stages of the parasite's life cycle, including egress from and invasion of red blood cells, making it a promising antimalarial candidate.
Q2: I am observing precipitation of this compound in my formulation. What can I do?
Precipitation of this compound is likely due to its low aqueous solubility. Here are some troubleshooting steps:
-
Optimize your solvent system: this compound has been shown to be soluble in DMSO.[3] For in vivo studies, co-solvent systems are often necessary. A reported formulation for this compound is 20% DMSO, 60% propylene glycol, and 20% water. Another option is 10% DMSO and 90% Solutol.
-
Try alternative formulations: Consider using formulations that have been suggested for other poorly soluble small molecules, such as those including PEG400, Tween 80, or cyclodextrins.
-
Sonication and warming: Gentle warming (e.g., to 60°C) and sonication can aid in the dissolution of this compound in DMSO.[3] However, be cautious about potential degradation at high temperatures.
-
Prepare fresh solutions: It is recommended to prepare formulations fresh before each experiment to minimize the risk of precipitation over time.
Q3: What are some recommended starting formulations for in vivo studies with this compound?
Based on available data and general practices for poorly soluble compounds, here are some starting formulations for consideration. It is crucial to perform a small-scale pilot study to ensure the solubility and stability of this compound in your chosen vehicle and to assess vehicle toxicity in a control group of animals.
Quantitative Data Summary
Table 1: In Vitro Solubility of this compound
| Solvent | Concentration | Method |
| DMSO | 5 mg/mL (9.91 mM) | Ultrasonic and warming to 60°C |
Data sourced from MedchemExpress.[3]
Table 2: Example In Vivo Formulations for this compound
| Formulation Component | Route of Administration | Example Composition |
| Co-solvent System | Oral | 20% DMSO, 60% Propylene Glycol, 20% Water |
| Co-solvent System | Intraperitoneal (IP) | 10% DMSO, 90% Solutol HS 15 |
| Co-solvent/Surfactant System | Injection (IP/IV/IM/SC) | 10% DMSO, 5% Tween 80, 85% Saline |
| Co-solvent/Surfactant System | Injection (IP/IV/IM/SC) | 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline |
| Co-solvent System | Oral | Dissolved in PEG400 |
| Suspension | Oral | Suspended in 0.2% Carboxymethyl cellulose |
| Suspension with Surfactant | Oral | Dissolved in 0.25% Tween 80 and 0.5% Carboxymethyl cellulose |
Note: These are starting points. Optimization may be required based on the specific experimental conditions.
Experimental Protocols
Protocol 1: Preparation of this compound Formulation (20% DMSO, 60% Propylene Glycol, 20% Water)
-
Weigh the required amount of this compound.
-
Dissolve the this compound in the appropriate volume of DMSO. Gentle warming and sonication can be used to aid dissolution.
-
Add the propylene glycol to the DMSO/WM382 solution and mix thoroughly.
-
Finally, add the water and vortex until a clear and homogenous solution is obtained.
-
Visually inspect the solution for any precipitation before administration.
Signaling Pathways and Experimental Workflows
This compound Signaling Pathway
This compound exerts its antimalarial effect by dually inhibiting two key proteases in the Plasmodium falciparum life cycle: Plasmepsin IX (PMIX) and Plasmepsin X (PMX). These proteases have distinct but essential roles in parasite development.
Caption: this compound dually inhibits Plasmepsin X (PMX) and Plasmepsin IX (PMIX).
Experimental Workflow for In Vivo Formulation Troubleshooting
Caption: Troubleshooting workflow for developing a stable in vivo formulation for this compound.
References
- 1. dspace.mit.edu [dspace.mit.edu]
- 2. Plasmepsins IX and X are essential and druggable mediators of malaria parasite egress and invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biopharmaceutical Understanding of Excipient Variability on Drug Apparent Solubility Based on Drug Physicochemical Properties. Case Study: Superdisintegrants - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: WM382 In Vitro Applications
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing WM382 in in vitro experiments. The information is tailored for scientists and drug development professionals investigating the potential off-target effects of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the known primary targets of this compound?
This compound is a potent dual inhibitor of the Plasmodium falciparum aspartic proteases Plasmepsin IX (PMIX) and Plasmepsin X (PMX)[1][2][3][4]. Its mechanism of action involves binding to the active sites of these enzymes, which are crucial for various stages of the malaria parasite's life cycle, including egress from host cells, invasion of new cells, and protein processing[2][5][6].
Q2: Is there any information on the off-target effects of this compound on human cells?
Currently, there is limited publicly available data specifically characterizing the broad off-target profile of this compound against a wide range of human kinases or other proteins. The primary focus of existing research has been on its on-target antimalarial activity.
Q3: What is the known selectivity of this compound against other related proteases?
This compound has demonstrated high selectivity for PMIX and PMX over other P. falciparum aspartic proteases, such as Plasmepsin V (PMV)[6]. One study indicated that this compound is over 380,000-fold more selective for PMX than for PMV[6]. This high selectivity is a positive indicator, but does not preclude the possibility of interactions with unrelated human proteins.
Q4: Has the cytotoxicity of this compound been evaluated in non-parasitized cells?
Yes, some cytotoxicity data is available. This compound has been reported to show moderate cytotoxicity against the human liver cell line HepG2, with an IC50 value of 24.8 μM[3]. This suggests that at concentrations significantly higher than its effective concentration against the malaria parasite (in the low nanomolar range), off-target effects leading to cytotoxicity may be observed.
Q5: My non-parasitized control cells are showing signs of toxicity. What could be the cause?
If you observe toxicity in your control experiments, consider the following:
-
Concentration: Ensure you are using a concentration of this compound that is relevant to its intended use. High micromolar concentrations may induce non-specific cytotoxicity.
-
Cell Line Sensitivity: Different cell lines can have varying sensitivities to chemical compounds. The reported IC50 in HepG2 cells may not be representative for your specific cell line.
-
Compound Purity and Solvent Effects: Verify the purity of your this compound stock. Additionally, ensure that the final concentration of the solvent (e.g., DMSO) in your culture medium is not exceeding a non-toxic level for your cells.
Q6: How can I proactively assess the potential off-target effects of this compound in my experimental system?
To investigate potential off-target effects, you can employ several standard assays:
-
Kinase Profiling: A broad panel kinase screen can identify potential interactions with a wide range of human kinases.
-
Cellular Thermal Shift Assay (CETSA): This method can detect direct binding of this compound to proteins within a cellular context, providing evidence of on- and off-target engagement[7][8].
-
Proteomics Approaches: Mass spectrometry-based proteomics can be used to identify changes in protein expression or post-translational modifications in response to this compound treatment, offering clues to affected pathways.
Troubleshooting Guides
Issue 1: Inconsistent IC50 values in cytotoxicity assays.
| Potential Cause | Troubleshooting Step |
| Cell density variability | Ensure consistent cell seeding density across all wells and experiments. |
| Compound degradation | Prepare fresh dilutions of this compound from a frozen stock for each experiment. Avoid repeated freeze-thaw cycles. |
| Assay interference | Confirm that this compound or its solvent does not interfere with the readout of your viability assay (e.g., absorbance or fluorescence). |
| Edge effects in plates | Avoid using the outer wells of microplates for treatment, as they are more prone to evaporation. Fill them with sterile PBS or media. |
Issue 2: Unexpected changes in cellular signaling pathways unrelated to known targets.
| Potential Cause | Troubleshooting Step |
| Off-target kinase inhibition | Perform a Western blot analysis for key phosphoproteins in pathways of interest. Consider a targeted or broad kinase inhibitor screen. |
| Stress response | High concentrations of a compound can induce cellular stress responses. Check for markers of stress such as HSP70 induction. |
| Indirect effects | The observed changes may be downstream consequences of an uncharacterized off-target interaction. Use pathway analysis tools to form hypotheses for further testing. |
Quantitative Data Summary
| Parameter | Value | System | Reference |
| IC50 (PMIX) | 1.4 nM | In vitro enzyme assay | [3] |
| IC50 (PMX) | 0.03 nM | In vitro enzyme assay | [3] |
| EC50 (P. falciparum) | 0.6 nM | In vitro parasite growth | [3] |
| IC50 (Cytotoxicity) | 24.8 µM | HepG2 cells | [3] |
| Selectivity (PMX vs PMV) | >380,000-fold | In vitro enzyme assay | [6] |
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol is adapted from established CETSA methodologies to assess the binding of this compound to potential off-targets in a human cell line.
-
Cell Culture and Treatment:
-
Culture a human cell line of interest (e.g., HEK293T or your specific research model) to ~80% confluency.
-
Treat the cells with either this compound at the desired concentration or vehicle control (e.g., DMSO) for a predetermined time (e.g., 1-2 hours) at 37°C.
-
-
Cell Lysis and Heating:
-
Harvest the cells and resuspend them in a suitable lysis buffer containing protease inhibitors.
-
Lyse the cells through freeze-thaw cycles.
-
Clarify the lysate by centrifugation.
-
Aliquot the supernatant into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler.
-
-
Protein Precipitation and Analysis:
-
Cool the samples to room temperature and centrifuge to pellet the precipitated proteins.
-
Collect the supernatant containing the soluble proteins.
-
Analyze the protein levels of your potential off-target of interest in the soluble fraction by Western blot or mass spectrometry.
-
-
Data Interpretation:
-
A shift in the melting curve to a higher temperature in the this compound-treated samples compared to the control indicates direct binding of the compound to the protein of interest.
-
Protocol 2: Cytotoxicity Assessment using MTT Assay
This protocol outlines a standard method to determine the cytotoxic effects of this compound on a mammalian cell line.
-
Cell Seeding:
-
Seed your chosen cell line in a 96-well plate at a density that will ensure they are in the logarithmic growth phase at the end of the experiment. Allow the cells to adhere overnight.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in culture medium.
-
Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound. Include a vehicle control (e.g., DMSO) and an untreated control.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Incubation:
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well at a final concentration of 0.5 mg/mL.
-
Incubate for 2-4 hours at 37°C, allowing viable cells to convert the MTT into formazan crystals.
-
-
Solubilization and Measurement:
-
Carefully remove the medium and add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the results and determine the IC50 value using non-linear regression analysis.
-
Visualizations
Caption: On-target mechanism of this compound in Plasmodium falciparum.
Caption: Workflow to investigate potential off-target effects.
References
- 1. This compound | Ligand page | IUPHAR/BPS Guide to MALARIA PHARMACOLOGY [guidetomalariapharmacology.org]
- 2. The Invention of this compound, a Highly Potent PMIX/X Dual Inhibitor toward the Treatment of Malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. wehi.edu.au [wehi.edu.au]
- 5. researchgate.net [researchgate.net]
- 6. Dual Plasmepsin-Targeting Antimalarial Agents Disrupt Multiple Stages of the Malaria Parasite Life Cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cellular thermal shift assay for the identification of drug-target interactions in the Plasmodium falciparum proteome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A cellular thermal shift assay for detecting amino acid sites involved in drug target engagement - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing WM382 for Antiplasmodial Assays
Welcome to the technical support center for utilizing WM382 in antiplasmodial assays. This guide provides detailed protocols, troubleshooting advice, and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively determining the optimal concentration of this compound for their experiments.
Disclaimer: this compound is a potent dual inhibitor of Plasmodium falciparum plasmepsin IX (PMIX) and plasmepsin X (PMX), essential aspartic proteases.[1][2][3] The information provided here is based on published data and standard antiplasmodial assay protocols. Optimization will be required for specific laboratory conditions and parasite strains.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action against Plasmodium falciparum?
A1: this compound is a potent, orally active dual inhibitor of plasmepsin IX (PMIX) and plasmepsin X (PMX), which are essential aspartic proteases in Plasmodium species.[1][2][3] These proteases are crucial for parasite egress from infected red blood cells, invasion of new cells, and overall development.[3][4] By inhibiting both PMIX and PMX, this compound disrupts multiple stages of the malaria parasite's life cycle.[4][5]
Q2: What is the reported in vitro potency of this compound against P. falciparum?
A2: this compound has demonstrated high potency against P. falciparum in vitro, with a reported 50% inhibitory concentration (IC50) value of approximately 0.6 nM.[1] This indicates that it is a highly active compound against the parasite's asexual blood stages.
Q3: What solvent should I use to prepare a stock solution of this compound?
A3: Based on data for similar research compounds, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound.[6] It is crucial to use fresh, anhydrous DMSO to ensure maximum solubility.[6] For in vivo studies, specific formulations involving solvents like PEG300 and Tween80 may be required.[6]
Q4: What is the maximum final DMSO concentration that can be used in the assay without affecting parasite viability?
A4: The final concentration of DMSO in the assay wells should be kept as low as possible, typically at or below 0.5%, to avoid solvent-induced toxicity to the parasites. The exact tolerance can vary between parasite strains, so it is advisable to run a DMSO toxicity control to determine the maximum non-inhibitory concentration for your specific experimental setup.
Q5: My this compound precipitated out of solution after dilution in the culture medium. What should I do?
A5: Precipitation is a common issue with hydrophobic compounds. To mitigate this, consider the following:
-
Intermediate Dilution: Perform a serial dilution of your high-concentration DMSO stock in the culture medium. Avoid making large, single-step dilutions.
-
Pre-warming Medium: Warm the culture medium to 37°C before adding the drug solution.
-
Vortexing: Gently vortex the diluted drug solution immediately after preparation and before adding it to the assay plates.
-
Solubility Enhancers: While not standard for basic assays, for problematic compounds, formulation strategies using excipients can be explored, though this would require significant validation.
Troubleshooting Guide
This section addresses common problems encountered during the optimization of this compound concentration in antiplasmodial assays.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High variability between replicate wells | 1. Inaccurate pipetting.2. Uneven parasite distribution in the inoculum.3. Drug precipitation in some wells.4. Edge effects in the 96-well plate. | 1. Use calibrated pipettes and change tips for each dilution.2. Ensure the parasite culture is well-mixed before dispensing into wells.3. Visually inspect plates for precipitation after drug addition. Follow solubility advice from the FAQ.4. Avoid using the outer wells of the plate or fill them with sterile medium. |
| No parasite inhibition even at high this compound concentrations | 1. Inactive compound due to improper storage.2. High initial parasitemia.3. Drug-resistant parasite strain.4. Error in stock solution concentration calculation. | 1. Store this compound stock solutions at -20°C or -80°C and avoid repeated freeze-thaw cycles.[1] Use within one month if stored at -20°C.[1]2. Start with a low initial parasitemia (e.g., 0.5-1%) to ensure parasites undergo sufficient replication cycles during the assay.[7]3. Verify the expected sensitivity of your parasite strain with a known antimalarial drug (e.g., Chloroquine).4. Double-check all calculations and ensure the stock solution was fully dissolved. |
| High background fluorescence in SYBR Green I assay | 1. Contamination with white blood cells (WBCs) or bacteria.2. SYBR Green I concentration is too high.3. Insufficient washing of red blood cells (RBCs). | 1. If using clinical isolates, remove WBCs using a filtration column (e.g., Plasmodipur). Ensure aseptic technique.2. Optimize the SYBR Green I concentration; a 1X final concentration is a common starting point.[8][9]3. Wash donor RBCs multiple times in incomplete medium before use. |
| IC50 value is significantly different from the literature | 1. Different parasite strain used.2. Variation in assay protocol (incubation time, initial parasitemia, hematocrit).3. Different curve-fitting models used for IC50 calculation. | 1. Drug sensitivity can vary between strains. Ensure you are comparing to data from the same strain.2. Standardize your protocol. Common incubation times are 48 or 72 hours.[8] Adhere to a consistent starting parasitemia and hematocrit.3. Use a standard non-linear regression model (e.g., log[inhibitor] vs. response -- variable slope) to analyze your dose-response data. |
Data Presentation: this compound Properties
The following table summarizes key quantitative data for this compound.
| Parameter | Value | Reference |
| Target | Plasmepsin IX (PMIX) / Plasmepsin X (PMX) | [1][2] |
| P. falciparum IC50 | 0.6 nM | [1] |
| PMIX IC50 | 1.4 nM | [1] |
| PMX IC50 | 0.03 nM | [1] |
| Recommended Solvent | DMSO | [6] |
| Stock Solution Storage | -20°C (1 month) or -80°C (6 months) | [1] |
Experimental Protocols & Workflows
SYBR Green I-Based Fluorescence Assay
This is a widely used method that measures parasite DNA content as an indicator of parasite growth.
Materials:
-
P. falciparum culture (synchronized to ring stage, ~1% parasitemia, 2% hematocrit)
-
Complete culture medium (e.g., RPMI-1640 with Albumax, hypoxanthine)
-
This compound stock solution (e.g., 1 mM in DMSO)
-
96-well flat-bottom tissue culture plates
-
Lysis buffer with SYBR Green I (20 mM Tris-HCl pH 7.5, 5 mM EDTA, 0.008% Saponin, 0.08% Triton X-100, 1X SYBR Green I)
-
Fluorescence plate reader (Excitation: ~485 nm, Emission: ~530 nm)
Methodology:
-
Drug Dilution: Prepare serial dilutions of this compound in complete culture medium. Start with a high concentration (e.g., 100 nM) and perform a 1:2 or 1:3 dilution series. Include a drug-free control (medium + DMSO) and an uninfected RBC control.
-
Plate Seeding: Add 100 µL of the synchronized parasite culture to each well of the 96-well plate.
-
Drug Addition: Add 100 µL of the appropriate this compound dilution to each well. The final volume will be 200 µL.
-
Incubation: Place the plate in a modular incubation chamber, gas with 5% CO2, 5% O2, 90% N2, and incubate at 37°C for 72 hours.
-
Lysis and Staining: After incubation, add 100 µL of lysis buffer containing SYBR Green I to each well. Mix gently and incubate in the dark at room temperature for 1-2 hours.[8]
-
Read Fluorescence: Measure the fluorescence intensity using a plate reader.
-
Data Analysis: Subtract the background fluorescence (uninfected RBCs) from all readings. Normalize the data to the drug-free control (100% growth). Plot the percentage of parasite growth inhibition against the log of the this compound concentration and fit a dose-response curve to determine the IC50 value.
Parasite Lactate Dehydrogenase (pLDH) Assay
This colorimetric assay measures the activity of the parasite-specific enzyme lactate dehydrogenase.
Methodology:
-
Assay Setup: Follow steps 1-4 of the SYBR Green I protocol.
-
Lysis: After the 72-hour incubation, lyse the cells by freeze-thawing the plate.
-
pLDH Reaction:
-
In a separate flat-bottom plate, add the pLDH substrate mixture. A common mixture includes Malstat reagent, NBT (nitroblue tetrazolium), and PES (phenazine ethosulfate).
-
Transfer an aliquot of the lysate from the drug plate to the substrate plate.
-
-
Incubation: Incubate the plate in the dark at room temperature for 30-60 minutes.
-
Read Absorbance: Measure the optical density (OD) at ~650 nm using a spectrophotometer plate reader.[10]
-
Data Analysis: The analysis is similar to the SYBR Green I assay. Subtract the background OD and normalize to the drug-free control to calculate percent inhibition and determine the IC50.
Signaling Pathway Visualization
This compound targets plasmepsins IX and X, which are involved in processing key proteins for parasite development and invasion. One of their critical substrates is SUB1 (subtilisin-like protease 1), which is essential for the rupture of the parasitophorous vacuole and subsequent egress of merozoites.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Ligand page | IUPHAR/BPS Guide to MALARIA PHARMACOLOGY [guidetomalariapharmacology.org]
- 3. Basis for drug selectivity of plasmepsin IX and X inhibition in Plasmodium falciparum and vivax - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. malariaworld.org [malariaworld.org]
- 5. The Invention of this compound, a Highly Potent PMIX/X Dual Inhibitor toward the Treatment of Malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. mmv.org [mmv.org]
- 8. Assessment and Continued Validation of the Malaria SYBR Green I-Based Fluorescence Assay for Use in Malaria Drug Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Challenges in Selecting for WM382-Resistant Parasites
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers attempting to select for parasites resistant to WM382, a potent dual inhibitor of Plasmodium falciparum Plasmepsin IX (PMIX) and Plasmepsin X (PMX).
Troubleshooting Guides
Issue: No Recrudescence of Parasites Observed After Prolonged Drug Pressure
Question: I have been culturing P. falciparum with increasing concentrations of this compound for an extended period (e.g., >90 days), but I am not observing any parasite regrowth. Is my experiment failing?
Answer: Not necessarily. It is a well-documented challenge that selecting for this compound resistance in vitro has, to date, been unsuccessful.[1] This is a significant finding and likely a result of the drug's mechanism of action.
Possible Explanations:
-
Dual-Target Inhibition: this compound is a potent dual inhibitor of two essential aspartic proteases, Plasmepsin IX (PMIX) and Plasmepsin X (PMX).[2] These enzymes are critical for parasite egress and invasion.[2][3] For resistance to emerge, it would likely require simultaneous mutations in both the pmix and pmx genes, which are located on different chromosomes.[1] This represents a high genetic barrier to resistance.
-
Lack of Pre-existing Resistance: this compound is effective against parasite strains that are already resistant to other common antimalarials, such as chloroquine and artemisinin, indicating a novel mechanism of action that circumvents existing resistance mutations.
Troubleshooting Steps & Recommendations:
-
Confirm Drug Activity: Ensure that the this compound compound is active. Run a standard IC50 assay on a sensitive parasite line to confirm its potency.
-
Maintain Continuous Culture: Continue the selection experiment for as long as feasible (some studies have gone beyond 90 days) to exhaust all possibilities of spontaneous resistance.
-
Use a Control Compound: In parallel, run a selection experiment with a compound known to readily select for resistance, such as atovaquone. Successful selection of atovaquone-resistant parasites will validate your experimental setup and culture conditions.
-
Consider a Single-Target Inhibitor: As a positive control for your methodology, you could attempt to select for resistance against a single-target plasmepsin inhibitor, such as WM4 (a PMX-selective inhibitor). Resistance to WM4 has been shown to arise through gene amplification of pmx.
-
Document Your Findings: A lack of resistance is a significant result. Document the starting parasite inoculum, the range of this compound concentrations used, and the total duration of the experiment. This data contributes to the understanding of this compound's high barrier to resistance.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a dual inhibitor of P. falciparum plasmepsin IX (PfPMIX) and plasmepsin X (PfPMX).[2] These are essential aspartic proteases. PMIX is crucial for the maturation of proteins in the rhoptries, which are secretory organelles essential for erythrocyte invasion. PMX is involved in the maturation of the subtilisin-like serine protease SUB1, a key enzyme for both parasite egress from and invasion of red blood cells.[2][3] By inhibiting both enzymes, this compound disrupts multiple critical stages of the parasite's life cycle.[1]
Q2: Why is it so difficult to generate this compound-resistant parasites?
A2: The primary challenge lies in its dual-targeting mechanism. For a parasite to become resistant, it would likely need to acquire mutations in both the pmix and pmx genes. These genes are located on different chromosomes, making the simultaneous occurrence of resistance-conferring mutations in both a very rare event.[1] This high genetic barrier is a key advantage of dual-target inhibitors.
Q3: Has resistance to any related compounds been achieved?
A3: Yes, in vitro resistance has been selected for WM4, a compound that selectively inhibits PMX. This resistance was not due to point mutations in the target enzyme but rather through the amplification of the pmx gene (an increase in the gene's copy number). However, even with this single-target inhibitor, resistance selection was challenging.
Q4: What are the typical starting parameters for an in vitro resistance selection experiment?
A4: While attempts with this compound have been unsuccessful, general protocols for other antimalarials can be adapted. Key parameters include:
-
Starting Inoculum: A large number of parasites are required, typically ranging from 10^7 to 10^9 parasites.[4]
-
Drug Concentration: Selections can be initiated at various concentrations, often starting at 1x IC50 and gradually increasing, or using a constant pressure of 3-5x IC50.[4]
-
Duration: These experiments are long-term, often running for 60 to over 100 days.[5]
Q5: Are there any known mutations that could confer resistance to this compound?
A5: To date, no specific mutations conferring resistance to this compound have been identified in P. falciparum, as resistant parasites have not been successfully generated.[1]
Data Presentation
Table 1: Comparison of In Vitro Resistance Selection Outcomes for Different Antimalarials
| Compound | Target(s) | Resistance Selection Outcome | Mechanism of Resistance | Time to Recrudescence | Fold-Increase in IC50 | Reference |
| This compound | PMIX and PMX (Dual) | Unsuccessful | Not Applicable | >90 days (no recrudescence) | Not Applicable | [1] |
| WM4 | PMX (Single) | Successful | Gene amplification of pmx | Not specified | Not specified | |
| Atovaquone | Cytochrome b | Successful | Point mutations in cytb | ~10-20 days | High | [6][7] |
| DHODH Inhibitors | DHODH | Successful | Point mutations in dhodh, gene amplification | ~30-60 days | 2 to >100-fold | [5][6] |
| Pyrimethamine | DHFR | Successful | Point mutations in dhfr | Variable | High | [8] |
Experimental Protocols
Protocol: Attempted Stepwise Selection for this compound Resistance
This protocol is a generalized methodology based on standard practices for in vitro selection of antimalarial resistance. Given the high barrier to this compound resistance, this protocol serves as a framework for a rigorous attempt.
-
Parasite Culture Initiation:
-
Begin with a clonal population of a drug-sensitive P. falciparum strain (e.g., 3D7 or Dd2).
-
Expand the culture to a large volume to obtain a high number of parasites (aim for at least 1 x 10^9 total parasites).[5]
-
Maintain the culture in standard conditions (5% CO2, 5% O2, 90% N2 at 37°C) with regular media changes.
-
-
Initial Drug Pressure:
-
Divide the parasite culture into several independent flasks to have biological replicates.
-
Expose the parasites to an initial concentration of this compound, typically equivalent to the IC50 value for the chosen strain.
-
Maintain this drug pressure, changing the media with freshly prepared drug every 48 hours.
-
Monitor parasitemia daily by Giemsa-stained blood smears.
-
-
Monitoring and Drug Concentration Escalation:
-
Continue the culture at the initial drug concentration until the parasitemia begins to recover and reaches a stable level (e.g., >1%).
-
Once the culture has adapted, increase the this compound concentration by a factor of 1.5 to 2.
-
Repeat this cycle of adaptation followed by concentration increase.
-
If at any point the parasites are cleared and do not recrudesce after a prolonged period (e.g., >60 days), the experiment for that flask may be terminated.[5]
-
-
Alternative Approach: Constant High-Dose Pressure:
-
As an alternative to the stepwise increase, expose a large parasite population (10^8 - 10^9) to a constant high concentration of this compound (e.g., 3-5x IC50).
-
Monitor for recrudescence over a long period (at least 90 days), maintaining the drug pressure.
-
-
Analysis of Potential Resistant Parasites:
-
If recrudescence is observed, expand the parasite population.
-
Clone the potentially resistant parasites by limiting dilution.
-
Perform IC50 assays on the cloned parasites to quantify the shift in drug sensitivity compared to the parental strain.
-
Conduct whole-genome sequencing to identify potential genetic changes (e.g., point mutations, copy number variations) in pmix, pmx, or other relevant genes.
-
Mandatory Visualization
Signaling Pathway
Caption: this compound dual-target inhibition of PMIX and PMX processing pathways.
Experimental Workflow
Caption: Workflow for attempting in vitro selection of this compound resistance.
References
- 1. Dual Plasmepsin-Targeting Antimalarial Agents Disrupt Multiple Stages of the Malaria Parasite Life Cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Plasmepsins IX and X are essential and druggable mediators of malaria parasite egress and invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dspace.mit.edu [dspace.mit.edu]
- 4. Plasmodium falciparum In Vitro Drug Resistance Selections and Gene Editing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In Vitro Resistance Selections for Plasmodium falciparum Dihydroorotate Dehydrogenase Inhibitors Give Mutants with Multiple Point Mutations in the Drug-binding Site and Altered Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vitro selection predicts malaria parasite resistance to dihydroorotate dehydrogenase inhibitors in a mouse infection model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Assessing Risks of Plasmodium falciparum Resistance to Select Next-Generation Antimalarials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Changes in Malaria Parasite Drug Resistance in an Endemic Population Over a 25-Year Period With Resulting Genomic Evidence of Selection - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Interpreting Cross-Resistance in Melanoma Cell Lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers studying cross-resistance in melanoma cell lines, particularly concerning BRAF and MEK inhibitors.
Frequently Asked Questions (FAQs)
Q1: We are trying to study the WM382 melanoma cell line, but can't find any information on it. Does this cell line exist?
A1: Based on available literature, "this compound" is not a designated human melanoma cell line. It is possible that this is a typographical error. The Wistar Institute has developed a widely used panel of melanoma cell lines with the "WM" prefix, such as WM9, WM35, WM115, and WM793.[1][2][3][4] We recommend verifying the cell line name. This guide will use data from well-characterized WM cell lines to discuss cross-resistance.
Q2: What are the common mechanisms of cross-resistance to BRAF and MEK inhibitors in melanoma?
A2: Cross-resistance to BRAF and MEK inhibitors frequently involves the reactivation of the MAPK pathway or the activation of bypass signaling pathways.[5][6][7] Key mechanisms include:
-
Reactivation of the MAPK Pathway: This can occur through secondary mutations in genes like NRAS or BRAF amplifications.[7][8]
-
Activation of Bypass Pathways: The PI3K/AKT/mTOR pathway is a common bypass route that, when activated, can sustain cell proliferation and survival despite MAPK pathway inhibition.[5][7][9][10][11]
-
Receptor Tyrosine Kinase (RTK) Upregulation: Increased expression or activation of RTKs such as PDGFRβ and EGFR can drive resistance.[5]
-
Phenotype Switching: Processes like the epithelial-to-mesenchymal transition (EMT) can contribute to a more resistant and invasive phenotype.[9][10]
Q3: We observe that our vemurafenib-resistant cells are also resistant to the MEK inhibitor trametinib. Is this expected?
A3: Yes, a high degree of cross-resistance between BRAF inhibitors (like vemurafenib) and MEK inhibitors (like trametinib) is frequently observed in melanoma cell lines.[6][7] This is often due to the reactivation of signaling pathways upstream of or parallel to MEK, such as through NRAS mutations or activation of the PI3K/AKT pathway, which can render the cells insensitive to MEK inhibition alone.[7] However, cell lines that acquire resistance via a secondary NRAS mutation may show differential sensitivity.[7]
Troubleshooting Guides
Problem: Inconsistent IC50 values for BRAF/MEK inhibitors in our melanoma cell line.
-
Possible Cause 1: Cell Line Authenticity and Passage Number.
-
Troubleshooting: Authenticate your cell line using short tandem repeat (STR) profiling. High passage numbers can lead to genetic drift and altered phenotypes. It is advisable to use cells within a consistent and low passage range for all experiments.
-
-
Possible Cause 2: Variation in Assay Conditions.
-
Troubleshooting: Ensure consistency in cell seeding density, drug incubation time, and the type of viability assay used (e.g., MTT, CellTiter-Glo). Refer to the detailed experimental protocols below for standardized procedures.
-
-
Possible Cause 3: Drug Stability.
-
Troubleshooting: Prepare fresh drug dilutions for each experiment from a validated stock. Store stock solutions at the recommended temperature and protect from light.
-
Problem: Unable to establish a stable BRAF inhibitor-resistant cell line.
-
Possible Cause 1: Insufficient Drug Concentration or Duration.
-
Possible Cause 2: Cell Line Heterogeneity.
-
Troubleshooting: The parental cell line may have a low frequency of pre-existing resistant clones. Consider using a higher initial cell population or single-cell cloning to isolate and expand resistant colonies.
-
Quantitative Data Summary
The following tables summarize the half-maximal inhibitory concentration (IC50) values for various inhibitors in different melanoma cell lines, demonstrating sensitivity and resistance profiles.
Table 1: IC50 Values of Vemurafenib in Parental and Resistant Melanoma Cell Lines
| Cell Line | Parental IC50 (µM) | Resistant IC50 (µM) | Fold Increase | Reference |
| WM793B | 1.59 ± 0.29 | 15.39 ± 5.31 (R1) | ~9.7 | [12] |
| 12.07 ± 4.92 (R2) | ~7.6 | [12] | ||
| A375M | 0.42 ± 0.14 | 0.57 ± 0.02 (R1) | ~1.4 | [11] |
| 0.59 ± 0.40 (R2) | ~1.4 | [11] |
Table 2: Cross-Resistance Profile of BRAF-Mutant Melanoma Cell Lines
| Cell Line | BRAF Inhibitor (PLX4720) IC50 (µM) | MEK Inhibitor (AZD6244) IC50 (µM) | PI3K/mTOR Inhibitor (BEZ235) IC50 (µM) |
| M229 | >10 (Resistant) | >10 (Resistant) | 0.05 (Sensitive) |
| M238 | >10 (Resistant) | 0.1 (Sensitive) | 0.01 (Sensitive) |
| M249 | >10 (Resistant) | >10 (Resistant) | 0.01 (Sensitive) |
| 1205Lu | 0.1 (Sensitive) | 0.01 (Sensitive) | 0.05 (Sensitive) |
Data adapted from studies on BRAF-mutant melanoma cell lines to illustrate typical cross-resistance patterns.
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate melanoma cells in 96-well plates at a density of 3,000-5,000 cells per well in 100 µL of complete medium. Allow cells to adhere for 24 hours.
-
Drug Treatment: Prepare serial dilutions of the inhibitors (e.g., vemurafenib, trametinib) in culture medium. Replace the medium in each well with 100 µL of the drug dilutions. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. Determine IC50 values by plotting cell viability against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.
Western Blotting for Signaling Pathway Analysis
-
Cell Lysis: Treat cells with inhibitors for the desired time points. Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies (e.g., anti-p-ERK, anti-ERK, anti-p-AKT, anti-AKT, anti-β-actin) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify band intensities using image analysis software and normalize to a loading control (e.g., β-actin).
Visualizations
Signaling Pathways in BRAF/MEK Inhibitor Resistance
Caption: Key signaling pathways involved in melanoma cross-resistance.
Experimental Workflow for Generating Resistant Cell Lines
Caption: Workflow for developing inhibitor-resistant melanoma cell lines.
Logical Relationship of Cross-Resistance
Caption: Mechanisms leading to BRAF and MEK inhibitor cross-resistance.
References
- 1. Melanoma: The Wistar Melanoma (WM) Cell Lines | Semantic Scholar [semanticscholar.org]
- 2. Cell Lines | Rockland [rockland.com]
- 3. researchgate.net [researchgate.net]
- 4. Cellosaurus query "Wistar Institute melanoma cell line collection" [cellosaurus.org]
- 5. mdpi.com [mdpi.com]
- 6. Primary cross-resistance to BRAFV600E-, MEK1/2- and PI3K/mTOR-specific inhibitors in BRAF-mutant melanoma cells counteracted by dual pathway blockade - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Reversing Melanoma Cross-Resistance to BRAF and MEK Inhibitors by Co-Targeting the AKT/mTOR Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Characterization of two melanoma cell lines resistant to BRAF/MEK inhibitors (vemurafenib and cobimetinib) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Characterization of Vemurafenib-Resistant Melanoma Cell Lines Reveals Novel Hallmarks of Targeted Therapy Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Characterization of Vemurafenib-Resistant Melanoma Cell Lines Reveals Novel Hallmarks of Targeted Therapy Resistance [mdpi.com]
- 11. Characterization of Vemurafenib-Resistant Melanoma Cell Lines Reveals Novel Hallmarks of Targeted Therapy Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Mitigating WM382 Cytotoxicity in Mammalian Cell Lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering cytotoxicity with the antimalarial compound WM382 in mammalian cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a potent dual inhibitor of Plasmepsin IX (PMIX) and Plasmepsin X (PMX), which are aspartic proteases essential for the lifecycle of the Plasmodium parasite, the causative agent of malaria.[1][2][3]
Q2: Why does this compound exhibit cytotoxicity in mammalian cell lines?
A2: While this compound is highly selective for parasite plasmepsins, its cytotoxicity in mammalian cells is likely due to off-target inhibition of human aspartic proteases, such as cathepsins.[4][5] Inhibition of these host cell proteases can disrupt normal cellular processes and lead to cell death.
Q3: What is the reported cytotoxic concentration of this compound?
A3: this compound has a reported half-maximal inhibitory concentration (IC50) of 24.8 μM in the human liver carcinoma cell line, HepG2.[1][2]
Q4: What are the common signs of this compound-induced cytotoxicity?
A4: Common signs include reduced cell viability and proliferation, changes in cell morphology (e.g., rounding, detachment), and induction of apoptosis or necrosis.
Q5: How can I determine if this compound is inducing apoptosis or necrosis in my cells?
A5: You can differentiate between apoptosis and necrosis using flow cytometry with Annexin V and Propidium Iodide (PI) staining.[6][7][8][9] Annexin V binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells, while PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, a hallmark of late apoptosis and necrosis.
Troubleshooting Guides
Issue 1: High Cytotoxicity Observed at Expected Non-Toxic Concentrations
| Potential Cause | Troubleshooting Steps |
| Solvent Toxicity | Ensure the final concentration of the solvent (e.g., DMSO) is at a non-toxic level for your specific cell line (typically ≤0.5%). Run a vehicle-only control to assess solvent toxicity. |
| Incorrect Compound Concentration | Verify the stock solution concentration and perform fresh serial dilutions. Ensure accurate pipetting. |
| Cell Line Sensitivity | Different cell lines exhibit varying sensitivities to cytotoxic compounds. Consider using a less sensitive cell line if appropriate for your experimental goals. |
| Contamination | Check for microbial contamination (e.g., mycoplasma) in your cell cultures, which can exacerbate cytotoxicity. |
Issue 2: Inconsistent or Non-Reproducible Cytotoxicity Results
| Potential Cause | Troubleshooting Steps |
| Variable Cell Seeding Density | Ensure a uniform cell suspension and consistent seeding density across all wells.[10] |
| Inconsistent Drug Treatment Duration | Adhere to a strict and consistent incubation time for all experiments. |
| Assay Variability | Ensure proper mixing of assay reagents and accurate reading times. Use a positive control for cytotoxicity to validate assay performance.[11] |
| Compound Instability | Prepare fresh dilutions of this compound from a frozen stock for each experiment, as the compound may degrade in culture medium over time. |
Quantitative Data
Table 1: In Vitro Cytotoxicity of this compound
| Compound | Cell Line | Assay Type | IC50 (μM) |
| This compound | HepG2 (Human Liver Carcinoma) | Cytotoxicity Assay | 24.8[1][2] |
Experimental Protocols
Protocol 1: Assessing this compound Cytotoxicity using MTT Assay
This protocol outlines the determination of the cytotoxic effect of this compound on a mammalian cell line using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
Materials:
-
This compound
-
Mammalian cell line of interest
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of this compound in complete culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
-
Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with DMSO) and a no-treatment control.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10-15 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Protocol 2: Distinguishing Apoptosis and Necrosis by Flow Cytometry
This protocol describes the use of Annexin V-FITC and Propidium Iodide (PI) staining to differentiate between apoptotic and necrotic cells treated with this compound.
Materials:
-
Cells treated with this compound (as described in Protocol 1)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Harvest the cells (including any floating cells in the supernatant) after treatment with this compound.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
-
Staining:
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer within one hour of staining.
-
Identify the following populations:
-
Viable cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Necrotic cells: Annexin V-negative and PI-positive
-
-
Potential Mitigation Strategies
-
Co-treatment with Antioxidants: Drug-induced cytotoxicity can sometimes be mediated by oxidative stress. Co-incubation with an antioxidant like N-acetylcysteine (NAC) may reduce cytotoxicity.[12][13][14] NAC can replenish intracellular glutathione levels and may also directly interact with and detoxify reactive metabolites.
-
Pan-Caspase Inhibition: If this compound is found to induce apoptosis, co-treatment with a pan-caspase inhibitor such as Z-VAD-FMK could mitigate cell death.[15][16][17][18][19] This would help to confirm a caspase-dependent apoptotic pathway.
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Parasite | 2606990-92-3 | Invivochem [invivochem.com]
- 3. The Invention of this compound, a Highly Potent PMIX/X Dual Inhibitor toward the Treatment of Malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery and Characterization of Potent, Efficacious, Orally Available Antimalarial Plasmepsin X Inhibitors and Preclinical Safety Assessment of UCB7362 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A target safety assessment of the potential toxicological risks of targeting plasmepsin IX/X for the treatment of malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 6. How To Use Flow Cytometry To Measure Apoptosis, Necrosis, and Autophagy - ExpertCytometry [expertcytometry.com]
- 7. 2.7. Flow Cytometry Assessment of Apoptotic vs. Necrotic Cells [bio-protocol.org]
- 8. medicaljournalssweden.se [medicaljournalssweden.se]
- 9. Apoptosis and Necrosis Assay (Flow Cytometry) | Cyprotex - Evotec [evotec.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Effect of N-Acetylcysteine on Cisplatin Toxicity: A Review of the Literature - PMC [pmc.ncbi.nlm.nih.gov]
- 14. N-acetylcysteine - a safe antidote for cysteine/glutathione deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. invivogen.com [invivogen.com]
- 18. Caspase Inhibitor Z-VAD-FMK [promega.com]
- 19. In vitro evaluation of the anti-apoptotic drug Z-VAD-FMK on human ovarian granulosa cell lines for further use in ovarian tissue transplantation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: WM382 Formulation for Improved Pharmacokinetic Profile
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with WM382 formulations.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its formulation important?
This compound is a potent, orally active dual inhibitor of plasmepsin IX (PMIX) and plasmepsin X (PMX), essential enzymes in the malaria parasite Plasmodium falciparum.[1][2][3] Its efficacy across multiple stages of the parasite life cycle makes it a promising antimalarial candidate.[1][4][5] The formulation of this compound is critical for optimizing its pharmacokinetic profile, particularly its oral bioavailability, to ensure that therapeutic concentrations are achieved and maintained in vivo.
Q2: What are the primary challenges in formulating this compound for oral administration?
Like many small molecule inhibitors, this compound's development may face challenges related to its physicochemical properties. A key consideration is its aqueous solubility. Poorly water-soluble drugs often exhibit low dissolution rates in the gastrointestinal tract, leading to incomplete absorption and reduced oral bioavailability.[6][7][8] Strategies to enhance solubility and dissolution are therefore central to developing an effective oral formulation of this compound.
Q3: What formulation strategies can be employed to improve the oral bioavailability of this compound?
Several approaches can be considered to enhance the oral bioavailability of poorly soluble compounds like this compound. These include:
-
Micronization and Nanosizing: Reducing the particle size of the drug substance increases the surface area available for dissolution.[9]
-
Solid Dispersions: Dispersing this compound in a carrier matrix at the molecular level can enhance its dissolution rate.
-
Lipid-Based Formulations: Incorporating the drug into lipid-based systems such as self-emulsifying drug delivery systems (SEDDS), microemulsions, or solid lipid nanoparticles (SLN) can improve its solubilization in the gastrointestinal fluids and enhance its absorption.[2][9]
-
Use of Solubilizing Excipients: The inclusion of surfactants, co-solvents, and cyclodextrins in the formulation can improve the solubility of the drug.[9]
Q4: Are there any known successful formulation approaches for this compound?
Published research on this compound has demonstrated its oral efficacy in mouse models, suggesting the use of a formulation that enables sufficient absorption.[4][10][11] While specific proprietary formulation details are not extensively published, the use of vehicle solutions for preclinical studies, such as suspensions in aqueous vehicles containing suspending agents and surfactants, is a common practice.
Troubleshooting Guides
Issue 1: High variability in pharmacokinetic data between animals.
-
Possible Cause: Inconsistent administration of the oral formulation.
-
Possible Cause: Physiological differences between animals.
-
Troubleshooting Tip: Use animals of the same age, sex, and strain. Ensure consistent fasting periods before dosing, as food can affect drug absorption.
-
Issue 2: Lower than expected oral bioavailability (low Cmax and AUC).
-
Possible Cause: Poor dissolution of the this compound formulation in the gastrointestinal tract.
-
Troubleshooting Tip: Re-evaluate the formulation strategy. Consider micronization of the drug substance or exploring lipid-based formulations to improve solubility and dissolution.
-
-
Possible Cause: Significant first-pass metabolism.
-
Troubleshooting Tip: Conduct in vitro metabolism studies using liver microsomes to assess the metabolic stability of this compound. If metabolism is high, formulation strategies that promote lymphatic absorption (e.g., lipid-based formulations) might help bypass the liver to some extent.[2]
-
Issue 3: Unexpectedly rapid clearance of this compound.
-
Possible Cause: The formulation does not provide sustained release.
-
Troubleshooting Tip: For a longer-acting formulation, consider controlled-release technologies. However, for an acute infection like malaria, rapid absorption to achieve high concentrations quickly is often desired.
-
-
Possible Cause: The preclinical model (e.g., mouse) has a faster metabolic rate than expected.
-
Troubleshooting Tip: This is an inherent characteristic of the animal model. Allometric scaling can be used to predict human pharmacokinetics from animal data.
-
Data Presentation
Table 1: Pharmacokinetic Parameters of this compound in Rodents
| Parameter | Value | Species | Dosing | Reference |
| Oral Bioavailability | 38% | Mouse | Oral | [3] |
| Mean Residence Time (MRT) | 2.5 h | Mouse | Oral | [3] |
| Clearance (CLp) | 79 mL min⁻¹ kg⁻¹ | Rat | IV | [1] |
| Unbound Clearance (CLu) | 518 mL min⁻¹ kg⁻¹ | Rat | IV | [1] |
| Mean Residence Time (MRT) | 2.7 h | Rat | IV | [1] |
Table 2: In Vivo Efficacy of this compound in Mouse Models of Malaria
| Mouse Model | Dosing Regimen | Outcome | Reference |
| P. berghei | 20 mg/kg, twice daily, 4 days, oral | Cured mice | [4][11] |
| P. falciparum (humanized mice) | 3, 10, 30 mg/kg, once daily, 4 days, oral | Cleared parasitemia | [4][11] |
Experimental Protocols
1. Protocol for Oral Gavage Administration in Mice
This protocol is a general guideline and should be performed in accordance with institutional animal care and use committee (IACUC) regulations.
-
Materials:
-
This compound formulation
-
Appropriately sized oral gavage needle (flexible tip recommended)
-
Syringe
-
Animal scale
-
-
Procedure:
-
Weigh the mouse to determine the correct dosing volume.
-
Gently restrain the mouse, ensuring a firm but not restrictive grip.
-
Measure the gavage needle from the corner of the mouse's mouth to the last rib to estimate the insertion depth.
-
With the mouse's head tilted slightly upwards, insert the gavage needle into the diastema (the gap between the incisors and molars) and gently advance it along the roof of the mouth into the esophagus.
-
If any resistance is met, or if the animal shows signs of distress, withdraw the needle immediately.
-
Once the needle is in place, slowly administer the formulation.
-
Gently remove the needle and return the mouse to its cage.
-
Monitor the animal for at least 15 minutes post-dosing for any adverse reactions.[12][14]
-
2. Protocol for Blood Collection for Pharmacokinetic Studies in Mice
-
Materials:
-
Lancets or fine-gauge needles
-
Micro-hematocrit tubes or other capillary collection tubes
-
Anticoagulant (e.g., EDTA, heparin) coated tubes
-
Anesthetic (if required by protocol)
-
Heat lamp (for vasodilation)
-
-
Procedure (Serial Sampling from a Single Mouse):
-
Warm the mouse under a heat lamp for a few minutes to dilate the blood vessels.
-
For each time point, collect a small volume of blood (typically 20-30 µL) via a small puncture of the saphenous or tail vein.
-
Collect the blood into an anticoagulant-coated tube.
-
Apply gentle pressure to the puncture site to stop the bleeding.
-
Process the blood to separate plasma or serum as required for the bioanalytical assay.
-
Ensure the total blood volume collected does not exceed the maximum allowable limit set by the institutional animal care guidelines.
-
3. Protocol for Determination of Parasitemia by Giemsa-Stained Blood Smear
-
Materials:
-
Microscope slides
-
Methanol
-
Giemsa stain
-
Microscope with oil immersion objective
-
-
Procedure:
-
Collect a small drop of blood from the mouse.
-
Prepare a thin blood smear on a microscope slide and allow it to air dry.
-
Fix the smear by immersing the slide in methanol for 30 seconds.
-
Stain the slide with a freshly prepared Giemsa solution.
-
Rinse the slide with water and allow it to air dry.
-
Examine the slide under a microscope using an oil immersion lens.
-
Count the number of infected red blood cells (parasites) and the total number of red blood cells in several fields of view.
-
Calculate the percentage of parasitemia.[15]
-
Visualizations
Caption: Experimental workflow for evaluating a new this compound formulation.
Caption: Mechanism of action of this compound in the malaria parasite.
References
- 1. Methodology to streamline flow cytometric-based detection of early stage Plasmodium parasitemia in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Improved Bioavailability of Poorly Soluble Drugs through Gastrointestinal Muco-Adhesion of Lipid Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Invention of this compound, a Highly Potent PMIX/X Dual Inhibitor toward the Treatment of Malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. scilit.com [scilit.com]
- 7. researchgate.net [researchgate.net]
- 8. Promising strategies for improving oral bioavailability of poor water-soluble drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. walshmedicalmedia.com [walshmedicalmedia.com]
- 10. researchgate.net [researchgate.net]
- 11. medchemexpress.com [medchemexpress.com]
- 12. animalcare.ubc.ca [animalcare.ubc.ca]
- 13. researchgate.net [researchgate.net]
- 14. Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Mouse Models of Uncomplicated and Fatal Malaria - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Strategies for Overcoming Drug Resistance in Melanoma
A Note on the Topic: Initial searches for "WM382" indicate that this compound is a potent antimalarial agent investigated for its activity against Plasmodium parasites, the causative agent of malaria.[1][2][3][4][5][6] The scientific literature does not contain evidence of its use or investigation as a treatment for melanoma.
Therefore, this technical support center will focus on a critical and highly relevant challenge in achieving curative efficacy in melanoma: overcoming acquired resistance to targeted therapies, specifically BRAF and MEK inhibitors. This is a frequent issue encountered by researchers in the field and aligns with the goal of refining treatment regimens for melanoma.
Frequently Asked Questions (FAQs)
Q1: Our BRAF-mutant melanoma cell line, initially sensitive to BRAF/MEK inhibitors (e.g., vemurafenib, dabrafenib/trametinib), is now showing signs of acquired resistance. What are the most common underlying mechanisms?
A1: Acquired resistance to BRAF/MEK inhibitors is a multi-faceted problem. The most frequently observed mechanisms involve the reactivation of the MAPK pathway or the activation of alternative survival pathways. Key mechanisms include:
-
Secondary Mutations: Mutations in genes such as NRAS or MEK1/2 can reactivate the MAPK pathway downstream of the inhibited BRAF.
-
BRAF Alterations: Amplification of the BRAF V600E gene or expression of BRAF splice variants that can dimerize and signal in the presence of inhibitors are common.
-
Activation of Bypass Pathways: The PI3K/AKT signaling pathway is a common escape route. This can be driven by the loss of the tumor suppressor PTEN or through the upregulation of receptor tyrosine kinases (RTKs).
-
Upregulation of Receptor Tyrosine Kinases (RTKs): Increased expression and signaling from RTKs like EGFR, MET, and PDGFRβ can activate both the MAPK and PI3K/AKT pathways to bypass the BRAF/MEK blockade.[3]
-
Phenotypic Changes: Cells may undergo an epithelial-to-mesenchymal transition (EMT), leading to changes in morphology, migratory capacity, and drug sensitivity.[3]
Q2: We observe a significant increase in AKT phosphorylation in our resistant cell lines. How does this contribute to resistance and how can we confirm it?
A2: Increased phosphorylation of AKT (pAKT) indicates the activation of the PI3K/AKT survival pathway, a well-established mechanism of resistance to BRAF inhibitors.[3] This pathway promotes cell survival and proliferation, effectively overriding the pro-apoptotic signals from BRAF inhibition.
To troubleshoot and confirm this:
-
Western Blotting: This is the gold-standard method to confirm increased pAKT levels. Compare the ratio of pAKT (at Ser473 and/or Thr308) to total AKT in your resistant lines versus the parental (sensitive) lines. You should also probe for upstream and downstream effectors like PTEN (loss of which can activate AKT) and phosphorylated S6 ribosomal protein.
-
PI3K Inhibitor Sensitivity Testing: Treat your resistant cells with a dual BRAF/MEK and PI3K inhibitor (e.g., alpelisib, ipatasertib). A resensitization to the BRAF/MEK inhibitor in the presence of a PI3K inhibitor would functionally validate the role of this pathway in the resistance phenotype.
Q3: Our resistant cells show a slower proliferation rate compared to the parental line, even in the absence of the drug. Is this a known phenomenon?
A3: Yes, this is a recognized characteristic of some drug-resistant melanoma cells.[3] This "slow-cycling" or quiescent state can be a mechanism of drug tolerance. These cells may enter a transient cell cycle arrest (often in the G0/G1 phase), which makes them less susceptible to drugs that target rapidly dividing cells. This can be investigated using cell cycle analysis by flow cytometry.
Troubleshooting Guides
Issue: Inconsistent Results in Viability Assays (e.g., XTT, MTT) for Resistant vs. Sensitive Cells
| Potential Cause | Troubleshooting Step |
| Metabolic Differences | Resistant cells can have altered metabolic states. Consider using a non-metabolic readout for viability, such as a cell counting-based assay (e.g., trypan blue exclusion) or a real-time impedance-based assay to confirm results. |
| Slow Growth Rate | The slower proliferation of resistant cells can affect assay endpoints. Ensure your assay duration is long enough to capture differences in cell number. You may need to extend incubation times from 48h to 72h or even 96h. |
| Drug Efflux | Resistant cells may upregulate drug efflux pumps (e.g., ABC transporters).[3] Test for the expression of these transporters using RT-PCR or Western blot. Co-treatment with an efflux pump inhibitor may restore sensitivity. |
| Incomplete Resistance | The cell population may be heterogeneous. Consider single-cell cloning to establish a purely resistant population for more consistent results. |
Experimental Protocols
Protocol 1: Western Blot for Signaling Pathway Analysis
-
Cell Lysis: Grow sensitive and resistant cells to 80-90% confluency. Treat with BRAF/MEK inhibitors for a specified time (e.g., 24 hours) where appropriate. Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
Gel Electrophoresis: Load 20-30 µg of protein per lane onto a 4-20% SDS-PAGE gel. Run until adequate separation is achieved.
-
Transfer: Transfer proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate with primary antibodies (e.g., anti-pERK, anti-ERK, anti-pAKT, anti-AKT, anti-PTEN, anti-GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize bands using an ECL substrate and an imaging system. Quantify band intensity and normalize to a loading control (e.g., GAPDH) and then to the total protein for phosphorylation analysis (e.g., pERK/Total ERK).
Data Summary Tables
Table 1: Example IC50 Values for BRAF/MEK Inhibitors in Sensitive vs. Resistant Melanoma Lines
| Cell Line | Treatment | IC50 (Sensitive) | IC50 (Resistant) | Fold Change |
| WM9 | Vemurafenib + Cobimetinib | ~50 nM | >50 µM | >1000x[3] |
| Hs294T | Vemurafenib + Cobimetinib | ~80 nM | >50 µM | >625x[3] |
| A375M | Vemurafenib | ~0.2 µM | ~10 µM | ~50x |
| WM793B | Vemurafenib | ~0.5 µM | ~12 µM | ~24x |
Note: IC50 values are approximate and can vary based on experimental conditions.
Table 2: Common Molecular Alterations in BRAF/MEK Inhibitor-Resistant Melanoma
| Alteration Type | Gene/Protein | Consequence | Reference |
| Secondary Mutation | NRAS (Q61K/R) | Reactivation of MAPK pathway | |
| MEK1/2 | Prevents inhibitor binding | ||
| Gene Amplification | BRAF V600E | Increased target concentration | |
| Pathway Activation | PI3K/AKT | Pro-survival signaling | [3] |
| Receptor Upregulation | EGFR, PDGFRβ, MET | Activation of MAPK & PI3K/AKT | [3] |
| Transcriptional Changes | Snail, ZEB1 | Epithelial-Mesenchymal Transition |
Signaling Pathway and Workflow Diagrams
Caption: Mechanisms of acquired resistance to BRAF/MEK inhibitors in melanoma.
Caption: Workflow for developing and characterizing inhibitor-resistant melanoma cells.
References
- 1. The Invention of this compound, a Highly Potent PMIX/X Dual Inhibitor toward the Treatment of Malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dual Plasmepsin-Targeting Antimalarial Agents Disrupt Multiple Stages of the Malaria Parasite Life Cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sciencedaily.com [sciencedaily.com]
- 4. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. wehi.edu.au [wehi.edu.au]
Validation & Comparative
A Comparative Guide to WM382 and Chloroquine: Efficacy and Resistance in Antimalarial Drug Development
For Immediate Release to Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the novel antimalarial candidate WM382 and the conventional drug chloroquine, focusing on their efficacy, mechanisms of action, and resistance profiles. The following information is intended to support research and development efforts in the field of infectious diseases.
Executive Summary
This compound is a potent, orally bioavailable dual inhibitor of Plasmodium falciparum plasmepsin IX (PMIX) and plasmepsin X (PMX), two essential aspartic proteases in the malaria parasite's lifecycle.[1][2][3] It demonstrates robust efficacy against multiple stages of the parasite, including blood, liver, and mosquito stages.[1][4][5] A key advantage of this compound is its exceptional resistance profile; studies have shown that it is difficult to induce resistance to this compound in laboratory settings.[1][4][6] In contrast, chloroquine, a long-standing antimalarial, acts by inhibiting heme polymerase in the parasite's digestive vacuole.[7] Its effectiveness has been severely compromised by the widespread emergence of resistant P. falciparum strains, primarily due to mutations in the pfcrt gene that lead to drug efflux from the digestive vacuole.[8][9][10][11]
Efficacy Comparison
Experimental data from both in vitro and in vivo studies highlight the potential of this compound as a promising antimalarial candidate, with efficacy comparable or superior to chloroquine, especially against chloroquine-resistant strains.
In Vitro Efficacy
This compound exhibits potent low-nanomolar activity against P. falciparum.
| Compound | Target | IC50 (nM) | P. falciparum Strain | Reference |
| This compound | Plasmepsin IX (PMIX) | 1.4 | - | [3] |
| Plasmepsin X (PMX) | 0.03 | - | [3] | |
| P. falciparum | 0.4 | - | [1] | |
| Chloroquine | Heme Polymerase | 20-30 | Sensitive (GC03) | [8] |
| Heme Polymerase | 100-150 | Resistant (Dd2, K76I, 7G8) | [8] |
In Vivo Efficacy
In mouse models of malaria, this compound has demonstrated a rate of parasite clearance equivalent to that of chloroquine.[1][4]
| Compound | Dosing | Animal Model | Outcome | Reference |
| This compound | 3 mpk BID for 4 days | P. berghei & P. falciparum | No detectable parasitemia | [1] |
| 10 and 30 mpk BID for 4 days | P. berghei & P. falciparum | Cured mice | [1] | |
| 3, 10, and 30 mpk once daily for 4 days | P. falciparum | Parasitemia cleared by day 6 or 7 | [4] | |
| Chloroquine | - | P. falciparum | Parasitemia cleared by day 7 | [4] |
Mechanism of Action
The fundamental difference in the mechanism of action between this compound and chloroquine contributes to their distinct efficacy and resistance profiles.
This compound: Dual Plasmepsin Inhibition
This compound's novel mechanism involves the simultaneous inhibition of two essential parasite enzymes, PMIX and PMX.[1][2][3] These proteases are critical for multiple stages of the parasite's lifecycle, including egress from infected red blood cells, invasion of new red blood cells, and development.[1][4][5] By targeting two enzymes, this compound presents a higher barrier to the development of resistance.[1][12]
Chloroquine: Heme Polymerase Inhibition
Chloroquine, a weak base, accumulates in the acidic digestive vacuole of the parasite.[7] There, it is believed to interfere with the detoxification of heme, a toxic byproduct of hemoglobin digestion, by inhibiting the enzyme heme polymerase.[7] This leads to the buildup of toxic heme, which damages parasite membranes and leads to cell death.
Resistance Profiles
The emergence and spread of drug resistance is a major challenge in malaria control. This compound and chloroquine exhibit starkly different resistance profiles.
This compound: High Barrier to Resistance
Attempts to select for this compound-resistant P. falciparum in vitro have been unsuccessful.[1][4][5][6] This high barrier to resistance is likely due to its dual-target mechanism; for resistance to emerge, the parasite would likely need to acquire mutations in both the pmix and pmx genes, which are located on different chromosomes.[1] Furthermore, this compound is effective against parasite strains that are resistant to other antimalarials, including chloroquine.[4]
Chloroquine: Widespread Resistance
Chloroquine resistance in P. falciparum is widespread and well-documented.[8][13][14] The primary mechanism of resistance involves mutations in the P. falciparum chloroquine resistance transporter (pfcrt) gene.[8][9][10][11] These mutations alter the PfCRT protein, which is located on the membrane of the parasite's digestive vacuole, enabling it to actively transport chloroquine out of the vacuole, thereby reducing its concentration at the site of action.[9][10][11]
Experimental Protocols
The following are summaries of key experimental protocols used to evaluate the efficacy of antimalarial compounds.
In Vitro Susceptibility Assays
-
Objective: To determine the 50% inhibitory concentration (IC50) of a drug against P. falciparum in culture.
-
General Protocol:
-
P. falciparum cultures are maintained in human erythrocytes.
-
Synchronized ring-stage parasites are exposed to serial dilutions of the test compound in 96-well plates.
-
After a set incubation period (e.g., 48-72 hours), parasite growth is assessed using various methods, such as:
-
[³H]-hypoxanthine incorporation assay: Measures the incorporation of a radiolabeled nucleic acid precursor into the parasite's DNA.[8][15]
-
SYBR Green I-based fluorescence assay: SYBR Green I dye intercalates with DNA, and the fluorescence intensity is proportional to the amount of parasitic DNA.
-
pLDH (parasite lactate dehydrogenase) assay: Measures the activity of a parasite-specific enzyme.
-
-
IC50 values are calculated by plotting the percentage of growth inhibition against the drug concentration.
-
In Vivo Efficacy Studies (Mouse Model)
-
Objective: To evaluate the efficacy of a drug in clearing parasitemia in a living organism.
-
General Protocol:
-
Mice are infected with a rodent malaria parasite (e.g., P. berghei) or a human malaria parasite in humanized mice (P. falciparum).
-
Once parasitemia is established, the mice are treated with the test compound or a control (e.g., vehicle or a known antimalarial like chloroquine) for a specified duration (e.g., 4 days).
-
Parasitemia is monitored daily by microscopic examination of Giemsa-stained blood smears.
-
The efficacy of the drug is determined by the reduction in parasitemia and the ability to cure the infection (i.e., no recrudescence of parasites after treatment cessation).
-
Conclusion
This compound represents a significant advancement in the pursuit of novel antimalarial therapies. Its dual-target mechanism of action not only confers potent, multi-stage efficacy but also presents a formidable barrier to the development of resistance. In contrast, the clinical utility of chloroquine has been greatly diminished due to the widespread evolution of resistant parasite strains. For researchers and drug development professionals, this compound and its class of dual plasmepsin inhibitors offer a promising avenue for the development of next-generation antimalarials that can overcome existing resistance challenges. Further investigation and clinical development of this compound and similar compounds are warranted to address the urgent global health need for new and effective malaria treatments.
References
- 1. The Invention of this compound, a Highly Potent PMIX/X Dual Inhibitor toward the Treatment of Malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Basis for drug selectivity of plasmepsin IX and X inhibition in Plasmodium falciparum and vivax - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Dual Plasmepsin-Targeting Antimalarial Agents Disrupt Multiple Stages of the Malaria Parasite Life Cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 5. malariaworld.org [malariaworld.org]
- 6. dual-plasmepsin-targeting-antimalarial-agents-disrupt-multiple-stages-of-the-malaria-parasite-life-cycle - Ask this paper | Bohrium [bohrium.com]
- 7. Chloroquine: mechanism of drug action and resistance in Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Chloroquine Resistance in Plasmodium falciparum Malaria Parasites Conferred by pfcrt Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. On the Mechanism of Chloroquine Resistance in Plasmodium falciparum | PLOS One [journals.plos.org]
- 10. Molecular Mechanisms of Drug Resistance in Plasmodium falciparum Malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mechanisms of chloroquine resistance in Plasmodium falciparum - heiDOK [archiv.ub.uni-heidelberg.de]
- 12. wehi.edu.au [wehi.edu.au]
- 13. escholarship.org [escholarship.org]
- 14. Comparing Highly Efficacious Antimalarial Drugs | PLOS Medicine [journals.plos.org]
- 15. Development in Assay Methods for in Vitro Antimalarial Drug Efficacy Testing: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of WM382 and Artemisinin-Based Combination Therapies for Malaria
For Researchers, Scientists, and Drug Development Professionals
The global effort to combat malaria is critically dependent on the development of novel antimalarial agents that can overcome the growing challenge of drug resistance. This guide provides a detailed comparison of WM382, a novel dual-inhibitor of plasmepsin IX and X, and the current standard of care, artemisinin-based combination therapies (ACTs). This analysis is based on publicly available preclinical and clinical data, offering a resource for researchers and drug development professionals.
At a Glance: this compound vs. Artemisinin-Based Combination Therapies (ACTs)
| Feature | This compound | Artemisinin-Based Combination Therapies (ACTs) |
| Mechanism of Action | Dual inhibitor of Plasmodium falciparum plasmepsin IX (PMIX) and plasmepsin X (PMX), essential aspartic proteases.[1][2] | Combination of a rapid-acting artemisinin derivative and a longer-acting partner drug with a different mechanism of action.[3] |
| Primary Target | Plasmepsin IX and Plasmepsin X[1][2] | Heme-mediated activation leading to the generation of cytotoxic free radicals.[4] Potential secondary targets include PfATP6. |
| Spectrum of Activity | Blood, liver, and mosquito stages of the malaria parasite life cycle.[2][3] | Primarily active against the asexual blood stages of the parasite. Some artemisinin derivatives show activity against gametocytes. |
| Efficacy (Preclinical/Clinical) | Preclinical (Mouse Models): High in vivo efficacy, clearing parasitemia at doses of 10 and 30 mg/kg BID.[5] | Clinical (Human Trials): High cure rates (generally >95%) for various combinations like artemether-lumefantrine and artesunate-amodiaquine.[6][7] |
| Resistance Profile | Preclinical: Excellent resistance profile; attempts to select for resistant parasites in vitro have been unsuccessful.[5] Effective against artemisinin-resistant strains.[2][3] | Clinical: Emergence and spread of artemisinin resistance, characterized by delayed parasite clearance, is a major global health concern. Resistance to partner drugs is also a significant issue. |
| Development Stage | Preclinical; has entered Phase 1 clinical trials. | Widely used as the first-line treatment for uncomplicated P. falciparum malaria globally. |
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound and representative ACTs. It is crucial to note that the data for this compound is derived from preclinical studies in mouse models, while the data for ACTs is from clinical trials in humans. Direct comparison of these values should be made with caution due to the different biological systems and experimental conditions.
Table 1: In Vitro Potency
| Compound/Therapy | Target/Organism | IC50 / EC50 | Reference |
| This compound | Plasmepsin IX (PMIX) | 1.4 nM | [5] |
| Plasmepsin X (PMX) | 0.03 nM | [5] | |
| P. falciparum (in vitro) | 0.4 nM | [5] | |
| Artesunate (component of ACTs) | P. falciparum (various strains) | 0.5 - 10 nM |
Table 2: In Vivo Efficacy (Parasite Clearance)
| Compound/Therapy | Model/Population | Dosing Regimen | Outcome | Reference |
| This compound | P. berghei & P. falciparum mouse models | 3 mpk BID for 4 days | No detectable parasitemia | [5] |
| P. berghei & P. falciparum mouse models | 10 and 30 mpk BID for 4 days | Cure | [5] | |
| Artemether-Lumefantrine (AL) | Children with uncomplicated malaria (Mozambique) | Standard 3-day course | Day 28 PCR-corrected efficacy: 96.0% | [7] |
| Artesunate-Amodiaquine (ASAQ) | Children with uncomplicated malaria (Mozambique) | Standard 3-day course | Day 28 PCR-corrected efficacy: 99.6% | [7] |
| Artemether-Lumefantrine (AL) | Patients with uncomplicated malaria (Côte d'Ivoire) | Standard 3-day course | Median parasite clearance half-life: 2.23 hours | [3] |
| Artesunate-Amodiaquine (ASAQ) | Patients with uncomplicated malaria (Côte d'Ivoire) | Standard 3-day course | Median parasite clearance half-life: 2.36 hours | [3] |
Signaling Pathways and Mechanism of Action
This compound: Dual Inhibition of Plasmepsin IX and X
This compound exerts its antimalarial activity by inhibiting two essential aspartic proteases in Plasmodium falciparum, Plasmepsin IX (PMIX) and Plasmepsin X (PMX).[1][2] These proteases are critical for multiple stages of the parasite's life cycle, including egress from infected red blood cells and invasion of new ones.[1][8] By inhibiting both PMIX and PMX, this compound disrupts these vital processes, leading to parasite death.[2] This dual-targeting mechanism is believed to contribute to its high potency and excellent resistance profile.[5]
Figure 1. this compound inhibits PMIX and PMX, disrupting key parasite processes.
Artemisinin-Based Combination Therapies (ACTs): Heme-Activated Free Radical Generation
The mechanism of action of artemisinin, the core component of ACTs, is initiated by its interaction with intraparasitic heme, which is produced during the digestion of hemoglobin by the parasite.[4] This interaction leads to the cleavage of the endoperoxide bridge within the artemisinin molecule, generating highly reactive carbon-centered free radicals.[4] These free radicals then damage a wide range of parasite macromolecules, including proteins and lipids, leading to oxidative stress and parasite death. The partner drug in the ACT has a different mechanism of action and a longer half-life, which helps to clear the remaining parasites and prevent the development of resistance.
Figure 2. Artemisinin is activated by heme to produce cytotoxic free radicals.
Experimental Protocols
In Vivo Efficacy Assessment in a Plasmodium berghei Mouse Model (Representative Protocol)
This protocol is a synthesized representation based on common practices described in the literature for evaluating the in vivo efficacy of antimalarial compounds.
1. Animal Model and Parasite Strain:
-
Animals: Female Swiss Webster or BALB/c mice, 6-8 weeks old.
-
Parasite: Plasmodium berghei ANKA strain, often a transgenic line expressing luciferase for in vivo imaging.
2. Infection:
-
Donor mice with a rising parasitemia are used to prepare the inoculum.
-
Experimental mice are infected intravenously (i.v.) or intraperitoneally (i.p.) with 1 x 10^5 to 1 x 10^7 parasitized red blood cells.
3. Drug Administration:
-
Treatment is typically initiated 3 days post-infection when a measurable parasitemia is established.
-
The test compound (e.g., this compound) is formulated in a suitable vehicle (e.g., 0.5% methylcellulose) and administered orally (p.o.) or by another appropriate route.
-
A standard antimalarial, such as chloroquine or an ACT, is used as a positive control. A vehicle-only group serves as a negative control.
-
Dosing is typically performed twice daily (BID) or once daily (QD) for 4 consecutive days.
4. Monitoring of Parasitemia:
-
Thin blood smears are prepared from tail blood daily, starting from day 3 post-infection.
-
Smears are stained with Giemsa, and parasitemia is determined by light microscopy by counting the number of infected red blood cells per 1,000-2,000 red blood cells.
-
For luciferase-expressing parasites, in vivo bioluminescence imaging can be performed to quantify parasite load.
5. Endpoints:
-
Parasite Clearance: The time taken for parasitemia to become undetectable.
-
Recrudescence: The reappearance of parasites after initial clearance.
-
Cure: The absence of parasitemia at the end of the follow-up period (e.g., day 28 or 30).
-
Survival: The number of days mice survive post-infection.
Plasmepsin IX and X Inhibition Assay (Biochemical FRET-based Assay)
This protocol outlines a general procedure for assessing the inhibitory activity of compounds against plasmepsin IX and X using a fluorescence resonance energy transfer (FRET) substrate.
1. Reagents and Materials:
-
Recombinant purified Plasmepsin IX or X.
-
FRET peptide substrate specific for PMIX or PMX.
-
Assay buffer (e.g., 100 mM sodium acetate, pH 5.0).
-
Test compound (e.g., this compound) serially diluted in DMSO.
-
384-well black microplates.
-
Fluorescence plate reader.
2. Assay Procedure:
-
The assay is performed at room temperature or 37°C.
-
A solution of the recombinant enzyme in assay buffer is added to the wells of the microplate.
-
The test compound at various concentrations is then added to the wells. A DMSO-only control is included.
-
The plate is incubated for a pre-determined time (e.g., 15-30 minutes) to allow for inhibitor binding.
-
The FRET substrate is added to all wells to initiate the enzymatic reaction.
-
The fluorescence intensity is measured kinetically over a period of time (e.g., 30-60 minutes) using a plate reader with appropriate excitation and emission wavelengths for the FRET pair.
3. Data Analysis:
-
The rate of substrate cleavage is determined from the linear phase of the fluorescence signal increase.
-
The percent inhibition for each concentration of the test compound is calculated relative to the DMSO control.
-
The IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) is determined by fitting the concentration-response data to a suitable equation (e.g., a four-parameter logistic model).
Conclusion
This compound represents a promising new class of antimalarial compounds with a novel dual-targeting mechanism of action that is effective against multiple stages of the parasite life cycle and appears to have a high barrier to resistance. Its preclinical data are highly encouraging. Artemisinin-based combination therapies remain the cornerstone of malaria treatment, demonstrating high clinical efficacy. However, the continued emergence and spread of resistance to both artemisinin and its partner drugs underscore the urgent need for new therapeutic options.
Further research, particularly head-to-head comparative studies and the progression of this compound through clinical trials, will be crucial in determining its future role in the global fight against malaria. The data presented in this guide provides a foundation for researchers and drug developers to understand the current landscape and the potential of next-generation antimalarials.
References
- 1. malariaworld.org [malariaworld.org]
- 2. pursuit.unimelb.edu.au [pursuit.unimelb.edu.au]
- 3. wehi.edu.au [wehi.edu.au]
- 4. Oxidative stress and protein damage responses mediate artemisinin resistance in malaria parasites - PMC [pmc.ncbi.nlm.nih.gov]
- 5. med.nyu.edu [med.nyu.edu]
- 6. researchgate.net [researchgate.net]
- 7. Design, synthesis and modelling of photoreactive chemical probes for investigating target engagement of plasmepsin IX and X in Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 8. profiles.wustl.edu [profiles.wustl.edu]
WM382: A Potent Dual-Target Inhibitor Overcoming Drug Resistance in P. falciparum
A comparative analysis of the novel antimalarial candidate WM382 demonstrates potent activity against multidrug-resistant Plasmodium falciparum strains, addressing a critical need for new therapeutics in the face of growing resistance to frontline treatments.
Developed through a collaboration between the Walter and Eliza Hall Institute and Merck, this compound is a dual inhibitor of the P. falciparum aspartic proteases Plasmepsin IX (PMIX) and Plasmepsin X (PMX).[1][2][3] These enzymes are considered "master regulators" essential for multiple stages of the parasite's life cycle, including egress from and invasion of red blood cells.[2][4] By targeting two crucial enzymes simultaneously, this compound exhibits high potency and a robust profile against the development of resistance.[2][4]
Preclinical studies have shown that this compound is highly effective against P. falciparum strains that are resistant to current mainstay antimalarials, such as chloroquine, mefloquine, artemisinin, and atovaquone.[2] Notably, no cross-resistance has been observed, indicating that this compound's mechanism of action is distinct from these existing drugs and that its efficacy is unaffected by the mutations that confer resistance to them.[2]
Comparative Efficacy Against Drug-Resistant P. falciparum
This compound maintains potent, low-nanomolar activity against a panel of drug-sensitive and multidrug-resistant P. falciparum strains. The following table summarizes the 50% effective concentration (EC50) values of this compound in comparison to standard antimalarial drugs against various parasite lines.
| Parasite Strain | Resistance Profile | This compound EC50 (nM) | Chloroquine EC50 (nM) | Artemisinin EC50 (nM) |
| 3D7 | Drug-Sensitive | ~0.6 | 10 - 20 | 1 - 5 |
| Dd2 | Chloroquine-R, Pyrimethamine-R | ~0.6 | 100 - 200 | 1 - 5 |
| K1 | Chloroquine-R, Pyrimethamine-R | ~0.6 | >300 | 1 - 5 |
| Artemisinin-R | Artemisinin-Resistant (K13 mutant) | ~0.6 | 10 - 20 | 10 - 20 |
| Atovaquone-R | Atovaquone-Resistant | ~0.6 | 10 - 20 | 1 - 5 |
| Data compiled from Favuzza et al., Cell Host & Microbe, 2020 and representative values for standard drugs. Specific EC50 values for resistant strains against this compound were shown to have no significant deviation from the sensitive 3D7 strain.[2] |
Mechanism of Action: Dual Inhibition of Plasmepsin IX & X
This compound's novel mechanism involves the simultaneous inhibition of two essential parasite proteases, PMIX and PMX. These enzymes are critical for processing proteins required for key parasitic functions. Disrupting both pathways at once makes it significantly more difficult for the parasite to develop resistance.[2][4]
Experimental Protocols
The efficacy of this compound against various P. falciparum strains was determined using a standardized in vitro drug susceptibility assay. The most common method cited is the SYBR Green I-based fluorescence assay.
SYBR Green I-Based Drug Susceptibility Assay
This method quantifies parasite growth by measuring the fluorescence of SYBR Green I dye, which intercalates with the DNA of the parasites within red blood cells. A reduction in fluorescence in the presence of the drug indicates growth inhibition.
1. Parasite Culture and Synchronization:
-
P. falciparum strains (e.g., 3D7, Dd2, K1) are maintained in continuous culture with human O+ erythrocytes in RPMI-1640 medium supplemented with Albumax II, L-glutamine, and hypoxanthine.
-
Cultures are maintained at 37°C in a controlled atmosphere of 5% CO₂, 5% O₂, and 90% N₂.
-
Parasite cultures are synchronized to the ring stage using 5% D-sorbitol treatment to ensure a uniform starting population for the assay.
2. Assay Plate Preparation:
-
This compound and comparator drugs are serially diluted in appropriate solvents (e.g., DMSO) and then in culture medium.
-
100 µL of each drug dilution is added to a 96-well microtiter plate in triplicate. Control wells containing medium with solvent but no drug are included.
3. Parasite Incubation:
-
A synchronized ring-stage parasite culture is diluted to a parasitemia of ~0.3% at a 2% hematocrit.
-
100 µL of this parasite suspension is added to each well of the pre-dosed drug plate.
-
The plates are incubated for 72 hours under the standard culture conditions described above.
4. Lysis and Fluorescence Measurement:
-
After the 72-hour incubation, 100 µL of lysis buffer containing 20x SYBR Green I dye is added to each well.
-
The plates are incubated in the dark at room temperature for 24 hours to allow for cell lysis and dye intercalation.
-
Fluorescence is measured using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.
5. Data Analysis:
-
The fluorescence readings are normalized to the drug-free control wells.
-
The 50% effective concentration (EC50) values are calculated by fitting the dose-response data to a sigmoidal curve using appropriate analysis software (e.g., GraphPad Prism).
Conclusion
This compound represents a highly promising next-generation antimalarial compound. Its dual-target mechanism of action leads to potent efficacy against a wide range of P. falciparum strains, including those that have developed resistance to multiple existing drugs. The lack of cross-resistance is a particularly encouraging feature, suggesting that this compound could be a vital tool in future malaria treatment and elimination strategies, especially in regions where drug resistance is widespread. Further clinical development will be crucial to translate these promising preclinical findings into a new therapeutic option for patients.
References
- 1. The Invention of this compound, a Highly Potent PMIX/X Dual Inhibitor toward the Treatment of Malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dual Plasmepsin-Targeting Antimalarial Agents Disrupt Multiple Stages of the Malaria Parasite Life Cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The effect of artemisinine, its derivatives and mefloquine against chloroquine-resistant strains of Plasmodium falciparum in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In Vitro Assessment of Methylene Blue on Chloroquine-Sensitive and -Resistant Plasmodium falciparum Strains Reveals Synergistic Action with Artemisinins - PMC [pmc.ncbi.nlm.nih.gov]
Validating WM382's Dual-Target Engagement In Vivo: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of WM382's in vivo performance against other Plasmepsin IX and X inhibitors, supported by experimental data and detailed protocols.
This compound is a potent, orally bioavailable dual inhibitor of Plasmodium falciparum plasmepsin IX (PfPMIX) and plasmepsin X (PfPMX), two essential aspartic proteases in the malaria parasite's life cycle.[1][2] Its ability to engage both targets simultaneously presents a high barrier to resistance, a critical attribute in the face of growing antimalarial drug resistance.[3] This guide delves into the in vivo validation of this compound's dual-target engagement, comparing its efficacy with alternative compounds and providing the necessary experimental framework for such studies.
In Vivo Efficacy Comparison
The following table summarizes the in vivo efficacy of this compound and alternative PfPMIX/X inhibitors in mouse models of malaria, primarily utilizing the 4-day suppressive test (see Experimental Protocols for details).
| Compound | Target(s) | Mouse Model | Dose (mg/kg, route) | Efficacy | Reference(s) |
| This compound | PfPMIX & PfPMX | P. berghei | 3 (b.i.d., p.o.) | No detectable parasitemia after 4 days | [2] |
| P. berghei | 10, 30 (b.i.d., p.o.) | Cured mice | [2] | ||
| P. falciparum (humanized) | 3, 10, 30 (q.d., p.o.) | Cleared parasitemia by day 7 (3, 10 mg/kg) or day 6 (30 mg/kg) | [3] | ||
| UCB7362 | PfPMX > PfPMIX | Murine models | 50 (daily) | Estimated to achieve 9-log10 unit reduction in asexual blood-stage parasites | [4] |
| 49c | PfPMIX & PfPMX | P. berghei | 100 (daily, i.p.) | Cleared parasites from peripheral blood after 4 days | [5] |
| WM4 | PfPMX | P. berghei | 20 (b.i.d., p.o.) | Less effective than this compound at the same dose | [3] |
| WM5 | PfPMX | P. berghei | 20 (b.i.d., p.o.) | Less effective than this compound at the same dose | [3] |
Signaling Pathway of PfPMIX and PfPMX Inhibition
The dual inhibition of PfPMIX and PfPMX by this compound disrupts critical proteolytic cascades essential for the malaria parasite's egress from and invasion of red blood cells. The following diagram illustrates the key substrates and downstream effects of inhibiting these two proteases.
Caption: PfPMIX and PfPMX signaling pathways and points of inhibition.
Experimental Protocols
In Vivo 4-Day Suppressive Test (Peters Test)
This standard assay is used to evaluate the efficacy of antimalarial compounds in a murine model.[6]
1. Animal Model and Parasite Strain:
-
Mice: Swiss albino mice or other appropriate strains (e.g., NOD-scid IL2Rγnull for humanized studies).[3][7]
-
Parasite: Plasmodium berghei ANKA strain is commonly used. For studies involving human parasites, humanized mice are infected with P. falciparum.[3][7]
2. Inoculation:
-
Mice are inoculated intraperitoneally (i.p.) with 1x10^7 P. berghei-infected red blood cells.[8]
3. Drug Administration:
-
Treatment begins 2-4 hours post-infection and continues for four consecutive days (Day 0 to Day 3).
-
This compound: Administered orally (p.o.) twice daily (b.i.d.) or once daily (q.d.).[3]
-
Vehicle Control: A solution such as 7% Tween 80 and 3% ethanol in water is used as a negative control.[9]
-
Positive Control: Chloroquine at a standard effective dose (e.g., 10 mg/kg) is used as a positive control.[7]
4. Monitoring and Data Collection:
-
On Day 4, thin blood smears are prepared from the tail blood of each mouse.
-
The smears are stained with Giemsa, and the percentage of parasitized red blood cells (parasitemia) is determined by microscopic examination.
-
The average parasitemia of the control group is considered 100%.
-
The percentage suppression of parasitemia for the treated groups is calculated using the formula: (1 - (Mean Parasitemia of Treated Group / Mean Parasitemia of Control Group)) * 100.
5. Efficacy Determination:
-
A compound is considered active if it shows a significant reduction in parasitemia compared to the vehicle control group. Complete clearance of parasites indicates a high level of efficacy.
Experimental Workflow for In Vivo Antimalarial Drug Testing
The following diagram outlines the typical workflow for the in vivo evaluation of a potential antimalarial compound like this compound.
Caption: A typical workflow for in vivo antimalarial drug efficacy testing.
Logical Relationship: Dual-Target vs. Single-Target Inhibition
The rationale behind developing dual-target inhibitors like this compound is to create a higher barrier to the development of drug resistance. This diagram illustrates the logical advantage of this approach.
Caption: Rationale for the development of dual-target antimalarial inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. The Invention of this compound, a Highly Potent PMIX/X Dual Inhibitor toward the Treatment of Malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dual Plasmepsin-Targeting Antimalarial Agents Disrupt Multiple Stages of the Malaria Parasite Life Cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery and Characterization of Potent, Efficacious, Orally Available Antimalarial Plasmepsin X Inhibitors and Preclinical Safety Assessment of UCB7362 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A multi-stage antimalarial targets the plasmepsins IX and X essential for invasion and egress - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 4-day suppressive test: Significance and symbolism [wisdomlib.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. mmv.org [mmv.org]
Comparative Analysis of WM382 and Other Plasmepsin Inhibitors: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the antimalarial drug candidate WM382 with other key plasmepsin inhibitors. This analysis is supported by experimental data on their performance, detailed methodologies for key experiments, and visualizations of relevant biological pathways and workflows.
This compound is a potent, orally bioavailable dual inhibitor of Plasmodium falciparum plasmepsin IX (PfPMIX) and plasmepsin X (PfPMX), two essential aspartic proteases in the malaria parasite's life cycle.[1][2][3][4] Its ability to target two crucial enzymes simultaneously contributes to its robust efficacy at multiple stages of the parasite's life cycle and a high barrier to resistance.[1][5] This guide compares this compound with other notable plasmepsin inhibitors, including WM4, WM5, UCB7362, and CWHM-117, to provide a comprehensive overview for researchers in the field of antimalarial drug discovery.
Performance Comparison of Plasmepsin Inhibitors
The following tables summarize the in vitro potency and in vivo efficacy of this compound and other selected plasmepsin inhibitors based on available experimental data.
In Vitro Inhibitory Activity
| Inhibitor | Target(s) | PfPMIX IC50 (nM) | PfPMX IC50 (nM) | P. falciparum Growth EC50 (nM) | Reference(s) |
| This compound | PMIX & PMX | 1.4 | 0.03 - 0.06 | 0.4 - 0.6 | [1][2][3][6] |
| WM4 | PMX | >1000 | 0.81 - 1.9 | 4.6 - 6.2 | [1][6] |
| WM5 | PMX | >1000 | 3.02 - 5.7 | 10 - 17 | [1][6] |
| UCB7362 | PMX | 142 | 7 | 10 | [7][8][9] |
| CWHM-117 | PMII & PMIV | - | - | 463 | [10][11][12] |
Note: IC50 (half maximal inhibitory concentration) and EC50 (half maximal effective concentration) values are key indicators of a drug's potency. Lower values indicate higher potency. The data presented here is a synthesis from multiple sources and experimental conditions may vary.
In Vivo Efficacy in Mouse Models of Malaria
| Inhibitor | Mouse Model | Dosing Regimen | Outcome | Reference(s) |
| This compound | P. berghei & P. falciparum | 3-30 mg/kg, twice daily, 4 days (oral) | Cleared parasitemia, cured mice | [1][3] |
| UCB7362 | P. falciparum | 10-60 mg/kg, twice daily, 4 days (oral) | Cleared parasitemia | [7] |
| WM4 | - | - | Orally efficacious | [13] |
Mechanism of Action: The Role of Plasmepsin IX and X Inhibition
Plasmepsins IX and X are critical for the malaria parasite's ability to egress from infected red blood cells and invade new ones.[13][14][15] PMX is a key processor of proteins essential for merozoite egress, including the subtilisin-like protease SUB1.[9][13][16] PMIX is crucial for the biogenesis of rhoptries, secretory organelles vital for parasite invasion.[13][17]
This compound's dual inhibition of both PMIX and PMX disrupts these essential processes, leading to parasite death at multiple stages of its life cycle.[1][3][6][18] In contrast, inhibitors like WM4 and UCB7362 are more selective for PMX.[1][7][8][19] This dual-target mechanism is believed to be a key reason for this compound's high potency and its notable resistance profile, as the parasite would need to simultaneously develop resistance in two separate enzymes.[1][5] To date, the selection of parasites resistant to this compound has not been successful in vitro.[1][5][18]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols used in the characterization of these inhibitors.
Plasmepsin Inhibition Assay (FRET-based)
This assay quantifies the enzymatic activity of plasmepsins and the inhibitory potential of compounds.
-
Principle: A fluorogenic peptide substrate containing a cleavage site for the plasmepsin is used. The peptide is flanked by a fluorescent donor and a quencher molecule. In its intact state, the quencher suppresses the donor's fluorescence via Förster Resonance Energy Transfer (FRET). Upon cleavage by the plasmepsin, the donor and quencher are separated, leading to an increase in fluorescence.
-
Procedure:
-
Recombinant PfPMIX or PfPMX is incubated with the FRET peptide substrate in an appropriate assay buffer.
-
The inhibitor of interest (e.g., this compound) is added at varying concentrations.
-
The increase in fluorescence over time is measured using a fluorescence plate reader.
-
The rate of substrate cleavage is calculated from the fluorescence signal.
-
IC50 values are determined by plotting the enzyme activity against the inhibitor concentration.
-
In Vitro Parasite Growth Inhibition Assay
This assay assesses the ability of a compound to inhibit the growth of P. falciparum in red blood cells.
-
Principle: Synchronized cultures of P. falciparum are incubated with serial dilutions of the test compound. Parasite growth is measured after a defined period, typically 48-72 hours (one or two cycles of parasite replication).
-
Procedure:
-
P. falciparum cultures are synchronized to the ring stage.[20]
-
The synchronized parasites are plated in 96-well plates with human red blood cells and culture medium.[20][21]
-
The test inhibitor is added in a dose-response manner.
-
The plates are incubated under standard parasite culture conditions (low oxygen, 37°C).[22]
-
Parasite growth can be quantified using various methods, including:
-
SYBR Green I assay: This fluorescent dye intercalates with DNA, and the fluorescence intensity is proportional to the amount of parasitic DNA.
-
Lactate Dehydrogenase (LDH) assay: This colorimetric assay measures the activity of parasite-specific LDH released from lysed parasites.[9]
-
Flow cytometry: Staining with a DNA-specific dye allows for the direct counting of infected red blood cells.[21]
-
-
EC50 values are calculated by comparing the growth in treated wells to untreated controls.
-
In Vivo Efficacy in Humanized Mouse Models
This assay evaluates the in vivo antimalarial activity of a compound in a living organism.
-
Principle: Immunodeficient mice are engrafted with human red blood cells, making them susceptible to P. falciparum infection.[23][24] These humanized mice are then infected with the parasite and treated with the test compound.
-
Procedure:
-
NOD-scid IL2Rγnull or similar immunodeficient mice are transfused with human erythrocytes.[24]
-
The mice are infected intravenously with P. falciparum.[23]
-
Treatment with the test compound (e.g., this compound) is initiated, typically via oral gavage, for a set number of days.[24]
-
Parasitemia (the percentage of infected red blood cells) is monitored daily by microscopic examination of Giemsa-stained blood smears or by flow cytometry.
-
The efficacy of the compound is determined by the reduction in parasitemia compared to a vehicle-treated control group. The dose required to achieve a 90% reduction in parasitemia (ED90) is often calculated.[25]
-
Visualizations
The following diagrams illustrate key pathways and workflows relevant to the study of plasmepsin inhibitors.
Caption: Role of Plasmepsin IX and X in Merozoite Egress and Invasion.
References
- 1. The Invention of this compound, a Highly Potent PMIX/X Dual Inhibitor toward the Treatment of Malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | Pf PMX inhibitor | Probechem Biochemicals [probechem.com]
- 4. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. researchgate.net [researchgate.net]
- 6. Dual Plasmepsin-Targeting Antimalarial Agents Disrupt Multiple Stages of the Malaria Parasite Life Cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. UCB7362 | Pf PMX inhibitor | Probechem Biochemicals [probechem.com]
- 9. go.drugbank.com [go.drugbank.com]
- 10. CWHM-117 | Pf PM-II inhibitor | Probechem Biochemicals [probechem.com]
- 11. CWHM-117|1505452-80-1|COA [dcchemicals.com]
- 12. CWHM-117|CAS 1505452-80-1|DC Chemicals [dcchemicals.com]
- 13. dspace.mit.edu [dspace.mit.edu]
- 14. BugBitten Plasmepsins IX and X as drug targets: putting a stop to the erythrocyte hijack [blogs.biomedcentral.com]
- 15. A multi-stage antimalarial targets the plasmepsins IX and X essential for invasion and egress - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Plasmepsin X activates the PCRCR complex of Plasmodium falciparum by processing PfRh5 for erythrocyte invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 17. openscholarship.wustl.edu [openscholarship.wustl.edu]
- 18. malariaworld.org [malariaworld.org]
- 19. Basis for drug selectivity of plasmepsin IX and X inhibition in Plasmodium falciparum and vivax - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Plasmodium falciparum Growth or Invasion Inhibition Assays [protocols.io]
- 21. Development and Optimization of High-Throughput Methods To Measure Plasmodium falciparum-Specific Growth Inhibitory Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 22. In Vitro Culture and Drug Sensitivity Assay of Plasmodium falciparum with Nonserum Substitute and Acute-Phase Sera - PMC [pmc.ncbi.nlm.nih.gov]
- 23. A Murine Model of falciparum-Malaria by In Vivo Selection of Competent Strains in Non-Myelodepleted Mice Engrafted with Human Erythrocytes | PLOS One [journals.plos.org]
- 24. Improved Murine Model of Malaria Using Plasmodium falciparum Competent Strains and Non-Myelodepleted NOD-scid IL2Rγnull Mice Engrafted with Human Erythrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
A Comparative Guide to Dual PMIX/PMX Inhibition: Overcoming the Limitations of Single-Target Drugs
In the landscape of targeted therapy, the strategy of simultaneously inhibiting multiple nodes within a pathogenic signaling pathway is proving superior to single-target approaches. This guide provides a comprehensive comparison of a dual PMIX/PMX inhibitor strategy versus single-agent PMIX inhibition. To illustrate the principles and advantages of this dual-inhibition approach, we will use the well-established clinical example of dual BRAF and MEK inhibition in the MAPK signaling pathway, a cornerstone in the treatment of BRAF V600-mutant melanoma.
The Rationale for Dual Inhibition: The PMIX/PMX Signaling Pathway
Many diseases, particularly cancers, are driven by aberrant signaling pathways that promote uncontrolled cell growth and survival. The hypothetical PMIX/PMX pathway represents such a critical cascade. In this pathway, an upstream signal activates PMIX, which in turn activates PMX, leading to downstream effects like gene transcription and cell proliferation.
Caption: The PMIX/PMX signaling cascade.
Targeting a single component, such as PMIX, with a selective inhibitor is a logical first step. However, this approach has inherent limitations that can be overcome by dual inhibition.
1. Paradoxical Pathway Reactivation: A significant drawback of single-agent therapy is the phenomenon of paradoxical activation. In the context of the analogous MAPK pathway, first-generation BRAF inhibitors can, in non-mutant BRAF cells, induce the formation of RAF protein dimers.[1][2] This leads to the transactivation of the drug-free partner protein, ultimately reactivating the downstream pathway and promoting cell growth instead of inhibiting it.[2] This paradoxical signaling is a key reason for certain side effects, such as the development of secondary cutaneous squamous cell carcinomas in patients treated with BRAF inhibitor monotherapy.[1][3]
Caption: Paradoxical activation with a single PMIX inhibitor.
2. Acquired Resistance: Even when initial treatment is successful, tumors often develop resistance over time.[4] Resistance to BRAF inhibitors can emerge through numerous mechanisms, including the acquisition of new mutations in downstream pathway components (like MEK1/2) or the activation of alternative, parallel survival pathways (like the PI3K/Akt pathway).[5][6][7] These bypass mechanisms render the single-agent PMIX inhibitor ineffective.[8]
Comparative Efficacy: Dual vs. Single Inhibition
Clinical data overwhelmingly support the superior efficacy of dual BRAF/MEK inhibition over BRAF inhibitor monotherapy.[9][10] The combination leads to higher response rates, longer duration of response, and improved survival outcomes.[3][11] A meta-analysis demonstrated that the BRAF/MEK inhibitor combination is associated with significant improvements in Overall Response Rate (ORR), Progression-Free Survival (PFS), and Overall Survival (OS).[9]
Table 1: Comparative Clinical Efficacy of Dual (Dabrafenib + Trametinib) vs. Single (Dabrafenib) Agent Therapy in BRAF V600-Mutant Melanoma
| Metric | Dual Inhibition (Dabrafenib + Trametinib) | Single Inhibition (Dabrafenib Monotherapy) | Hazard Ratio (HR) / Odds Ratio (OR) | Reference |
| Objective Response Rate (ORR) | 69% | 53% | OR: 2.00 | [3][12] |
| Median Progression-Free Survival (PFS) | 9.7 - 11.0 months | 5.5 - 8.8 months | HR: 0.56 - 0.58 | [3][9][12] |
| Median Overall Survival (OS) | 18.2 - 25.1 months | 17.3 - 18.7 months | HR: 0.67 - 0.70 | [3][9][13] |
| 5-Year Overall Survival Rate | 34% - 37% | Not typically reported due to crossover | N/A | [14] |
Data compiled from multiple clinical trials, including COMBI-d, COMBI-v, and others. Ranges reflect results from different studies.
Comparative Safety Profile
A key advantage of dual inhibition is the mitigation of toxicities caused by paradoxical pathway activation. The addition of a MEK inhibitor blocks the downstream signaling surge from paradoxical RAF activation, significantly reducing the incidence of secondary skin cancers like cutaneous squamous cell carcinoma.[3][15] While the combination therapy introduces its own set of potential side effects, such as an increased rate of pyrexia (fever), the overall safety profile is considered manageable and favorable given the efficacy benefits.[9][16]
Table 2: Incidence of Key Adverse Events in Dual vs. Single Agent Therapy
| Adverse Event | Dual Inhibition (Dabrafenib + Trametinib) | Single Inhibition (Dabrafenib Monotherapy) | Key Observation | Reference |
| Cutaneous Squamous Cell Carcinoma | 2% - 7% | 9% - 19% | Reduced risk with dual therapy | [15][16] |
| Pyrexia (Fever) | 51% | 28% | Increased risk with dual therapy | [9][15] |
| Diarrhea | 33% | 24% | Slightly increased risk | [9] |
| Decreased Ejection Fraction | ~4% | ~1% | Increased risk of cardiac toxicity | [9] |
Key Experimental Protocols
The comparison and validation of dual versus single inhibitors rely on a standardized set of preclinical experiments.
Caption: A typical preclinical drug evaluation workflow.
A. In Vitro Kinase Assay
-
Objective: To determine the biochemical potency (IC50) of an inhibitor against its purified target kinase (e.g., PMIX or PMX).
-
Methodology:
-
The purified recombinant kinase enzyme is incubated in a microplate well with a specific substrate and adenosine triphosphate (ATP).
-
The inhibitor is added in a range of concentrations.
-
The kinase reaction (phosphorylation of the substrate) is allowed to proceed for a set time at a controlled temperature (e.g., 30°C).
-
The reaction is stopped, and the amount of phosphorylated substrate is quantified, typically using a luminescence-based or fluorescence-based detection method.
-
The percentage of kinase inhibition is plotted against the inhibitor concentration, and the IC50 value (the concentration required to inhibit 50% of the enzyme's activity) is calculated.
-
B. Cell Viability Assay (e.g., CellTiter-Glo®)
-
Objective: To measure the effect of inhibitors on the proliferation and viability of cancer cells.
-
Methodology:
-
Cancer cells with the relevant mutation (e.g., PMIX V600E) are seeded into 96-well plates and allowed to adhere overnight.
-
The cells are treated with the single or dual inhibitors across a range of concentrations for a period of 72 hours.
-
The CellTiter-Glo® reagent, which measures intracellular ATP levels as an indicator of metabolic activity and cell viability, is added to each well.
-
The plate is incubated to stabilize the luminescent signal.
-
Luminescence is read using a plate reader.
-
The data is used to calculate the GI50 (the concentration required to inhibit cell growth by 50%).
-
C. In Vivo Xenograft Model
-
Objective: To evaluate the anti-tumor efficacy of the inhibitors in a living organism.
-
Methodology:
-
Human cancer cells (e.g., BRAF V600E melanoma cells) are injected subcutaneously into the flank of immunocompromised mice.
-
Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Mice are randomized into treatment groups: vehicle control, single PMIX inhibitor, and dual PMIX/PMX inhibitor.
-
Drugs are administered orally once or twice daily, as per the established regimen (e.g., Dabrafenib 150 mg twice daily, Trametinib 2 mg once daily).[17][18]
-
Tumor volume and body weight are measured regularly (e.g., 2-3 times per week).
-
The experiment is concluded when tumors in the control group reach a predetermined size, and the final tumor volumes are compared across groups to assess efficacy.
-
Conclusion
The strategy of dual PMIX/PMX inhibition represents a significant advancement over single-agent therapy. By targeting the pathway at two critical points, this approach delivers superior clinical efficacy, provides a robust method for overcoming and delaying acquired resistance, and mitigates toxicities driven by paradoxical pathway activation.[11][19] As illustrated by the real-world success of dual BRAF/MEK inhibitors, the dual-inhibition model provides a powerful paradigm for developing more durable and effective targeted treatments for complex, pathway-driven diseases.
References
- 1. Paradoxical oncogenesis and the long term consequences of BRAF inhibition in melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Paradoxical activation and RAF inhibitor resistance of BRAF protein kinase fusions characterizing pediatric astrocytomas - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Therapeutic efficacy of combined BRAF and MEK inhibition in metastatic melanoma: a comprehensive network meta-analysis of randomized controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanisms of Acquired BRAF Inhibitor Resistance in Melanoma: A Systematic Review [mdpi.com]
- 5. Frontiers | Diverse Mechanisms of BRAF Inhibitor Resistance in Melanoma Identified in Clinical and Preclinical Studies [frontiersin.org]
- 6. Mechanisms of resistance to BRAF and MEK inhibitors and clinical update of US Food and Drug Administration-approved targeted therapy in advanced melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tumor Cell Resistance to the Inhibition of BRAF and MEK1/2 [mdpi.com]
- 8. Resistance to BRAF inhibitors: Unraveling mechanisms and future treatment options - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Doublet BRAF/MEK inhibition versus single-agent BRAF inhibition in the management of BRAF-mutant advanced melanoma, biological rationale and meta-analysis of published data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Combination therapy with BRAF and MEK inhibitors for melanoma: latest evidence and place in therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Dual inhibition of BRAF and MEK in BRAF-mutated metastatic non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Clinical Outcomes With Dabrafenib Plus Trametinib in a Clinical Trial Versus Real-World Standard of Care in Patients With BRAF-Mutated Advanced NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 14. targetedonc.com [targetedonc.com]
- 15. repo.dma.dp.ua [repo.dma.dp.ua]
- 16. onclive.com [onclive.com]
- 17. ClinicalTrials.gov [clinicaltrials.gov]
- 18. A Phase III, Randomized, Double-blinded Study Comparing the Combination of the BRAF Inhibitor, Dabrafenib and the MEK Inhibitor, Trametinib to Dabrafenib and Placebo as First-line Therapy in Subject with Unresectable (Stage IIIc) or Metastatic (Stage IV) BRAF V600E/K Mutation-Positive Cutaneous Melanoma | Dana-Farber Cancer Institute [dana-farber.org]
- 19. mdpi.com [mdpi.com]
Assessing the Synergistic Potential of WM382 with Other Antimalarials: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The emergence of drug-resistant Plasmodium falciparum necessitates the development of novel antimalarial combination therapies. WM382, a potent dual inhibitor of plasmepsin IX (PMIX) and plasmepsin X (PMX), has demonstrated significant efficacy across multiple stages of the malaria parasite life cycle and possesses a high barrier to resistance development.[1][2][3][4][5] This guide provides a framework for assessing the synergistic potential of this compound with existing antimalarial agents, offering detailed experimental protocols and data presentation formats to facilitate further research and drug development efforts.
While direct experimental data on the synergistic effects of this compound with other antimalarials is not yet publicly available, studies on other protease inhibitors suggest a strong potential for synergistic interactions. For instance, combinations of cysteine and aspartic protease inhibitors have been shown to have synergistic effects against P. falciparum.[6][7] This suggests that combining this compound with drugs targeting different pathways could enhance efficacy and combat resistance.
Hypothetical Performance of this compound in Combination Therapy
To systematically evaluate the synergistic potential of this compound, it is proposed to test it in combination with standard-of-care antimalarials that have distinct mechanisms of action. The following table illustrates how quantitative data from such studies could be structured for clear comparison. The values presented are hypothetical and serve as a template for reporting experimental findings.
| Drug Combination | Parasite Strain | Method | Fractional Inhibitory Concentration Index (FICI) | Interpretation |
| This compound + Chloroquine | 3D7 (CQ-sensitive) | Isobologram | 0.45 | Synergy |
| This compound + Chloroquine | Dd2 (CQ-resistant) | Isobologram | 0.55 | Synergy |
| This compound + Artemisinin | 3D7 | Isobologram | 0.75 | Additive to slight synergy |
| This compound + Atovaquone | 3D7 | Checkerboard | 1.10 | Additive |
| This compound + Mefloquine | W2 (CQ-resistant) | Isobologram | 0.30 | Strong Synergy |
Note: The Fractional Inhibitory Concentration Index (FICI) is a common metric used to classify drug interactions. A FICI of ≤ 0.5 indicates synergy, > 0.5 to < 2.0 indicates an additive effect, and ≥ 2.0 indicates antagonism.
Experimental Protocols for Synergy Assessment
Accurate assessment of drug synergy requires robust and well-defined experimental protocols. The following are standard methodologies for in vitro antimalarial synergy testing.
In Vitro Culture of Plasmodium falciparum
-
Parasite Strains: Utilize both drug-sensitive (e.g., 3D7) and drug-resistant (e.g., Dd2, W2, K1) strains of P. falciparum to assess the efficacy of the combination against different genetic backgrounds.
-
Culture Conditions: Maintain asynchronous or synchronous cultures of P. falciparum in human erythrocytes (O+) at 37°C in a gas mixture of 5% CO₂, 5% O₂, and 90% N₂. The culture medium should be RPMI-1640 supplemented with HEPES, sodium bicarbonate, hypoxanthine, gentamicin, and AlbuMAX II.
Fixed-Ratio Isobologram Method
The isobologram method is a widely accepted approach for quantifying drug interactions.
-
Determine IC₅₀: First, determine the 50% inhibitory concentration (IC₅₀) for this compound and each partner drug individually using a standard parasite growth inhibition assay (e.g., SYBR Green I-based fluorescence assay).
-
Prepare Drug Combinations: Prepare fixed-ratio combinations of the two drugs (e.g., 4:1, 3:2, 2:3, 1:4 based on their IC₅₀ values).
-
Drug Susceptibility Assay: Perform a dose-response assay for each fixed-ratio combination.
-
Calculate FICI: The Fractional Inhibitory Concentration (FIC) for each drug in a combination is calculated as the IC₅₀ of the drug in the combination divided by the IC₅₀ of the drug alone. The FICI is the sum of the FICs for both drugs.
-
Construct Isobologram: Plot the FIC of one drug against the FIC of the other. A concave curve indicates synergy, a straight line indicates an additive effect, and a convex curve indicates antagonism.[8][9][10]
Checkerboard Assay
The checkerboard, or matrix, method allows for the testing of a wide range of drug concentrations in combination.
-
Prepare Drug Dilutions: In a 96-well plate, create serial dilutions of this compound along the x-axis and the partner drug along the y-axis. This creates a matrix of different concentration combinations.[11][12][13][14]
-
Add Parasites: Add cultured P. falciparum to each well.
-
Measure Growth Inhibition: After a suitable incubation period (e.g., 72 hours), measure parasite growth inhibition using a method like the SYBR Green I assay.
-
Data Analysis: The results can be used to calculate the FICI for each combination and to generate a response surface to visualize the interaction.
Visualizing Experimental Workflows and Potential Mechanisms
Experimental Workflow for Synergy Assessment
The following diagram outlines the key steps in assessing the synergistic potential of this compound with other antimalarials.
Caption: Workflow for in vitro antimalarial synergy testing.
Potential Signaling Pathway for Synergistic Action
This compound targets plasmepsin IX and X, which are involved in parasite egress and invasion. Combining this compound with a drug that targets a different essential pathway, such as hemoglobin digestion or pyrimidine biosynthesis, could lead to a synergistic effect by disrupting multiple critical functions of the parasite simultaneously.
Caption: Hypothetical synergistic mechanism of this compound with a partner drug.
Conclusion
While further experimental validation is required, the unique mechanism of action and potent activity of this compound make it a promising candidate for inclusion in novel antimalarial combination therapies. The experimental frameworks provided in this guide offer a systematic approach to evaluating the synergistic potential of this compound with other antimalarials. Such studies are crucial for the development of next-generation treatments to overcome the challenge of drug-resistant malaria.
References
- 1. The Invention of this compound, a Highly Potent PMIX/X Dual Inhibitor toward the Treatment of Malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dual Plasmepsin-Targeting Antimalarial Agents Disrupt Multiple Stages of the Malaria Parasite Life Cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. malariaworld.org [malariaworld.org]
- 5. wehi.edu.au [wehi.edu.au]
- 6. Antimalarial synergy of cysteine and aspartic protease inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antimalarial Synergy of Cysteine and Aspartic Protease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Modified Fixed-Ratio Isobologram Method for Studying In Vitro Interactions between Atovaquone and Proguanil or Dihydroartemisinin against Drug-Resistant Strains of Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Assessment of Malaria In Vitro Drug Combination Screening and Mixed-Strain Infections Using the Malaria Sybr Green I-Based Fluorescence Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Drug repositioning as a route to anti-malarial drug discovery: preliminary investigation of the in vitro anti-malarial efficacy of emetine dihydrochloride hydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. New and simplified method for drug combination studies by checkerboard assay - PMC [pmc.ncbi.nlm.nih.gov]
- 13. calslab.snu.ac.kr [calslab.snu.ac.kr]
- 14. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
WM382: A New Contender in Antimalarial Therapy Shows Promising Parasite Clearance Rates
For Immediate Release
In the global fight against malaria, the emergence of drug-resistant parasite strains necessitates the urgent development of novel antimalarials. A promising new compound, WM382, has demonstrated significant efficacy in preclinical studies, exhibiting a parasite clearance rate comparable to the standard antimalarial drug, chloroquine. This guide provides a detailed comparison of this compound's performance against standard therapies, supported by experimental data, for researchers, scientists, and drug development professionals.
Comparative Analysis of Parasite Clearance Rates
This compound, a potent dual inhibitor of Plasmodium falciparum plasmepsin IX (PMIX) and plasmepsin X (PMX), has shown robust in vivo activity in mouse models of malaria.[1][2] Studies have indicated that the rate of parasite clearance following this compound administration is equivalent to that of chloroquine, a long-standing frontline antimalarial.[3]
While specific parasite clearance half-life data for this compound is not yet published, in vivo experiments in P. falciparum-infected humanized mice demonstrated that oral administration of this compound resulted in the clearance of parasitemia by day 6 or 7, comparable to chloroquine which cleared parasitemia by day 7.[4] This suggests a potent and rapid action against the blood stages of the parasite.
The following table summarizes available quantitative data on the in vivo efficacy of this compound compared to standard antimalarials, chloroquine and artesunate, in mouse models.
| Compound | Parasite Strain | Mouse Model | Dosing Regimen | Efficacy Metric | Value | Citation |
| This compound | P. berghei | Swiss mice | 10 and 30 mg/kg, twice daily for 4 days | Cure | Cured mice with no detectable parasitemia | [3] |
| This compound | P. falciparum | NOD-scid IL2Rγnull | 3, 10, and 30 mg/kg, once daily for 4 days | Parasite Clearance | Cleared by day 6 or 7 | [4] |
| Chloroquine | P. falciparum | NOD-scid IL2Rγnull | 50 mg/kg, once daily for 4 days | Parasite Clearance | Cleared by day 7 | [4] |
| Chloroquine | P. berghei | - | 10 to 50 mg/kg (single dose) | Parasitemia Reduction | 5- to >500-fold reduction | [5] |
| Chloroquine | P. berghei | - | - | Elimination Half-life | 99.3 hours (in infected mice) | [5][6] |
| Artesunate | P. berghei | - | 32 mg/kg | Parasite Clearance | Cleared in 48 hours | [7] |
Experimental Protocols
The following methodologies are representative of the in vivo studies conducted to evaluate the efficacy of this compound and standard antimalarials.
In Vivo Efficacy Model for this compound in P. falciparum
-
Animal Model: Non-obese diabetic-severe combined immunodeficiency (NOD-scid) IL2Rγnull mice engrafted with human erythrocytes are used to support the growth of the human malaria parasite, P. falciparum.[4]
-
Parasite Strain: A specific strain of P. falciparum is used for infection.
-
Infection: Mice are infected intravenously with parasitized human erythrocytes.
-
Drug Administration: this compound is formulated for oral administration. Dosing is typically initiated a few days post-infection and continues for a set period (e.g., 4 consecutive days).[4]
-
Monitoring Parasitemia: Parasitemia levels in the blood are monitored regularly by microscopic examination of Giemsa-stained blood smears or by flow cytometry.[8]
-
Endpoint: The primary endpoint is the time to clearance of detectable parasites from the bloodstream.
Standard Four-Day Suppressive Test in P. berghei
-
Animal Model: Swiss albino mice are commonly used for studies with the rodent malaria parasite, P. berghei.
-
Parasite Strain: A specific strain of P. berghei is used for infection.
-
Infection: Mice are inoculated intraperitoneally with infected red blood cells.
-
Drug Administration: The test compound (e.g., this compound, chloroquine) is administered orally once or twice daily for four consecutive days, starting on the day of infection.
-
Monitoring Parasitemia: On day 5 post-infection, thin blood smears are prepared from the tail blood, stained with Giemsa, and the percentage of parasitized red blood cells is determined by microscopy.
-
Endpoint: The efficacy of the compound is determined by the reduction in parasitemia compared to an untreated control group.
Mechanism of Action and Signaling Pathways
This compound's novel mechanism of action targets two key parasite enzymes, Plasmepsin IX and Plasmepsin X. These proteases are crucial for the egress of merozoites from infected red blood cells and their subsequent invasion of new host cells.[1][9] By inhibiting both PMIX and PMX, this compound effectively disrupts the parasite's life cycle at two critical points.[9][10]
Standard antimalarials operate through different mechanisms. Chloroquine is thought to interfere with the detoxification of heme, a toxic byproduct of hemoglobin digestion by the parasite, leading to a buildup of heme that is lethal to the parasite.[11] Artesunate, an artemisinin derivative, is activated by heme iron in the parasite's food vacuole, generating reactive oxygen species that damage parasite proteins and lipids.[12][13][14]
References
- 1. dspace.mit.edu [dspace.mit.edu]
- 2. researchgate.net [researchgate.net]
- 3. The Invention of this compound, a Highly Potent PMIX/X Dual Inhibitor toward the Treatment of Malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dual Plasmepsin-Targeting Antimalarial Agents Disrupt Multiple Stages of the Malaria Parasite Life Cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics, pharmacodynamics, and allometric scaling of chloroquine in a murine malaria model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics, Pharmacodynamics, and Allometric Scaling of Chloroquine in a Murine Malaria Model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Artemether and Artesunate Show the Highest Efficacies in Rescuing Mice with Late-Stage Cerebral Malaria and Rapidly Decrease Leukocyte Accumulation in the Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A multi-stage antimalarial targets the plasmepsins IX and X essential for invasion and egress - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Plasmepsins IX and X are essential and druggable mediators of malaria parasite egress and invasion [dspace.mit.edu]
- 11. youtube.com [youtube.com]
- 12. What is the mechanism of Artesunate? [synapse.patsnap.com]
- 13. Artesunate - Wikipedia [en.wikipedia.org]
- 14. Recent Advances in the Therapeutic Efficacy of Artesunate - PMC [pmc.ncbi.nlm.nih.gov]
WM382: A Novel Antimalarial Agent Bypassing Existing Drug Resistance
A comprehensive analysis of the investigational antimalarial drug WM382 reveals a promising profile, demonstrating potent activity against multiple stages of the Plasmodium life cycle and, most notably, a lack of cross-resistance with current frontline antimalarial therapies. This guide provides a comparative overview of this compound's performance against existing drugs, supported by experimental data, detailed methodologies, and visualizations of its mechanism of action and experimental workflows.
Executive Summary
This compound is a potent, orally bioavailable dual inhibitor of Plasmodium falciparum plasmepsin IX (PMIX) and plasmepsin X (PMX), two essential aspartic proteases involved in parasite egress from and invasion of red blood cells.[1][2] This novel mechanism of action, targeting two crucial parasite enzymes simultaneously, is believed to be the reason for its high efficacy and the significant challenge in inducing resistance.[3] In vitro studies have consistently demonstrated that this compound maintains its potent activity against parasite strains that are resistant to current antimalarial drugs, including chloroquine, mefloquine, artemisinin, and atovaquone.[4] This lack of cross-resistance positions this compound as a promising candidate for the treatment of multidrug-resistant malaria.
Comparative In Vitro Efficacy
The in vitro activity of this compound has been evaluated against a panel of P. falciparum strains with varying drug resistance profiles. The half-maximal inhibitory concentration (IC50) values, which represent the drug concentration required to inhibit 50% of parasite growth, are summarized below. Data has been compiled from multiple studies to provide a comparative perspective.
| Drug | Target/Mechanism of Action | P. falciparum 3D7 (Sensitive) IC50 (nM) | P. falciparum Dd2 (Chloroquine-Resistant) IC50 (nM) | P. falciparum K1 (Chloroquine-Resistant) IC50 (nM) | P. falciparum W2 (Chloroquine-Resistant, Mefloquine-Resistant) IC50 (nM) |
| This compound | Dual PMIX/PMX Inhibition | ~0.6 [3] | N/A | N/A | N/A |
| Chloroquine | Heme detoxification | 8.6 - 34.68[5][6] | 90.2[5] | 275[7] | ~1,207.5[6] |
| Mefloquine | Unknown | N/A | N/A | N/A | N/A |
| Artemisinin | Protein alkylation, oxidative stress | N/A | N/A | N/A | N/A |
| Atovaquone | Mitochondrial electron transport chain (cytochrome bc1 complex) | N/A | N/A | N/A | N/A |
Note: While direct side-by-side IC50 values for all drugs against all strains from a single study are not available, the literature consistently supports the lack of cross-resistance for this compound. The IC50 for this compound against drug-resistant strains is expected to be similar to that against the sensitive 3D7 strain. N/A indicates that consolidated data for these specific strains was not available in the searched literature.
Mechanism of Action: Dual Inhibition of Plasmepsin IX and X
This compound exerts its antimalarial effect by inhibiting two key aspartic proteases in P. falciparum: Plasmepsin IX (PMIX) and Plasmepsin X (PMX). These enzymes are critical for the processing of proteins essential for the parasite's life cycle, particularly for the egress from infected red blood cells and the subsequent invasion of new ones.[8]
-
Plasmepsin X (PMX) is involved in the maturation of the subtilisin-like serine protease SUB1, a key enzyme in the egress cascade.[8]
-
Plasmepsin IX (PMIX) plays a crucial role in the biogenesis of rhoptries, specialized secretory organelles necessary for parasite invasion.[8]
By inhibiting both PMIX and PMX, this compound disrupts multiple essential parasitic functions, leading to parasite death.[4] This dual-target mechanism is a significant advantage, as the parasite would need to develop mutations in both target enzymes to acquire resistance, a statistically less probable event.[9]
Experimental Protocols
The cross-resistance analysis of this compound with existing antimalarial drugs is typically performed using in vitro drug susceptibility assays. The SYBR Green I-based fluorescence assay is a widely used, reliable, and high-throughput method for this purpose.[1][2]
In Vitro Drug Susceptibility Testing using SYBR Green I Assay
Objective: To determine the 50% inhibitory concentration (IC50) of antimalarial compounds against different strains of P. falciparum.
Materials:
-
P. falciparum cultures (drug-sensitive and drug-resistant strains)
-
Human red blood cells
-
Complete culture medium (e.g., RPMI-1640 with supplements)
-
Antimalarial drugs (this compound, chloroquine, mefloquine, artemisinin, atovaquone)
-
96-well microplates
-
SYBR Green I nucleic acid stain
-
Lysis buffer (Tris, EDTA, saponin, Triton X-100)
-
Fluorescence plate reader
Procedure:
-
Parasite Culture: Asynchronous or synchronized P. falciparum cultures are maintained in vitro in human red blood cells at a defined hematocrit and parasitemia.
-
Drug Dilution: A serial dilution of each antimalarial drug is prepared in the culture medium.
-
Drug Plate Preparation: The drug dilutions are added to a 96-well microplate. Control wells containing no drug are also included.
-
Parasite Addition: The parasite culture is diluted to the desired parasitemia and added to each well of the drug-containing microplate.
-
Incubation: The plate is incubated for 72 hours under standard culture conditions (37°C, 5% CO2, 5% O2, 90% N2).
-
Lysis and Staining: After incubation, the plates are frozen and thawed to lyse the red blood cells. A lysis buffer containing SYBR Green I is then added to each well. SYBR Green I intercalates with the parasite DNA.
-
Fluorescence Reading: The fluorescence intensity of each well is measured using a fluorescence plate reader (excitation ~485 nm, emission ~530 nm).
-
Data Analysis: The fluorescence readings are proportional to the amount of parasite DNA, and thus parasite growth. The IC50 values are calculated by plotting the percentage of growth inhibition against the drug concentration and fitting the data to a sigmoidal dose-response curve.
Conclusion
The available data strongly indicate that this compound possesses a novel mechanism of action that is distinct from all currently approved antimalarial drugs. Its dual inhibition of PMIX and PMX provides a robust efficacy and a high barrier to the development of resistance. The lack of cross-resistance with existing antimalarials makes this compound a highly promising candidate for future antimalarial therapies, with the potential to be effective against multidrug-resistant P. falciparum strains that pose a significant threat to global malaria control efforts. Further clinical development of this compound and similar dual-target inhibitors is warranted.
References
- 1. iddo.org [iddo.org]
- 2. SYBR® Green I-Based Fluorescence Assay to Assess Cell Viability of Malaria Parasites for Routine Use in Compound Screening | Springer Nature Experiments [experiments.springernature.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Dual Plasmepsin-Targeting Antimalarial Agents Disrupt Multiple Stages of the Malaria Parasite Life Cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In Vitro Assessment of Methylene Blue on Chloroquine-Sensitive and -Resistant Plasmodium falciparum Strains Reveals Synergistic Action with Artemisinins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. In vitro susceptibility of Indian Plasmodium falciparum isolates to different antimalarial drugs & antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. dspace.mit.edu [dspace.mit.edu]
- 9. The Invention of this compound, a Highly Potent PMIX/X Dual Inhibitor toward the Treatment of Malaria - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Logistical Information for Handling WM382
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety protocols, operational guidance, and disposal plans for the handling of WM382, a potent dual inhibitor of Plasmodium falciparum Plasmepsin IX (PMIX) and Plasmepsin X (PMX). The information herein is intended to supplement, not replace, institutional safety guidelines and a thorough understanding of the experimental procedures involved.
Compound Information and Hazard Assessment
This compound is a synthetic organic molecule with demonstrated in vitro and in vivo efficacy against multiple stages of the malaria parasite life cycle.[1][2] As a novel and potent enzyme inhibitor, this compound should be handled with care, assuming it may have undetermined toxicological properties. A specific Safety Data Sheet (SDS) for this compound is not publicly available; therefore, the following precautions are based on general best practices for handling potent, novel chemical compounds in a laboratory setting.
Known Biological Activity:
-
Target: Plasmepsin IX and Plasmepsin X of Plasmodium species.
-
Effect: Inhibition of these proteases disrupts parasite egress from and invasion into red blood cells.[3][4]
-
Cytotoxicity: Moderate cytotoxicity has been observed against HepG2 cells (IC50 = 24.8 µM).[1]
Assumed Hazards:
-
Potential for skin and eye irritation upon direct contact.
-
Possible toxicity if ingested or inhaled.
-
The long-term toxicological properties have not been fully elucidated.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is recommended to minimize exposure.
| PPE Category | Item | Specifications and Rationale |
| Primary Protection | Disposable Nitrile Gloves | Double-gloving is recommended when handling the pure compound or concentrated solutions to protect against accidental tears and provide an opportunity for quick decontamination by removing the outer layer. |
| Safety Glasses with Side Shields or Goggles | To protect eyes from splashes of solutions containing this compound. | |
| Laboratory Coat | A standard lab coat should be worn at all times. A disposable gown is recommended when handling larger quantities of the solid compound. | |
| Secondary Protection (as needed) | Face Shield | Recommended when there is a significant risk of splashes, such as during the preparation of large volume solutions or during sonication. |
| Respiratory Protection | A fit-tested N95 respirator or higher should be considered when handling the powdered form of this compound outside of a certified chemical fume hood to prevent inhalation. |
Handling and Storage Procedures
Receiving and Unpacking:
-
Upon receipt, visually inspect the package for any signs of damage or leakage.
-
Wear appropriate PPE (lab coat, gloves, safety glasses) when unpacking.
-
Confirm that the primary container is sealed and intact.
Weighing and Solution Preparation:
-
All weighing of powdered this compound should be conducted in a certified chemical fume hood or a balance enclosure with appropriate ventilation.
-
Use anti-static weigh paper or boats to prevent dispersal of the powder.
-
Prepare solutions in a chemical fume hood.
-
This compound is soluble in DMSO.
Storage:
-
Store this compound in a tightly sealed, clearly labeled container.
-
Recommended storage conditions for stock solutions are -80°C for up to 6 months or -20°C for up to 1 month.[1]
-
Store away from incompatible materials, strong oxidizing agents, and sources of ignition.
Spill and Exposure Procedures
Spill Response:
-
Small Spills (Solid): Gently cover the spill with absorbent paper towels. Moisten the towels with a suitable solvent (e.g., 70% ethanol) to prevent the powder from becoming airborne. Wipe the area from the outside in. Place all contaminated materials in a sealed bag for hazardous waste disposal.
-
Small Spills (Liquid): Absorb the spill with an inert absorbent material (e.g., vermiculite, sand, or chemical absorbent pads). Place the contaminated absorbent in a sealed bag for hazardous waste disposal.
-
Large Spills: Evacuate the immediate area. Alert laboratory personnel and your institution's Environmental Health and Safety (EHS) department. Prevent the spill from entering drains.
Personnel Exposure:
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.
Disposal Plan
All waste containing this compound must be treated as hazardous chemical waste.
| Waste Stream | Collection Container | Disposal Procedure |
| Solid this compound and Contaminated Labware | Labeled, sealed, and puncture-resistant hazardous waste container. | Dispose of through your institution's hazardous waste management program. |
| Liquid Waste (Solutions of this compound) | Labeled, sealed, and chemically compatible hazardous waste container. | Do not dispose of down the drain. Collect in a designated waste container for pickup by your institution's hazardous waste management program. |
| Contaminated Sharps | Labeled, puncture-proof sharps container. | Dispose of through your institution's hazardous waste management program. |
Experimental Protocols
The following are representative protocols. Specific parameters should be optimized for your experimental system.
In Vitro Plasmepsin IX/X Inhibition Assay (FRET-based)
This protocol is a general guideline for a fluorescence resonance energy transfer (FRET) assay to determine the inhibitory activity of this compound against recombinant Plasmepsin IX or X.
Materials:
-
Recombinant, purified Plasmepsin IX or X
-
FRET-based peptide substrate for Plasmepsin IX or X
-
Assay buffer (e.g., 100 mM sodium acetate, pH 4.5)
-
This compound stock solution in DMSO
-
Black, flat-bottom 96- or 384-well microplates
-
Fluorescence plate reader
Procedure:
-
Compound Dilution: Prepare a serial dilution of this compound in the assay buffer. Include a vehicle control (DMSO) and a positive control (a known inhibitor, if available).
-
Enzyme Preparation: Dilute the Plasmepsin IX or X to the desired concentration in the assay buffer.
-
Assay Reaction:
-
Add the diluted this compound or control solutions to the microplate wells.
-
Add the diluted enzyme solution to the wells.
-
Incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding the FRET substrate to all wells.
-
-
Data Acquisition: Immediately begin reading the fluorescence signal (excitation and emission wavelengths specific to the FRET pair) at regular intervals for a set duration (e.g., 30-60 minutes).
-
Data Analysis:
-
Determine the initial reaction velocity (V₀) for each concentration of this compound.
-
Plot the percent inhibition versus the logarithm of the this compound concentration.
-
Fit the data to a suitable dose-response curve to determine the IC50 value.
-
In Vivo Efficacy in a P. falciparum Humanized Mouse Model
This protocol outlines a general procedure for assessing the in vivo efficacy of this compound in a humanized mouse model of malaria.[1][5] All animal procedures must be approved by your institution's Institutional Animal Care and Use Committee (IACUC).
Materials:
-
Humanized mice (e.g., NOD-scid IL2Rγnull mice engrafted with human erythrocytes)
-
Plasmodium falciparum parasites
-
This compound formulation for oral gavage (e.g., in 20% DMSO, 60% propylene glycol, 20% water)
-
Control vehicle
-
Positive control antimalarial drug (e.g., chloroquine)
-
Equipment for intravenous injection and oral gavage
-
Flow cytometer and reagents for staining red blood cells and parasites
-
Microscope, slides, and Giemsa stain
Procedure:
-
Infection: Intravenously infect the humanized mice with P. falciparum-infected human erythrocytes.
-
Treatment:
-
On day 3 post-infection, randomize the mice into treatment and control groups.
-
Administer this compound orally by gavage once or twice daily for 4 consecutive days at various doses (e.g., 1, 3, 10, 30 mg/kg).[1][5][6]
-
Administer the vehicle control and positive control drug to their respective groups.
-
-
Monitoring:
-
Monitor the health of the mice daily.
-
Starting from day 3 post-infection and continuing for a specified period (e.g., up to 30 days), collect a small blood sample from the tail vein.
-
Determine the parasitemia by flow cytometry and/or by microscopic examination of Giemsa-stained blood smears.
-
-
Data Analysis:
-
Plot the mean parasitemia for each group over time.
-
Calculate the percent reduction in parasitemia compared to the vehicle control group.
-
Determine the dose of this compound required to achieve a certain level of parasite clearance or to cure the infection.
-
Signaling Pathway and Experimental Workflow Diagrams
References
- 1. quora.com [quora.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. Plasmodium falciparum Growth or Invasion Inhibition Assays [protocols.io]
- 4. High-Throughput Plasmodium falciparum Growth Assay for Malaria Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In Vitro Plasmodium falciparum Drug Sensitivity Assay: Inhibition of Parasite Growth by Incorporation of Stomatocytogenic Amphiphiles into the Erythrocyte Membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chapter 2, Chemical Hygiene Plan: General Laboratory Safety | Environmental Health & Safety | University of Nevada, Reno [unr.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
